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1-(3,5-Difluorophenyl)biguanide hydrochloride Documentation Hub

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  • Product: 1-(3,5-Difluorophenyl)biguanide hydrochloride
  • CAS: 1030829-66-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(3,5-Difluorophenyl)biguanide Hydrochloride

Physicochemical Profile, Synthesis, and Pharmacological Applications Executive Summary 1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a specialized synthetic guanidine derivative primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis, and Pharmacological Applications

Executive Summary

1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a specialized synthetic guanidine derivative primarily utilized as a pharmacological probe for the 5-HT3 serotonin receptor .[1] As a halogenated analog of the classical agonist 1-phenylbiguanide (PBG), this compound leverages the bioisosteric properties of fluorine—specifically at the meta positions—to modulate receptor binding affinity and metabolic stability.

This guide details the compound's chemical identity, validated synthetic protocols, and its mechanistic role in serotonergic signaling research. It is intended for medicinal chemists and neuropharmacologists requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring alters the electronic distribution of the aromatic system, influencing the pKa of the biguanide moiety and its interaction with the aromatic-rich binding pocket of the 5-HT3 receptor.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 1-(3,5-Difluorophenyl)biguanide hydrochloride
Common Synonyms 3,5-Difluoro-PBG; N-(3,5-Difluorophenyl)imidodicarbonimidic diamide HCl
CAS Number 1030829-66-3
Molecular Formula C₈H₉F₂N₅[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 249.65 g/mol
Physical State White to off-white crystalline solid
Solubility Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol
Melting Point >240 °C (decomposition characteristic of biguanide salts)
H-Bond Donors/Acceptors 5 / 2 (Free base)
Part 2: Pharmacological Mechanism & SAR

Core Mechanism: 5-HT3 Receptor Agonism[2][3][5]

1-(3,5-Difluorophenyl)biguanide functions as an agonist at the 5-HT3 receptor , a pentameric ligand-gated ion channel (LGIC) permeable to Na⁺, K⁺, and Ca²⁺. Unlike G-protein coupled 5-HT receptors, 5-HT3 activation elicits rapid membrane depolarization.

Structure-Activity Relationship (SAR)

The phenylbiguanide (PBG) scaffold is a privileged structure for 5-HT3 recognition. SAR studies on PBG derivatives indicate:

  • Meta-Substitution: Electron-withdrawing groups (Cl, F) at the meta (3,5) positions generally enhance potency compared to the unsubstituted parent PBG.

  • Steric/Electronic Balance: While 3,5-dichloro-PBG is among the most potent agonists, the 3,5-difluoro analog offers a distinct steric profile. The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) allows the molecule to probe tighter binding pockets while maintaining the electron-withdrawing effect that strengthens the interaction with the receptor's aromatic cage (Trp residues).

  • Metabolic Stability: The C-F bond strength (~485 kJ/mol) renders the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation) at the 3 and 5 positions, potentially extending the compound's half-life in physiological assays compared to non-fluorinated analogs.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway initiated by 1-(3,5-Difluorophenyl)biguanide binding.

G Agonist 1-(3,5-Difluorophenyl)biguanide Receptor 5-HT3 Receptor (Pentameric LGIC) Agonist->Receptor Orthosteric Binding ConfChange Conformational Change (Pore Opening) Receptor->ConfChange Gating IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Permeability Increase Depolarization Membrane Depolarization (V_m Increase) IonFlux->Depolarization Response Neuronal Excitation / Neurotransmitter Release Depolarization->Response

Figure 1: Signal transduction cascade triggered by 3,5-difluoro-PBG binding to the 5-HT3 receptor.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of aryl biguanides is classically achieved via the nucleophilic addition of an aniline derivative to dicyandiamide (cyanoguanidine) under acidic conditions. This method is robust, scalable, and minimizes side reactions.

Reaction Scheme

Precursors: 3,5-Difluoroaniline + Dicyandiamide (1-Cyanoguanidine). Catalyst/Solvent: Aqueous Hydrochloric Acid (HCl).

Synthesis Aniline 3,5-Difluoroaniline (HCl Salt) Intermediate Transition State (Nucleophilic Attack) Aniline->Intermediate + Heat (Reflux) Dicy Dicyandiamide (Cyanoguanidine) Dicy->Intermediate Product 1-(3,5-Difluorophenyl)biguanide Hydrochloride Intermediate->Product Crystallization

Figure 2: Synthetic pathway for the production of the hydrochloride salt.

Detailed Experimental Protocol

Note: This protocol assumes standard chemical safety equipment (fume hood, PPE).

  • Preparation of Anilinium Salt:

    • Dissolve 3,5-difluoroaniline (10 mmol) in 1N HCl (15 mL).

    • Ensure complete protonation; the solution should be acidic (pH < 2).

  • Addition of Dicyandiamide:

    • Add dicyandiamide (10 mmol, 1.0 equiv) to the reaction mixture.

    • Expert Insight: A slight excess (1.1 equiv) of dicyandiamide can improve yield, but equimolar amounts simplify purification.

  • Reflux:

    • Heat the mixture to reflux (approx. 100°C) for 2–4 hours .

    • Monitor reaction progress via TLC (solvent system: n-Butanol/Acetic Acid/Water). The spot for the aniline starting material should disappear.

  • Isolation:

    • Cool the reaction mixture slowly to room temperature, then to 4°C (ice bath).

    • The hydrochloride salt of the biguanide typically precipitates as a white solid upon cooling.

    • Troubleshooting: If precipitation does not occur, reduce solvent volume under vacuum or add a small amount of isopropanol to induce crystallization.

  • Purification:

    • Filter the solid and wash with cold water followed by a small volume of cold acetone to remove unreacted organics.

    • Recrystallize from water or water/ethanol if high purity (>99%) is required for biological assays.

Part 4: Experimental Applications
1. In Vitro Electrophysiology (Patch Clamp)

To assess functional potency, whole-cell patch clamp recordings are performed on HEK-293 cells stably expressing human 5-HT3 receptors.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Working Solution: Dilute to 0.1–100 µM in extracellular recording buffer (containing 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 10 mM HEPES).

  • Protocol:

    • Clamp cell at -60 mV.

    • Apply 1-(3,5-Difluorophenyl)biguanide via rapid perfusion system (2s duration).

    • Measure peak inward current amplitude.

    • Washout >30s between applications to prevent receptor desensitization.

2. Handling & Storage
  • Hygroscopicity: Biguanide salts can be hygroscopic. Store in a desiccator.

  • Stability: Stable for >2 years at -20°C in solid form. Solutions in water/DMSO should be prepared fresh or aliquoted and frozen (-20°C) for up to 1 month.

Part 5: Safety & Toxicology

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; handle in a fume hood.

    • In case of contact, flush with copious water.

References
  • Kilpatrick, G. J., et al. (1990).[2][12] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[2][12] European Journal of Pharmacology. Link

  • Mayer, S., et al. (2004).[13] "An expedient and facile one-step synthesis of a biguanide library by microwave irradiation."[13] Journal of Combinatorial Chemistry. Link

  • LeBel, H., et al. (2005). "A practical guide to arylbiguanides — Synthesis and structural characterization." Canadian Journal of Chemistry. Link

  • PubChem Compound Summary. "1-(3,5-Difluorophenyl)biguanide hydrochloride." National Center for Biotechnology Information. Link

Sources

Exploratory

"1-(3,5-Difluorophenyl)biguanide hydrochloride" molecular structure

This guide provides an in-depth technical analysis of 1-(3,5-Difluorophenyl)biguanide hydrochloride , a specialized aryl-biguanide derivative. It synthesizes chemical architecture, synthetic pathways, and biological rele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3,5-Difluorophenyl)biguanide hydrochloride , a specialized aryl-biguanide derivative. It synthesizes chemical architecture, synthetic pathways, and biological relevance, designed for researchers in medicinal chemistry and pharmacology.

Molecular Architecture, Synthesis, and Pharmacological Applications

Chemical Identity & Structural Architecture

1-(3,5-Difluorophenyl)biguanide hydrochloride is a linear guanidine derivative characterized by a biguanide core attached to a phenyl ring substituted at the meta positions with fluorine atoms. This specific substitution pattern (3,5-difluoro) is a classic bioisosteric replacement for 3,5-dichloro or 3-trifluoromethyl groups, often employed to modulate metabolic stability and lipophilicity without altering steric bulk significantly.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-(3,5-Difluorophenyl)imidodicarbonimidic diamide hydrochloride
Common Name 1-(3,5-Difluorophenyl)biguanide HCl
CAS Number 1030829-66-3
Molecular Formula C₈H₉F₂N₅[1][2][3][4][5][6][7] · HCl
Molecular Weight 249.65 g/mol (Salt); 213.19 g/mol (Free Base)
SMILES FC1=CC(F)=CC(NC(=N)NC(N)=N)=C1.Cl
Solubility Soluble in DMSO, Methanol; Moderately soluble in water (warm)
Structural Dynamics & Tautomerism

The biguanide moiety is electronically versatile, existing in multiple tautomeric forms. In the solid state (as an HCl salt), the positive charge is delocalized across the biguanide system, typically protonating the terminal nitrogen or the central imine, stabilizing a planar "U-shaped" or "twisted" conformation via intramolecular hydrogen bonding.

The 3,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This reduces the electron density available to the biguanide system compared to unsubstituted phenylbiguanide, slightly lowering the pKa of the proximal nitrogen and altering the hydrogen-bond donor capability.

Tautomers cluster_effect Electronic Effect of 3,5-F2 T1 Tautomer A (Imine-Amine) T2 Tautomer B (Di-Imine) T1->T2 Proton Transfer Salt HCl Salt Form (Charge Delocalization) T1->Salt + HCl T2->Salt + HCl Effect Electron Withdrawal (-I) Reduces pKa of N1 Effect->T1

Figure 1: Tautomeric equilibrium and salt formation dynamics. The electron-withdrawing fluorine atoms stabilize the free base against oxidation but reduce basicity relative to alkyl biguanides.

Synthesis Protocol

The synthesis of aryl biguanides typically follows a nucleophilic addition pathway. The most robust method for the 3,5-difluoro derivative involves the reaction of 3,5-difluoroaniline with dicyandiamide (cyanoguanidine) under acidic conditions.

Reaction Mechanism
  • Protonation: The nitrile group of dicyandiamide is activated by the acid (HCl).

  • Nucleophilic Attack: The amine of 3,5-difluoroaniline attacks the activated nitrile carbon.

  • Rearrangement: The intermediate rearranges to form the linear biguanide structure.

Step-by-Step Experimental Procedure

Note: This protocol is adapted from standard aryl biguanide synthesis methodologies.

Reagents:

  • 3,5-Difluoroaniline (1.0 eq)[8]

  • Dicyandiamide (1.1 eq)

  • Hydrochloric acid (37% aq. or 1M in water)

  • Solvent: Water or 2-Propanol

Workflow:

  • Dissolution: Dissolve 3,5-difluoroaniline in water containing one equivalent of concentrated HCl. Ensure complete protonation of the aniline.

  • Addition: Add dicyandiamide (solid) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. The solution may turn from clear to slightly yellow.

  • Precipitation: Cool the reaction mixture slowly to 0°C. The hydrochloride salt of the product should crystallize out.

  • Filtration: Filter the white precipitate under vacuum.

  • Purification: Recrystallize from water or ethanol/water mixture to remove unreacted dicyandiamide.

  • Drying: Dry in a vacuum oven at 50°C.

Synthesis Aniline 3,5-Difluoroaniline Mix Mix in H2O/HCl (Acidic Activation) Aniline->Mix Dicy Dicyandiamide Dicy->Mix Reflux Reflux 3h @ 100°C (Nucleophilic Addition) Mix->Reflux Cool Cool to 0°C (Crystallization) Reflux->Cool Product 1-(3,5-Difluorophenyl)biguanide HCl (White Solid) Cool->Product

Figure 2: Synthetic pathway for 1-(3,5-Difluorophenyl)biguanide HCl via acid-catalyzed nucleophilic addition.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 6.8 - 7.2 ppm (m, 3H)Aromatic protons. The 3,5-substitution pattern results in a specific splitting (triplet/multiplet) due to H-F coupling.
¹H NMR (Exchange) δ 7.0 - 7.5 ppm (br s)Guanidine NH protons (exchangeable with D₂O).
¹⁹F NMR δ -108 to -110 ppmSingle signal (if chemically equivalent) or characteristic multiplet for meta-fluorines.
MS (ESI+) m/z 214 [M+H]⁺Protonated free base mass.
IR Spectroscopy 1630, 1580 cm⁻¹C=N stretching (guanidine core) and C=C aromatic stretching.

Biological Relevance & Applications[9][10][11]

While often used as a synthetic intermediate, the 1-(3,5-difluorophenyl)biguanide core possesses intrinsic pharmacological activity, primarily mapped to serotonin receptor modulation and metabolic regulation.

5-HT3 Receptor Agonism

Phenylbiguanide (PBG) and its halogenated derivative m-chlorophenylbiguanide (mCPBG) are potent agonists of the 5-HT3 receptor (a ligand-gated ion channel).[3]

  • Mechanism: The biguanide moiety mimics the amidine/amine pharmacophore of serotonin.

  • Effect of Fluorine: The 3,5-difluoro substitution mimics the steric and electronic properties of the 3-chloro group in mCPBG but with higher metabolic stability (blocking oxidative metabolism at the meta-positions).

  • Application: Used as a chemical probe to study 5-HT3 receptor desensitization and gating kinetics in neuropharmacology.

Precursor for Dihydrotriazines (Imeglimin Analogs)

This molecule is a critical "building block" for synthesizing dihydro-1,3,5-triazines .

  • Reaction: Condensation of 1-(3,5-difluorophenyl)biguanide with aldehydes/ketones yields cyclic triazines.

  • Relevance: Structurally related to Imeglimin (a tetrahydrotriazine antidiabetic). The 3,5-difluoro analog is investigated for enhanced mitochondrial Complex I inhibition or antifolate activity (similar to Cycloguanil).

Cytotoxicity & EGFR Inhibition (Derivative Context)

Recent studies have identified derivatives of this core (e.g., N-heptyl-substituted) as inhibitors of the EGFR signaling pathway in non-small cell lung cancer (NSCLC). The biguanide core acts as the anchor, while the difluorophenyl tail aids in hydrophobic pocket binding.

BioActivity Core 1-(3,5-Difluorophenyl) biguanide Core Target1 5-HT3 Receptor (Agonist) Core->Target1 Bioisostere of mCPBG Target2 Mitochondrial Complex I (Metabolic Modulation) Core->Target2 Biguanide Class Effect Target3 Synthesis Scaffold (Triazine Formation) Core->Target3 + Carbonyls Antidiabetic Agents\n(Imeglimin-like) Antidiabetic Agents (Imeglimin-like) Target3->Antidiabetic Agents\n(Imeglimin-like) Antifolates\n(Cycloguanil-like) Antifolates (Cycloguanil-like) Target3->Antifolates\n(Cycloguanil-like)

Figure 3: Pharmacological landscape of the 3,5-difluorophenylbiguanide scaffold.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Biguanides are hygroscopic.

  • Stability: Stable in acidic media; hydrolyzes slowly in strong alkali to release urea/ammonia derivatives.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Sigma-Aldrich. 1-(3,5-Difluorophenyl)biguanide hydrochloride Product Specification. Link

  • Kilpatrick, G. J., et al. (1990).[3] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[3] European Journal of Pharmacology. Link

  • Xiao, D., et al. (2021).[5] "1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways."[5] American Journal of Translational Research. Link

  • Mayer, S., et al. (2004).[9] "An expedient and facile one-step synthesis of a biguanide library by microwave irradiation."[9] Journal of Combinatorial Chemistry. Link

  • PubChem. Compound Summary: 1-(3,5-Difluorophenyl)biguanide. Link

Sources

Foundational

The Advent of a Niche Compound: A Technical Guide to 1-(3,5-Difluorophenyl)biguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)biguanide hydrochloride, a compound situated at the intersection of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)biguanide hydrochloride, a compound situated at the intersection of historical biguanide chemistry and modern medicinal strategies. While specific historical records detailing the initial discovery of this particular molecule are not prominent in publicly accessible literature, its structural motifs suggest a logical evolution from foundational research in arylbiguanides. This document synthesizes the available information to construct a probable developmental context, detailing the established synthesis methodologies, the pharmacological rationale for its unique chemical features, and its potential placement within the broader landscape of therapeutic research. By examining the historical development of biguanides, the principles of bioisosteric replacement with fluorine, and the synthesis of analogous compounds, we present a scientifically grounded guide for researchers interested in this and related molecules.

A Century of Biguanides: From Obscurity to Clinical Mainstay

The journey of biguanides began over a century ago, with the first synthesis of the parent biguanide molecule reported in 1892.[1] For decades, these compounds remained largely a chemical curiosity. It wasn't until the mid-20th century that their therapeutic potential began to be realized. A pivotal moment in the history of arylbiguanides came in 1946 with a patent by Curd and Rose, which detailed a practical method for the synthesis of 1-arylbiguanides by heating anilinium salts with dicyandiamide.[1] This development paved the way for the exploration of a vast number of substituted biguanide derivatives.

The initial therapeutic focus for biguanides was in the treatment of malaria. However, a serendipitous observation of their glucose-lowering effects in the 1950s shifted their developmental trajectory. This led to the introduction of phenformin and metformin as oral antidiabetic agents. Despite the eventual withdrawal of phenformin due to a high incidence of lactic acidosis, metformin has become a cornerstone in the management of type 2 diabetes worldwide, heralding the therapeutic success of the biguanide class.[2]

The Genesis of 1-(3,5-Difluorophenyl)biguanide Hydrochloride: A Deductive History

The core biguanide structure has been a fertile ground for chemical modification, with researchers investigating a wide array of aromatic and aliphatic substitutions to modulate pharmacological activity. The synthesis of various 1-arylbiguanide derivatives has been a subject of study for decades, with established protocols allowing for the creation of extensive compound libraries for screening.[3]

Synthesis and Characterization: A Well-Trodden Path

The synthesis of 1-(3,5-Difluorophenyl)biguanide hydrochloride would almost certainly follow the classical and well-documented methods for preparing 1-arylbiguanides. The most probable synthetic route is a modification of the procedure described by Curd and Rose.[1]

General Synthesis Protocol

The synthesis involves the reaction of a corresponding anilinium salt with dicyandiamide. In the case of 1-(3,5-Difluorophenyl)biguanide hydrochloride, the starting material would be 3,5-difluoroaniline hydrochloride.

Experimental Protocol: Synthesis of 1-Arylbiguanide Hydrochlorides

  • Reactant Preparation: An equimolar amount of the desired aniline (in this case, 3,5-difluoroaniline) is dissolved in a suitable solvent, typically water or a lower alcohol. An equimolar amount of hydrochloric acid is added to form the anilinium hydrochloride in situ.

  • Reaction with Dicyandiamide: An equimolar amount of dicyandiamide is added to the solution.

  • Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon cooling, the 1-arylbiguanide hydrochloride often crystallizes out of the solution. The product can be collected by filtration and washed with a cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization.

Synthesis_of_1_3_5_Difluorophenylbiguanide_hydrochloride cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,5-Difluoroaniline_HCl 3,5-Difluoroaniline Hydrochloride Heating Heating in Aqueous/Alcoholic Solvent 3,5-Difluoroaniline_HCl->Heating Dicyandiamide Dicyandiamide Dicyandiamide->Heating Product_HCl 1-(3,5-Difluorophenyl)biguanide Hydrochloride Heating->Product_HCl

Caption: General synthetic scheme for 1-(3,5-Difluorophenyl)biguanide hydrochloride.

Structural Characterization

The resulting compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and connectivity of the aromatic and biguanide protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N bonds.

The Role of Fluorine: A Strategic Design Choice

The inclusion of a 3,5-difluorophenyl moiety is a deliberate and strategic choice in medicinal chemistry. Fluorine has unique properties that can significantly enhance the pharmacological profile of a drug candidate.[2][4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The difluoro substitution at the meta positions of the phenyl ring can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors. It can also modulate the pKa of nearby functional groups, influencing the compound's ionization state and its ability to form hydrogen bonds.

  • Increased Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

Fluorine_Benefits cluster_benefits Pharmacological Enhancements Fluorine Strategic Fluorination Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Blocks Metabolism Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity Alters Electronics Lipophilicity Modulated Lipophilicity Fluorine->Lipophilicity Improves Permeability

Caption: Rationale for fluorine incorporation in drug design.

Potential Therapeutic Applications: An Area of Active Research

While specific biological activity data for 1-(3,5-Difluorophenyl)biguanide hydrochloride is not extensively published, the broader class of fluorinated biguanide derivatives has shown promise in several therapeutic areas, most notably in oncology.

Recent studies have explored the anti-proliferative effects of novel fluorine-containing biguanide derivatives. For instance, research on compounds like 1-n-heptyl-5-(3,4-difluorophenyl) biguanide has demonstrated significant inhibitory effects on the growth of non-small cell lung cancer cells.[6] The proposed mechanism of action for some of these derivatives involves the downregulation of key signaling pathways, such as the EGFR pathway.[6]

Given these findings, it is plausible that 1-(3,5-Difluorophenyl)biguanide hydrochloride could be a candidate for investigation as an anticancer agent. Its structural similarity to other biologically active fluorinated biguanides suggests that it may possess similar pharmacological properties.

Conclusion and Future Directions

1-(3,5-Difluorophenyl)biguanide hydrochloride stands as a testament to the enduring legacy of biguanide chemistry, enhanced by modern principles of medicinal chemistry. While its specific discovery story remains to be fully elucidated, its chemical architecture points to a rational design aimed at optimizing pharmacological properties. The well-established synthetic routes for arylbiguanides provide a clear path for its preparation and for the generation of further derivatives for structure-activity relationship studies.

Future research on this compound should focus on a thorough evaluation of its biological activity, particularly its potential as an anti-proliferative agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its therapeutic potential. As the field of drug discovery continues to evolve, compounds like 1-(3,5-Difluorophenyl)biguanide hydrochloride, which combine a classic scaffold with strategic modifications, will undoubtedly remain a subject of significant interest.

References

  • LeBel, O., Maris, T., & Wuest, J. D. (2005). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6-7), 615-625.
  • Request PDF. (2025, August 8). The chemistry of biguanides: from synthetic routes to applications in organic chemistry.
  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2017). New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes. Archiv der Pharmazie, 350(11), 1700204.
  • LeBel, O., Maris, T., Duval, H., & Wuest, J. D. (2025, August 6). A practical guide to arylbiguanides — Synthesis and structural characterization.
  • Xiao, D., Peng, M., Deng, Y., Xiao, Y., Chen, X., Ma, L., Tang, B., Guo, C., & Yang, X. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways.
  • Akhtar, M. S., Khan, A. A., & Siddiqui, A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Google Patents. (n.d.). EP001490335B1.
  • Khan, I., & Ali, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel, Switzerland), 16(8), 1162.
  • Regulations.gov. (2021, November 17).
  • Google Patents. (n.d.).
  • Gill, H., & Lounnas, V. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology.
  • Pharmacy Pearls. (2018, June 30). Pharmacology Review: Biguanides (Metformin) [Video]. YouTube.
  • PubChem. (n.d.).
  • Garg Lab. (n.d.).
  • Defense Technical Information Center. (1971, May 3). METABOLISM AND PHARMACOLOGY OF FLUORINE-CONTAINING COMPOUNDS.
  • Google Patents. (n.d.). US6399829B1 - Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride.

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Exploratory

The Pharmacological Profile of Difluorophenyl Biguanide Derivatives: From Mitochondrial Modulation to Receptor Agonism

Executive Summary This technical guide analyzes the biological activity of difluorophenyl biguanide derivatives , a class of synthetic guanidines that bridge metabolic oncology and neuropharmacology. Unlike the hydrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity of difluorophenyl biguanide derivatives , a class of synthetic guanidines that bridge metabolic oncology and neuropharmacology. Unlike the hydrophilic prototype metformin, the introduction of a difluorophenyl moiety significantly alters the compound's lipophilicity (LogP) and electronic profile. This modification unlocks two distinct pharmacological vectors: (1) Potent inhibition of Mitochondrial Complex I (targeting metabolic plasticity in KRAS/EGFR-driven tumors) and (2) Agonism of the 5-HT3 receptor (relevant to neuro-modulation).

This document serves as a blueprint for investigating these derivatives, providing validated synthesis protocols, mechanistic pathways, and self-verifying assay structures.

Structural Rationale & Chemical Properties

The transition from dimethylbiguanide (metformin) to aryl-biguanides introduces critical physicochemical shifts. The specific addition of fluorine atoms to the phenyl ring serves three medicinal chemistry objectives:

  • Lipophilicity Enhancement: The fluorine substitution increases membrane permeability, allowing the molecule to bypass the requirement for Organic Cation Transporters (OCT1/3) which limits metformin's efficacy in non-hepatic tissues.

  • Metabolic Stability: Fluorine at the 3,4- or 2,4- positions blocks P450-mediated hydroxylation, prolonging the half-life of the pharmacophore.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the biguanide tail slightly compared to non-halogenated analogs, altering its protonation state at physiological pH and influencing binding affinity to the hydrophobic pocket of Complex I.

Key Derivative Classes
  • 1-(3,4-difluorophenyl)biguanide: Primarily investigated for anti-neoplastic activity, specifically targeting EGFR signaling and mitochondrial respiration.

  • 1-(2,4-difluorophenyl)biguanide: Often screened in Structure-Activity Relationship (SAR) studies for 5-HT3 receptor affinity, showing distinct agonist profiles compared to the reference m-chlorophenylbiguanide (mCPBG).

Primary Mechanism: Metabolic Reprogramming (Oncology)

The most significant application of difluorophenyl biguanides lies in their ability to induce energetic crisis in cancer cells, particularly those adapting to hypoxic or nutrient-deprived microenvironments.

Mitochondrial Complex I Inhibition

Unlike metformin, which requires millimolar concentrations for in vitro Complex I inhibition, lipophilic difluorophenyl derivatives are active in the micromolar range.

  • Mechanism: The molecule accumulates in the mitochondrial matrix driven by the membrane potential (

    
    ). It binds to the amphipathic region of the quinone-binding channel of NADH:ubiquinone oxidoreductase (Complex I).[1]
    
  • Consequence: This blocks electron transfer to Ubiquinone, halting the proton gradient.

  • Downstream Cascade:

    • ATP Depletion: The AMP:ATP ratio spikes.

    • AMPK Activation: AMP binds to the

      
      -subunit of AMPK, triggering Thr172 phosphorylation.
      
    • mTORC1 Inhibition: Activated AMPK phosphorylates TSC2, inhibiting mTORC1 and blocking protein synthesis/proliferation.

EGFR Downregulation (Specific to 3,4-difluoro variants)

Recent studies (e.g., Xiao et al.) indicate that specific derivatives like 1-n-heptyl-5-(3,4-difluorophenyl) biguanide exert a dual effect. Beyond AMPK, they induce the degradation of EGFR in non-small cell lung cancer (NSCLC), effectively collapsing the PI3K/AKT/mTOR survival pathway independent of insulin signaling.

Visualization: The Dual-Pathway Mechanism

G Drug Difluorophenyl Biguanide Mito Mitochondria (Matrix) Drug->Mito Accumulation (ΔΨm) EGFR EGFR Degradation Drug->EGFR Direct/Indirect Targeting ComplexI Complex I Inhibition Mito->ComplexI AMP_ATP Increased AMP:ATP Ratio ComplexI->AMP_ATP AMPK AMPK Activation (p-Thr172) AMP_ATP->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation of TSC2 Survival Reduced Cell Survival (Apoptosis) mTOR->Survival EGFR->Survival

Figure 1: Dual mechanism of action showing mitochondrial uncoupling and EGFR suppression leading to cancer cell apoptosis.

Secondary Mechanism: 5-HT3 Receptor Agonism

Phenyl biguanides are historically significant as probes for the serotonin 5-HT3 receptor, a ligand-gated ion channel.

  • Interaction: The biguanide moiety mimics the ethylamine side chain of serotonin, while the difluorophenyl ring interacts with the aromatic residues in the receptor's binding pocket (Trp183, Tyr234).

  • Activity: These derivatives act as agonists , triggering rapid depolarization via Na+/Ca2+ influx.

  • SAR Insight: While m-chlorophenylbiguanide is the gold standard agonist, 2,4-difluorophenyl derivatives retain significant potency. The fluorine atoms modulate the steric fit within the receptor pore, often altering desensitization kinetics compared to the endogenous ligand.

Experimental Workflows & Protocols

Synthesis: Microwave-Assisted Method

Rationale: Traditional reflux methods are slow. Microwave synthesis improves yield and purity for halogenated anilines.

  • Reagents: 3,4-difluoroaniline (1.0 eq), Dicyandiamide (1.0 eq), Concentrated HCl (1.0 eq), 2-Propanol.

  • Procedure: Combine reagents in a microwave vial. Irradiate at 150°C for 15-20 minutes.

  • Work-up: Cool to RT. The product precipitates as a hydrochloride salt. Filter and wash with cold acetone.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic biguanide protons at

    
     6.8-7.2 ppm.
    
Assay A: Mitochondrial Respiration (Seahorse XF)

Objective: Quantify Complex I inhibition potency (IC50).

  • Cell Line: HCT116 or A549 (Glycolytic tumors).

  • Protocol:

    • Seed cells (20k/well) in XF96 plates.

    • Treat with derivative gradient (0.1

      
      M to 100 
      
      
      
      M) for 1 hour.
    • Injection Strategy:

      • Port A: Oligomycin (ATP Synthase inhibitor).

      • Port B: FCCP (Uncoupler - Max Respiration).

      • Port C: Rotenone/Antimycin A (Complex I/III shutoff).

    • Readout: Measure Oxygen Consumption Rate (OCR). A potent difluorophenyl derivative will suppress Basal and Maximal Respiration dose-dependently, mimicking Rotenone.

Assay B: 5-HT3 Calcium Flux

Objective: Confirm receptor agonism vs. antagonism.

  • Cell Line: HEK-293 stably transfected with human 5-HT3A.

  • Protocol:

    • Load cells with Fluo-4 AM (calcium indicator).

    • Incubate in HBSS buffer.

    • Inject compound.

    • Readout: Measure fluorescence spike (Ex 488nm / Em 525nm).

    • Control: Pre-treat with Ondansetron (antagonist) to confirm specificity.

Workflow Visualization

Workflow Synth Microwave Synthesis (Aniline + Dicyandiamide) Purify Recrystallization (HCl Salt) Synth->Purify Screen1 MTT Assay (+/- Glucose) Purify->Screen1 Cytotoxicity Screen2 Seahorse XF (Mito Stress Test) Screen1->Screen2 Hit Confirmation Screen3 Ca2+ Flux (5-HT3 Agonism) Screen1->Screen3 Off-Target Check

Figure 2: Integrated workflow from synthesis to dual-pathway biological screening.

Comparative SAR Data Summary

The following table summarizes the biological impact of phenyl ring substitutions on the biguanide scaffold.

DerivativeLogP (Est.)Complex I Inhibition5-HT3 ActivityPrimary Utility
Metformin -1.43Weak (mM range)InactiveDiabetes (First-line)
Phenylbiguanide 0.85ModerateAgonist5-HT3 Probe
1-(3-chlorophenyl) 1.40HighPotent AgonistNeuro-standard (mCPBG)
1-(3,4-difluorophenyl) 1.25 High (

M range)
Moderate Oncology (EGFR/AMPK)
1-(2,4-difluorophenyl) 1.15HighModerate/HighSAR Studies

Note: The "difluoro" substitution provides a "sweet spot" of lipophilicity—sufficient for mitochondrial entry without the extreme insolubility of poly-chlorinated or alkyl-chain variants.

References

  • Xiao, D., et al. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways.[2] American Journal of Translational Research.

  • Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.[3] Biochemical Journal.[4]

  • Kilpatrick, G. J., et al. (1990). 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[5] European Journal of Pharmacology.[5][6][7]

  • Ashton, M. A., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports.

  • Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action.[8] Journal of Clinical Investigation.[9]

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 1-(3,5-Difluorophenyl)biguanide Hydrochloride in Cell Culture

This Application Note and Protocol Guide is designed for researchers characterizing the biological activity of 1-(3,5-Difluorophenyl)biguanide hydrochloride . Given the specific structural properties of this compound—a h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers characterizing the biological activity of 1-(3,5-Difluorophenyl)biguanide hydrochloride . Given the specific structural properties of this compound—a halogenated phenylbiguanide derivative—this guide focuses on its two primary predicted mechanisms of action: 5-HT3 Serotonin Receptor Agonism (characteristic of phenylbiguanides) and AMPK Activation (characteristic of the biguanide class).

Introduction & Mechanism of Action

1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a synthetic biguanide derivative.[1][2] Structurally, it is an analog of the classic 5-HT3 receptor agonist Phenylbiguanide (PBG) and the potent agonist m-Chlorophenylbiguanide (mCPBG) . The addition of electron-withdrawing fluorine atoms at the 3 and 5 positions of the phenyl ring modulates the compound's lipophilicity and electronic distribution, potentially altering its binding affinity and metabolic stability compared to the parent compounds.

Primary Biological Targets:

  • 5-HT3 Receptor Agonism: Phenylbiguanides are selective agonists for the 5-HT3 receptor, a ligand-gated ion channel. Activation triggers rapid cation influx (

    
    , 
    
    
    
    ), leading to membrane depolarization and neurotransmitter release.
  • AMPK Activation: Like Metformin and other biguanides, this compound may inhibit mitochondrial Complex I, increasing the cellular AMP:ATP ratio and subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

Compound Preparation & Handling
  • Compound: 1-(3,5-Difluorophenyl)biguanide hydrochloride[1][2]

  • Molecular Weight: ~249.65 g/mol [1]

  • Solubility: Soluble in DMSO (dimethyl sulfoxide) to

    
     50 mM. Moderate solubility in water; heating may be required.
    
  • Storage: Store solid powder at -20°C (desiccated). Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol
  • Stock Solution (50 mM): Dissolve 12.48 mg of compound in 1 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.

  • Working Solutions: Dilute the stock solution in pre-warmed culture medium or assay buffer immediately prior to use.

    • Note: Keep the final DMSO concentration

      
       0.1% to avoid solvent toxicity.
      
Protocol A: 5-HT3 Receptor Activation Assay (Calcium Flux)

Objective: To quantify the agonist activity of 1-(3,5-Difluorophenyl)biguanide by measuring intracellular calcium influx in 5-HT3-expressing cells.

Target Cells:

  • HEK-293 (stably transfected with human 5-HT3A receptor).

  • N1E-115 (mouse neuroblastoma cells, endogenously expressing 5-HT3).

Reagents:

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 2.5 mM

    
    .
    
  • Positive Control: 10

    
    M m-Chlorophenylbiguanide (mCPBG) or 10 
    
    
    
    M Serotonin (5-HT).
  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in black-walled, clear-bottom 96-well plates at a density of

    
     cells/well. Incubate overnight at 37°C/5% 
    
    
    
    .
  • Dye Loading:

    • Remove culture medium.

    • Incubate cells with 4

      
      M Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.
      
    • Wash cells 3x with warm Assay Buffer to remove extracellular dye.

    • Add 100

      
      L of Assay Buffer to each well and incubate for 15 minutes at room temperature (to allow de-esterification).
      
  • Compound Preparation: Prepare a 3x concentration series of 1-(3,5-Difluorophenyl)biguanide in Assay Buffer (Range: 1 nM to 100

    
    M).
    
  • Measurement (Kinetic Mode):

    • Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm).

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject 50

      
      L of the 3x compound solution (final 1x concentration).
      
    • Continuously record fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot

      
       vs. log[Concentration] to determine the 
      
      
      
      .
Protocol B: Metabolic Modulation (AMPK Activation)

Objective: To assess the compound's ability to activate the AMPK signaling pathway, a hallmark of biguanide activity.

Target Cells:

  • HepG2 (Human liver carcinoma) or C2C12 (Mouse myoblasts).

Reagents:

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Primary Antibodies: Anti-p-AMPK

    
     (Thr172), Anti-Total AMPK
    
    
    
    , Anti-
    
    
    -Actin.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates (

    
     cells/well) and grow to 80% confluence.
    
  • Treatment:

    • Serum-starve cells for 4 hours (optional, to reduce basal background).

    • Treat cells with 1-(3,5-Difluorophenyl)biguanide (10

      
      M, 50 
      
      
      
      M, 100
      
      
      M) for 1 hour and 24 hours .
    • Positive Control: 2 mM Metformin.

    • Negative Control: 0.1% DMSO.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse in 150

      
      L ice-cold Lysis Buffer. Scrape and collect.
      
    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Western Blotting:

    • Load 20-30

      
      g protein per lane on an SDS-PAGE gel.
      
    • Transfer to PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate with Anti-p-AMPK (1:1000) overnight at 4°C.

    • Detect using ECL chemiluminescence.

  • Data Analysis:

    • Normalize p-AMPK signal to Total AMPK or

      
      -Actin.
      
    • Calculate fold-change relative to Vehicle control.

Visualization: Signaling Pathways & Workflow

The following diagram illustrates the dual potential mechanisms of action for 1-(3,5-Difluorophenyl)biguanide and the experimental workflow.

G cluster_compound Compound Input cluster_pathway1 Pathway A: 5-HT3 Receptor Agonism cluster_pathway2 Pathway B: Metabolic Modulation Compound 1-(3,5-Difluorophenyl) biguanide HCl Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Compound->Receptor Binding Mito Mitochondrial Complex I (Inhibition) Compound->Mito Permeation IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Depol Membrane Depolarization IonFlux->Depol Readout1 Readout: Calcium Flux Assay (Fluo-4 AM) IonFlux->Readout1 Quantification Energy Increased AMP:ATP Ratio Mito->Energy AMPK AMPK Activation (Phosphorylation at Thr172) Energy->AMPK Readout2 Readout: Western Blot (p-AMPK / Total AMPK) AMPK->Readout2 Quantification

Caption: Dual mechanistic pathways for 1-(3,5-Difluorophenyl)biguanide: 5-HT3 receptor activation (left) and AMPK metabolic signaling (right).

Data Presentation & Analysis

When reporting results, structure your data as follows to ensure comparability with standard biguanides.

ParameterAssay TypeMetricExpected Outcome (Hypothesis)
Potency (

)
Calcium Flux (HEK-5HT3)

M
Potentially lower

than Phenylbiguanide due to fluorine substitution.
Efficacy (

)
Calcium Flux% of 5-HT ResponseFull or Partial Agonist (compare to 10

M Serotonin).
Metabolic Activation Western Blot (HepG2)Fold Change (p-AMPK)Dose-dependent increase in p-AMPK/Total-AMPK ratio.
Cytotoxicity (

)
MTT / CCK-8

M
Determine toxic threshold (likely >100

M).

Troubleshooting:

  • Low Solubility: If precipitation occurs in aqueous buffer, increase the DMSO concentration in the stock and ensure rapid mixing. Do not exceed 0.5% DMSO final concentration.

  • No Calcium Signal: Ensure cells express functional 5-HT3 receptors. Use 10

    
    M mCPBG as a positive control.
    
  • High Background: In calcium assays, wash cells thoroughly to remove extracellular esterase-cleaved dye.

References
  • Kilpatrick, G. J., et al. (1990). "Identification of 5-HT3 recognition sites in the rat superior cervical ganglion." European Journal of Pharmacology.

    • Context: Establishes Phenylbiguanide (PBG) as a selective 5-HT3 agonist.
  • Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation.

    • Context: Defines the mechanism of biguanide-induced AMPK activ
  • Sepúlveda-Díaz, J. E., et al. (2016). "A simplified fluorescent calcium assay for the drug screening of 5-HT3 receptors." Analytical Biochemistry.

    • Context: Provides the basis for the Fluo-4 AM calcium flux protocol.
  • PubChem Compound Summary. (n.d.). "1-(3,5-Difluorophenyl)biguanide hydrochloride."[1][2] National Center for Biotechnology Information.

    • Context: Chemical structure and physical property verific

Sources

Application

"1-(3,5-Difluorophenyl)biguanide hydrochloride" western blot analysis of EGFR pathway

Topic: Analysis of EGFR Pathway Modulation by 1-(3,5-Difluorophenyl)biguanide hydrochloride via Western Blot Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of EGFR Pathway Modulation by 1-(3,5-Difluorophenyl)biguanide hydrochloride via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and migration.[1][2] Upon binding to ligands like the epidermal growth factor (EGF), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are fundamental for normal cell function but are frequently dysregulated in various cancers.[2][4][5] Consequently, the EGFR signaling network has become a major target for therapeutic intervention in oncology.[6]

Biguanides, a class of synthetic compounds, are well-established as anti-diabetic agents, with metformin being the most prominent example.[7][8] Emerging research has also highlighted their potential as anti-cancer agents.[8] Recent studies on novel biguanide derivatives suggest that their anti-proliferative effects may be mediated, at least in part, by downregulating the EGFR signaling pathway.[9] One such derivative, 1-n-heptyl-5-(3,4-difluorophenyl) biguanide, has been shown to inhibit non-small cell lung cancer (NSCLC) cell growth by suppressing the expression and activation of EGFR and its downstream effectors.[9]

This application note provides a comprehensive guide for investigating the effects of a related compound, 1-(3,5-Difluorophenyl)biguanide hydrochloride , on the EGFR signaling cascade. We present a detailed, field-proven Western blot protocol designed to precisely quantify changes in the phosphorylation status of key pathway proteins, thereby offering a robust method to evaluate the compound's mechanism of action and therapeutic potential.

The EGFR Signaling Cascade

The diagram below illustrates the canonical EGFR signaling pathway. Ligand binding triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. This initiates two major downstream cascades: the PI3K/AKT pathway, which promotes cell survival, and the RAS/ERK pathway, which drives proliferation.[1][3] This protocol focuses on measuring the activation (phosphorylation) of EGFR, AKT, and ERK as key readouts of pathway activity.

EGFR_Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer (Inactive) EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Transcription Gene Transcription pAKT->Transcription Survival MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription Proliferation

Caption: Simplified EGFR signaling cascade upon ligand binding.

Experimental Workflow Overview

The protocol is designed as a self-validating system. By first probing for the phosphorylated form of a target protein and then stripping the same membrane to probe for the total protein, precise and reliable normalization is achieved. This approach minimizes variability from gel loading and transfer, ensuring high-quality, trustworthy data.

WB_Workflow A 1. Cell Culture & Treatment (e.g., A549 cells + Compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking Non-Specific Sites E->F G 7. Primary Antibody Incubation (e.g., anti-p-EGFR) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Membrane Stripping I->J L 12. Data Analysis (Densitometry & Normalization) I->L K 11. Re-probing (e.g., anti-Total EGFR, GAPDH) J->K K->H K->I

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment
  • Causality: The choice of cell line is critical. NSCLC cell lines like A549 or H1299 are excellent models as they express EGFR and have been used in similar studies.[9] Serum starvation synchronizes the cells in the G0/G1 phase and reduces basal EGFR activation, which is essential to observe a clear, ligand-induced phosphorylation signal.[1]

  • Cell Seeding: Plate A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the target confluency, aspirate the growth medium, wash once with sterile Phosphate-Buffered Saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours.

  • Compound Treatment: Prepare stock solutions of 1-(3,5-Difluorophenyl)biguanide hydrochloride in an appropriate solvent (e.g., DMSO). Dilute the compound to final desired concentrations (e.g., 0, 1, 5, 10, 25 µM) in serum-free medium. Replace the medium in the wells with the treatment medium and incubate for the desired time (e.g., 24 hours).

  • EGF Stimulation: To assess the inhibition of ligand-induced phosphorylation, add EGF to a final concentration of 100 ng/mL to the wells for the last 15 minutes of the incubation period. Include a non-EGF stimulated control.

Part 2: Cell Lysis and Protein Extraction
  • Causality: Rapid lysis on ice with protease and phosphatase inhibitors is crucial to preserve the phosphorylation state of proteins, preventing enzymatic degradation and dephosphorylation after cell disruption.[1]

  • Wash: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Harvest: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[1]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Part 3: Protein Quantification
  • Causality: Equal protein loading across all lanes of the gel is the foundation of quantitative Western blotting. The BCA assay is a robust, detergent-compatible method for accurately determining protein concentration.[1]

  • Assay: Perform a BCA Protein Assay according to the manufacturer’s instructions to determine the protein concentration of each sample.

  • Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample. Adjust the volume of all samples to be equal using RIPA buffer and deionized water.

Part 4: SDS-PAGE and Protein Transfer
  • Causality: For large proteins like EGFR (~175 kDa), a lower percentage acrylamide gel provides better resolution. Efficient transfer to the membrane is key; the addition of a small amount of SDS to the transfer buffer can aid in the elution of large proteins from the gel.[1]

  • Sample Preparation: To each normalized protein sample, add 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Activation: Cut a piece of PVDF membrane to the size of the gel. Activate the membrane by immersing it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Transfer: Assemble the transfer stack (sponge-filter paper-gel-membrane-filter paper-sponge) and perform a wet transfer at 100V for 90-120 minutes at 4°C.

Part 5: Immunoblotting and Detection
  • Causality: Blocking with Bovine Serum Albumin (BSA) is often preferred for phospho-antibodies as it can reduce background noise compared to non-fat milk, which contains phosphoproteins that may cross-react.[10]

  • Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., Rabbit anti-p-EGFR) in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes and acquire the image using a digital imaging system.

Part 6: Stripping and Re-probing
  • Causality: This step is central to the protocol's self-validating nature. By detecting total protein on the exact same blot as the phospho-protein, the p-EGFR/Total EGFR ratio becomes a highly accurate measure of specific protein activation, independent of any loading variations.

  • Stripping: After imaging, wash the membrane with TBST. Incubate in a mild stripping buffer for 15-20 minutes at room temperature.

  • Wash and Re-block: Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.

  • Re-probe: Incubate the membrane with the primary antibody for the total protein (e.g., Rabbit anti-EGFR) overnight at 4°C. Repeat the subsequent washing, secondary antibody, and detection steps.

  • Loading Control: Repeat the stripping and re-probing process for a loading control protein like GAPDH to confirm equal loading across all lanes.

Data Analysis and Expected Results

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the integrated density of the bands for the phosphorylated protein, total protein, and loading control for each sample.[1]

  • Normalization: For each lane, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-EGFR / Total EGFR). This normalization corrects for any minor variations in total protein levels between samples.

  • Final Analysis: Normalize the (Phospho/Total) ratio of the treated samples to the vehicle control to determine the fold change in protein activation.

Expected Outcome: Treatment with 1-(3,5-Difluorophenyl)biguanide hydrochloride is expected to cause a dose-dependent decrease in the EGF-stimulated phosphorylation of EGFR, AKT, and ERK, while the total levels of these proteins should remain relatively unchanged over the treatment period.

Treatment Groupp-EGFR / Total EGFR (Normalized Ratio)p-AKT / Total AKT (Normalized Ratio)p-ERK / Total ERK (Normalized Ratio)
Vehicle Control (- EGF)0.10.10.1
Vehicle Control (+ EGF)1.01.01.0
1 µM Compound (+ EGF)0.80.850.9
10 µM Compound (+ EGF)0.40.50.55
25 µM Compound (+ EGF)0.150.20.25

Recommended Materials

Reagent / MaterialRecommended Source (Example)Purpose
Cell Line A549 (ATCC® CCL-185™)EGFR-expressing cancer cell model
Compound 1-(3,5-Difluorophenyl)biguanide HClTest article
EGF, Human Recombinant R&D SystemsLigand for EGFR activation
RIPA Lysis Buffer Cell Signaling TechnologyProtein extraction
Protease/Phosphatase Inhibitors Thermo Fisher ScientificPrevent protein degradation
BCA Protein Assay Kit Thermo Fisher ScientificProtein quantification
PVDF Membranes, 0.45 µm MilliporeSigmaProtein transfer
5% BSA in TBST -Blocking and antibody dilution
Anti-phospho-EGFR (Tyr1068) Ab Cell Signaling Technology #3777Detects activated EGFR
Anti-EGFR Antibody Cell Signaling Technology #4267Detects total EGFR
Anti-phospho-Akt (Ser473) Ab Cell Signaling Technology #4060Detects activated AKT
Anti-Akt Antibody Cell Signaling Technology #9272Detects total AKT
Anti-phospho-p44/42 MAPK (ERK1/2) Ab Cell Signaling Technology #4370Detects activated ERK
Anti-p44/42 MAPK (ERK1/2) Ab Cell Signaling Technology #9102Detects total ERK
Anti-GAPDH Antibody Cell Signaling Technology #5174Loading control
Anti-rabbit IgG, HRP-linked Ab Cell Signaling Technology #7074Secondary antibody
ECL Substrate Thermo Fisher ScientificChemiluminescent detection

References

  • Xiao, D., Peng, M., Deng, Y., Xiao, Y., Chen, X., Ma, L., ... & Yang, X. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways.
  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of EGFR pathway activation in HepG2, HUH-7, HUH-6, and Hep3B cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). How could I detect EGFR by western blot effectively?. Retrieved from [Link]

  • Iwabuchi, E., Imai, A., Shima, H., Tsuchiya, S., & Kudo, N. (2020). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. FEBS Open Bio, 10(11), 2390–2401.
  • Elabscience. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Biocompare. (2016). EGFR antibody for Western Blotting (Cell Signaling Technology #2232). Retrieved from [Link]

  • Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 14(13), 3220.
  • PubMed Central. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biguanide – Knowledge and References. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
  • Figshare. (2020). Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Quantifying Cellular Energy Stress Using 1-(3,5-Difluorophenyl)biguanide hydrochloride to Probe the AMPK Signaling Pathway

Introduction: The Central Role of AMPK in Cellular Metabolism AMP-activated protein kinase (AMPK) is a critical serine/threonine kinase that functions as a master sensor and regulator of cellular energy homeostasis.[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of AMPK in Cellular Metabolism

AMP-activated protein kinase (AMPK) is a critical serine/threonine kinase that functions as a master sensor and regulator of cellular energy homeostasis.[1] Found in all eukaryotic cells, AMPK is activated during states of energy stress, such as nutrient deprivation or hypoxia, which are characterized by an increase in the cellular AMP:ATP ratio.[2][3][4] Once activated, AMPK initiates a metabolic switch, turning off ATP-consuming anabolic processes like protein and lipid synthesis, while simultaneously ramping up ATP-producing catabolic pathways such as fatty acid oxidation and glycolysis.[1][4][5] This positions the AMPK signaling pathway as a key therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[6]

1-(3,5-Difluorophenyl)biguanide hydrochloride is a potent activator of AMPK. As a member of the biguanide class of compounds, its mechanism is analogous to the widely used anti-diabetic drug metformin. Biguanides indirectly activate AMPK by inhibiting Complex I of the mitochondrial respiratory chain.[7][8] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP production, a subsequent rise in the AMP:ATP ratio, and robust activation of AMPK.

This activation is canonically mediated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates the catalytic α-subunit of AMPK at threonine 172 (Thr172).[2][3][9] This phosphorylation event is the hallmark of AMPK activation and serves as a reliable biomarker for assessing the cellular response to metabolic stressors. This application note provides a detailed protocol for inducing and quantifying the activation of AMPK in a cell-based model using 1-(3,5-Difluorophenyl)biguanide hydrochloride, with detection performed via Western blot analysis of phosphorylated AMPKα (Thr172).

Principle of the Assay

The core of this assay is the specific detection of the activated form of AMPK. The workflow involves treating cultured cells with 1-(3,5-Difluorophenyl)biguanide hydrochloride to induce metabolic stress. Following treatment, cells are lysed to release total cellular proteins. The concentration of these proteins is normalized across all samples to ensure equal loading for downstream analysis.

Using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the protein lysates are separated by size and then transferred to a membrane. Western blotting is then employed using two primary antibodies:

  • A phospho-specific antibody that exclusively recognizes the phosphorylated threonine 172 residue on the AMPKα subunit (p-AMPKα).

  • A total AMPKα antibody that recognizes the AMPKα protein regardless of its phosphorylation state.

By comparing the signal from the p-AMPKα antibody to the total AMPKα antibody, a normalized ratio of activated-to-total AMPK can be determined. This ratiometric analysis is crucial as it confirms that an observed increase in the phospho-signal is due to specific kinase activation and not merely an increase in the total amount of AMPK protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular events and the overall experimental procedure.

AMPK Activation by a Biguanide Compound cluster_Mitochondrion Mitochondrion Mito Complex I ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio Leads to Compound 1-(3,5-Difluorophenyl)biguanide hydrochloride Compound->Mito Inhibits LKB1 LKB1 Kinase ATP_Ratio->LKB1 Activates AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates pAMPK p-AMPKα (Thr172) (Active) Downstream Downstream Targets (e.g., ACC phosphorylation) pAMPK->Downstream Regulates

Caption: Mechanism of AMPK activation by 1-(3,5-Difluorophenyl)biguanide hydrochloride.

Experimental Workflow for AMPK Activation Assay A 1. Seed Cells (e.g., HEK293, C2C12) B 2. Treat with Compound (& Controls) A->B C 3. Lyse Cells & Harvest Protein B->C D 4. Quantify Protein (Bradford Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Image & Analyze (Densitometry) E->F

Caption: High-level overview of the Western blot-based AMPK activation assay workflow.

Detailed Protocol

Part 1: Materials and Reagents
  • Cell Line: HEK293, HeLa, or C2C12 cells (or other relevant cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 1-(3,5-Difluorophenyl)biguanide hydrochloride.

  • Vehicle Control: Sterile deionized water or DMSO, depending on compound solubility.

  • Positive Control: AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), a known direct AMPK activator.[6][9]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: Bradford dye reagent.[10][11]

  • Protein Standard: Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL).[12]

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).

  • Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

  • Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172) antibody.

    • Rabbit anti-total-AMPKα antibody.

    • Mouse anti-β-Actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Part 2: Cell Culture and Treatment
  • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-(3,5-Difluorophenyl)biguanide hydrochloride. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 100 µM). Prepare the positive control (e.g., 1 mM AICAR) and vehicle control solutions.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plates for the desired time period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

Part 3: Cell Lysis and Protein Quantification
  • Lysis:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification (Bradford Assay):

    • Transfer the supernatant (protein lysate) to a new set of clean tubes.

    • Prepare a standard curve using the BSA standard (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[12]

    • In a 96-well plate, add 10 µL of each standard or diluted unknown sample in triplicate.[12]

    • Add 200 µL of Bradford reagent to each well and mix.[13]

    • Incubate for 5-10 minutes at room temperature.[10][14]

    • Measure the absorbance at 595 nm using a plate reader.

    • Calculate the protein concentration of your samples based on the BSA standard curve.

Part 4: Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute each lysate with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL. Aim to load 20-30 µg of total protein per lane.

  • SDS-PAGE: Heat the samples at 95°C for 5 minutes. Load the samples and a molecular weight marker onto the polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[15][16]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane must be probed for total AMPK and a loading control (β-Actin).

    • Strip the membrane using a mild stripping buffer.

    • Repeat the blocking, primary antibody incubation (using anti-total-AMPKα, then stripping again and using anti-β-Actin), secondary antibody incubation, and detection steps.

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensities from the Western blot images using software like ImageJ.

  • Normalization:

    • For each sample, calculate the ratio of the p-AMPKα signal to the total-AMPKα signal. This corrects for any minor variations in protein loading between lanes.

    • Further normalize this ratio to the vehicle control to determine the fold-change in AMPK activation.

    • The β-Actin signal should be consistent across all lanes, confirming equal protein loading.

  • Data Presentation: Present the quantified, normalized data in a table and/or bar graph to visualize the dose-dependent effect of 1-(3,5-Difluorophenyl)biguanide hydrochloride on AMPK activation.

Table 1: Example Data Representation

Treatment GroupConcentrationp-AMPKα / Total AMPKα (Normalized Ratio)Fold Change vs. Vehicle
Vehicle Control-1.00 ± 0.081.0
Compound X1 µM1.95 ± 0.151.95
Compound X10 µM4.52 ± 0.314.52
Compound X100 µM7.89 ± 0.557.89
Positive Control (AICAR)1 mM8.15 ± 0.628.15

(Note: Data are for illustrative purposes only.)

Expected Outcome: A dose-dependent increase in the ratio of phosphorylated AMPKα to total AMPKα should be observed in cells treated with 1-(3,5-Difluorophenyl)biguanide hydrochloride, indicating successful activation of the AMPK signaling pathway. The positive control, AICAR, should also show a robust increase in this ratio.

References

  • The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • AMP-activated protein kinase signaling in metabolic regulation. Journal of Clinical Investigation (JCI). [Link]

  • LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1. The EMBO Journal. [Link]

  • The Tumor Suppressor LKB1 Kinase Directly Activates AMP-Activated Kinase and Regulates Apoptosis in Response to Energy Stress. Dartmouth Digital Commons. [Link]

  • The Tumor Suppressor Kinase LKB1: Metabolic Nexus. Frontiers in Oncology. [Link]

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Molecular Cell. [Link]

  • Role of the LKB1/AMPK pathway in tumor invasion and metastasis of cancer cells (Review). Oncology Reports. [Link]

  • Bradford Protein Assay. Bio-protocol. [Link]

  • MDH Bradford Protein Assay Protocol: Micro-Assay (96 well plate) version. San Diego Miramar College. [Link]

  • Utilizing Bradford Assay for Protein Concentration Calculation. BioAgilytix. [Link]

  • AMPK Signaling Pathway. Creative Diagnostics. [Link]

  • AMPK: guardian of metabolism and mitochondrial homeostasis. Nature Reviews Molecular Cell Biology. [Link]

  • AMPK signaling pathway. Journal of Inflammation Research. [Link]

  • AMPK Assay Protocol. University of Iowa. [Link]

  • Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal. [Link]

  • AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Bone. [Link]

  • Western blot analysis of the phosphorylation of AMPK -Thr 172 and... ResearchGate. [Link]

  • AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. [Link]

  • AMP-activated protein kinase (AMPK) activation by biguanides in MDBK... ResearchGate. [Link]

  • Use of Cells Expressing gamma Subunit Variants to Identify Diverse Mechanisms of AMPK Activation. Cell Metabolism. [Link]

  • AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance. Molecular Cell. [Link]

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Application

Application Note: Mechanistic Profiling of 1-(3,5-Difluorophenyl)biguanide Hydrochloride in NSCLC

Abstract & Scientific Rationale The biguanide class of antidiabetics (e.g., Metformin) has shown potential as anticancer agents by inhibiting mitochondrial Complex I, leading to energetic stress.[1][2][3][4] However, Met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The biguanide class of antidiabetics (e.g., Metformin) has shown potential as anticancer agents by inhibiting mitochondrial Complex I, leading to energetic stress.[1][2][3][4] However, Metformin's clinical efficacy in oncology is limited by poor passive membrane permeability and reliance on organic cation transporters (OCTs).

1-(3,5-Difluorophenyl)biguanide hydrochloride represents a "next-generation" lipophilic biguanide. The addition of the 3,5-difluorophenyl moiety significantly alters the pharmacophore compared to Metformin:

  • Enhanced Lipophilicity: The fluorinated aromatic ring allows for OCT-independent cellular entry, increasing intracellular accumulation in tumor tissues.[5]

  • Potency: It exhibits substantially lower IC

    
     values (typically 
    
    
    
    M range) compared to Metformin (mM range).[5]
  • Mechanism: It acts as a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I), driving a steep increase in the cellular AMP:ATP ratio, which activates AMPK (in competent cells) and suppresses mTORC1.

This guide details the protocols for validating this compound's efficacy in lung cancer cell lines, specifically addressing the metabolic heterogeneity of NSCLC (e.g., LKB1-null vs. LKB1-wt).

Mechanism of Action (MOA) Pathway

The following diagram illustrates the critical signaling node targeted by 1-(3,5-Difluorophenyl)biguanide. Note the bifurcation based on LKB1 status , a common mutation in lung adenocarcinoma (e.g., A549 cells).

MOA_Pathway Compound 1-(3,5-Difluorophenyl) biguanide Mito Mitochondrial Complex I Compound->Mito Inhibits ATP ATP Depletion (AMP:ATP Ratio ↑) Mito->ATP OXPHOS Block ROS ROS Production Mito->ROS Leakage AMPK p-AMPK (Thr172) ATP->AMPK Allosteric Activation Crisis Energetic Crisis (Apoptosis) ATP->Crisis In LKB1-null cells (Unable to adapt) LKB1 LKB1 (STK11) LKB1->AMPK Phosphorylation (Required) mTOR mTORC1 AMPK->mTOR Inhibits (TSC2) S6K p-S6K / p-4EBP1 mTOR->S6K Translation S6K->Crisis Growth Arrest

Figure 1: Mechanism of Action. The compound inhibits Complex I. In LKB1-wildtype cells, this activates AMPK to arrest growth.[5] In LKB1-null cells (A549), the inability to activate AMPK leads to unmitigated energetic crisis.

Experimental Design & Cell Line Selection

A. Cell Line Panel

To prove mechanism, you must select cell lines with distinct genetic backgrounds regarding the AMPK pathway.[5]

Cell LineHistologyLKB1 (STK11) StatusKRAS StatusExpected Response Mechanism
A549 AdenocarcinomaNull (Mutated)MutatedCytotoxic (Energetic Crisis).[5] AMPK p-Thr172 will be absent/weak.[5]
H1299 CarcinomaWild-typeWild-typeCytostatic (G1 Arrest).[5] Robust AMPK activation.
H460 Large CellWild-typeMutatedMixed phenotype.[5]
B. Reagent Preparation[1][6][7][8]
  • Solubility: Unlike Metformin (water-soluble), 1-(3,5-Difluorophenyl)biguanide is lipophilic.

  • Stock Solution: Dissolve in DMSO to 50 mM. Vortex and warm to 37°C if necessary.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Vehicle Control: DMSO (Final concentration in culture must be <0.1%).[5]

Detailed Protocols

Protocol 1: Dose-Response Viability Assay (72h)

Objective: Determine the IC


 and compare potency against Metformin.
  • Seeding: Seed A549 and H1299 cells in 96-well plates (3,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS). Allow attachment overnight.

  • Treatment Preparation:

    • Prepare serial dilutions of 1-(3,5-Difluorophenyl)biguanide in media.

    • Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • Reference Control: Metformin (0.1 mM – 20 mM).[5]

    • Positive Control: Rotenone (0.1 µM – 1 µM).[5]

  • Incubation: Treat cells for 72 hours.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).[5]

  • Analysis: Normalize to DMSO vehicle (100%). Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC

    
    .[5]
    
Protocol 2: Target Engagement (Western Blot)

Objective: Confirm metabolic stress signaling (AMPK/mTOR axis).[5]

  • Treatment: Seed cells in 6-well plates. Treat with the determined IC

    
     and 2x IC
    
    
    
    for 4 hours and 24 hours . (Short time points capture acute signaling; long points capture adaptation).[5]
  • Lysis: Wash with ice-cold PBS.[5] Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) – Critical for detecting p-AMPK.

  • Antibody Panel:

    • p-AMPK

      
       (Thr172):  Marker of energy stress (Expect increase in H1299; minimal in A549).[5]
      
    • Total AMPK

      
      :  Loading control.
      
    • p-S6 Ribosomal Protein (Ser235/236): Downstream mTOR readout (Expect decrease).[5]

    • p-ACC (Ser79): Acetyl-CoA Carboxylase (Direct AMPK substrate; best proxy for AMPK activity).[5]

  • Expected Result: The difluorophenyl analog should induce these changes at concentrations 10-100x lower than Metformin.[5]

Protocol 3: Metabolic Flux Analysis (Seahorse XF)

Objective: Validate Complex I inhibition (The Gold Standard).

  • Seeding: Seed cells in Seahorse XF microplates (20,000 cells/well).

  • Assay Media: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Mito Stress Test:

    • Port A: 1-(3,5-Difluorophenyl)biguanide (Titrate dose: 1, 5, 10 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).[5]

    • Port C: FCCP (Uncoupler).[5]

    • Port D: Rotenone/Antimycin A.[5]

  • Readout: Oxygen Consumption Rate (OCR).

  • Interpretation: A sharp drop in OCR immediately following Port A injection confirms direct ETC inhibition.[5] If OCR drops but Extracellular Acidification Rate (ECAR) rises, it confirms the "Warburg shift" (compensatory glycolysis).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Seed Seed Cells (A549 / H1299) Treat Treat 72h (0.1 - 100 µM) Seed->Treat MTT CCK-8/MTT Calculate IC50 Treat->MTT Acute Acute Tx (4h - 24h) MTT->Acute Select Effective Dose Lysis Lysis + Phos-STOP Acute->Lysis WB Western Blot (p-AMPK, p-S6) Lysis->WB Seahorse Seahorse XF (OCR Measurement) WB->Seahorse Confirm Target

Figure 2: Step-by-step experimental workflow from viability screening to mechanistic validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicityPre-dilute DMSO stock into warm media while vortexing.[5] Do not exceed 0.5% DMSO final.[5]
No p-AMPK signal Phosphatase activity or LKB1 statusEnsure lysis buffer has fresh phosphatase inhibitors.[5] Check if cell line is LKB1-null (A549).[5] Use p-ACC as alternative marker.[5]
High toxicity in Control DMSO toxicityRun a "Vehicle Only" control. If >10% kill, reduce DMSO concentration.[5]
Variable IC

Cell densityBiguanide efficacy is glucose-dependent.[5] Ensure media glucose levels are consistent (usually 11 mM for RPMI).

References

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife. [Link]

  • Shackelford, D. B., et al. (2013). LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin. Cancer Cell. [Link][5]

  • Zhao, Y., et al. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating EGFR/AKT/mTOR signaling pathways.[6] International Journal of Clinical and Experimental Pathology. [Link]

  • Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.[1] Biochemical Journal. [Link][5]

Sources

Method

Application Note: 1-(3,5-Difluorophenyl)biguanide Hydrochloride for Metabolic Targeting in Breast Cancer

Part 1: Executive Summary & Chemical Identity Introduction 1-(3,5-Difluorophenyl)biguanide hydrochloride is a synthetic biguanide derivative designed to target cancer cell metabolism. Unlike hydrophilic biguanides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Introduction

1-(3,5-Difluorophenyl)biguanide hydrochloride is a synthetic biguanide derivative designed to target cancer cell metabolism. Unlike hydrophilic biguanides (e.g., Metformin) which require organic cation transporters (OCTs) for cellular entry, phenyl-substituted biguanides exhibit enhanced lipophilicity. This structural modification facilitates passive diffusion across the plasma and mitochondrial membranes, leading to more potent inhibition of NADH:ubiquinone oxidoreductase (Complex I) .

In breast cancer research, particularly Triple-Negative Breast Cancer (TNBC), this compound serves as a critical probe for investigating metabolic plasticity, oxidative phosphorylation (OXPHOS) dependency, and the AMPK-mTOR signaling axis.

Chemical Specifications
ParameterDetail
Chemical Name 1-(3,5-Difluorophenyl)biguanide hydrochloride
CAS Number 1030829-66-3
Molecular Formula C₈H₉F₂N₅[1][2][3][4][5] · HCl
Molecular Weight 249.65 g/mol
Solubility DMSO (≥ 50 mM), Water (Limited, < 10 mM without warming)
Storage -20°C (Solid), -80°C (Stock Solutions)
Structural Class Hydrophobic Biguanide / Complex I Inhibitor

Part 2: Mechanism of Action (MOA)

The primary antineoplastic mechanism of 1-(3,5-Difluorophenyl)biguanide is the disruption of mitochondrial bioenergetics. By inhibiting Complex I, the compound halts the electron transport chain (ETC), preventing the generation of the proton gradient required for ATP synthesis.

Downstream Effects:

  • Energetic Crisis: Acute drop in intracellular ATP and rise in AMP/ADP.

  • AMPK Activation: High AMP levels bind to the γ-subunit of AMP-activated protein kinase (AMPK), triggering its phosphorylation at Thr172.

  • mTORC1 Inhibition: Activated AMPK phosphorylates TSC2 and Raptor, suppressing the mTORC1 pathway, which blocks protein synthesis and cell proliferation.

  • ROS Generation: Blockade of electron flow at Complex I can lead to superoxide leakage, inducing oxidative stress-mediated apoptosis.

Signaling Pathway Diagram

MOA Drug 1-(3,5-Difluorophenyl) biguanide Mito Mitochondrial Complex I Drug->Mito Inhibits ATP ATP Production Mito->ATP Decreases AMP AMP:ATP Ratio ATP->AMP Increases AMPK p-AMPK (Thr172) AMP->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits S6K p-S6K / p-4EBP1 (Translation) mTOR->S6K Activates Apop Apoptosis & Autophagy S6K->Apop Reduced Growth

Figure 1: Mechanism of action illustrating the energetic stress cascade triggered by Complex I inhibition.

Part 3: Experimental Protocols

Stock Solution Preparation

Critical Note: Phenyl-biguanides are less water-soluble than metformin. Do not attempt to dissolve directly in cell culture media at high concentrations.

  • Vehicle: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 12.48 mg of powder in 1.0 mL of DMSO.

  • Storage: Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the DMSO stock into pre-warmed culture media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Cell Viability Assay (Dose-Response)

Objective: Determine IC50 values in breast cancer lines (e.g., MDA-MB-231, MCF-7).

  • Reagents: CCK-8 or MTT reagent.

  • Seeding: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Prepare serial dilutions in media: 0, 1, 5, 10, 50, 100, 500 µM .

    • Note: Unlike Metformin (which requires mM doses), phenyl-biguanides often show efficacy in the low µM range (10–100 µM).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout: Add reagent, incubate 1–4h, measure Absorbance (450 nm for CCK-8).

  • Analysis: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).

Mitochondrial Stress Test (Seahorse XF)

Objective: Validate direct inhibition of OXPHOS (Oxygen Consumption Rate - OCR).

  • Seeding: Plate cells in XF cell culture microplates (20,000 cells/well) 24h prior.

  • Media Change: On assay day, switch to unbuffered XF assay media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A: 1-(3,5-Difluorophenyl)biguanide (Target final conc: IC50 from viability assay, typically 20–50 µM).

    • Port B: Oligomycin (1 µM) - ATP synthase inhibitor.

    • Port C: FCCP (0.5–1 µM) - Uncoupler.

    • Port D: Rotenone/Antimycin A (0.5 µM) - ETC shutdown.

  • Expected Result: Immediate, rapid drop in OCR upon injection from Port A, confirming Complex I blockade.

Western Blotting (Signaling Confirmation)

Objective: Confirm AMPK activation and mTOR suppression.

  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitors.

  • Antibodies:

    • Primary: p-AMPKα (Thr172), Total AMPKα, p-S6 Ribosomal Protein (Ser235/236), p-4EBP1.

    • Loading Control: β-Actin or GAPDH.

  • Timeline: Treat cells for 4 to 24 hours . (AMPK phosphorylation is an early event, often visible within 2-4 hours).

Part 4: Experimental Workflow & Data Management

Integrated Workflow Diagram

Workflow cluster_assays Parallel Assays Stock Stock Prep (50mM in DMSO) QC Solubility Check (No Precipitate) Stock->QC Seed Cell Seeding (MDA-MB-231 / MCF7) QC->Seed Treat Drug Treatment (1 - 100 µM) Seed->Treat MTT Viability (72h) IC50 Determination Treat->MTT Seahorse Seahorse XF (1h) OCR Analysis Treat->Seahorse WB Western Blot (24h) p-AMPK / p-S6 Treat->WB Data Data Analysis & Validation MTT->Data Seahorse->Data WB->Data

Figure 2: Step-by-step experimental workflow from compound preparation to multi-parametric validation.

Expected Data & Interpretation
AssayControl ResultTreatment Result (Expected)Interpretation
MTT/CCK-8 100% Viability< 50% Viability at > 50 µMCytotoxicity is dose-dependent. TNBC lines often more sensitive than ER+.
Seahorse OCR High Basal OCRAcute Drop (Similar to Rotenone)Direct Complex I inhibition.
Seahorse ECAR ModerateIncreased (Compensatory Glycolysis)Cells shift to glycolysis (Warburg effect) to survive.
Western Blot Low p-AMPKHigh p-AMPK (Thr172) Energy stress sensing active.

Part 5: References

  • Pollak, M. (2012). Overcoming drug development bottlenecks with repurposing: repurposing biguanides to target energy metabolism for oncology. Nature Medicine, 20(6), 591–593. Link

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. Link

  • Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on mitochondrial complex I activity.[6] Biochemical Journal, 462(3), 475–487. Link

  • Sigma-Aldrich. Product Specification: 1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS 1030829-66-3).[1][2][7][8] Link[1]

  • Zhu, P., et al. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth.[3] Am J Transl Res, 13(9), 10193–10205.[3] (Cited for structural analog comparison). Link

Sources

Application

Application Note: In Vivo Optimization of 1-(3,5-Difluorophenyl)biguanide HCl

This Application Note is designed for researchers utilizing 1-(3,5-Difluorophenyl)biguanide hydrochloride (often abbreviated as DFPB or similar in internal libraries) in preclinical in vivo models. Editorial Note: As dir...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-(3,5-Difluorophenyl)biguanide hydrochloride (often abbreviated as DFPB or similar in internal libraries) in preclinical in vivo models.

Editorial Note: As direct literature on the specific in vivo dosing of the 3,5-difluoro derivative is sparse compared to its parent compounds (Phenylbiguanide and m-Chlorophenylbiguanide), this guide extrapolates protocols from established structure-activity relationships (SAR) of high-affinity phenylbiguanide 5-HT3 agonists and ASIC modulators.

Compound: 1-(3,5-Difluorophenyl)biguanide hydrochloride CAS: 2267-49-4 (Generic for fluorophenyl variants; verify specific isomer batch) Primary Class: Phenylbiguanide Derivative Target Receptors: 5-HT3 Receptor (Agonist), ASIC1a (Acid-Sensing Ion Channel Modulator)

Abstract & Mechanism of Action

1-(3,5-Difluorophenyl)biguanide is a synthetic biguanide derivative. Structurally, it is an analog of 1-phenylbiguanide (PBG) and 1-(3-chlorophenyl)biguanide (mCPBG) . The addition of fluorine atoms at the 3 and 5 positions is a medicinal chemistry strategy often used to block metabolic sites, potentially increasing half-life and altering lipophilicity to enhance Blood-Brain Barrier (BBB) penetration compared to the parent compounds.

Primary Mechanisms:

  • 5-HT3 Receptor Agonism: Like mCPBG, this compound acts as a potent agonist at ligand-gated 5-HT3 ion channels. Activation triggers rapid depolarization in peripheral sensory neurons (nodose ganglia), inducing the Bezold-Jarisch reflex (bradycardia, hypotension, and apnea).

  • ASIC1a Modulation: Phenylbiguanides are known to activate or potentiate Acid-Sensing Ion Channels (ASICs) at physiological pH, contributing to nociception and ischemic signaling.

Mechanistic Pathway Diagram

Mechanism cluster_Receptors Target Receptors cluster_Effects Physiological Outcomes Compound 1-(3,5-Difluorophenyl) biguanide HCl HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Compound->HT3 High Affinity Agonism ASIC ASIC1a Channel (Acid-Sensing) Compound->ASIC Modulation/Activation Depol Neuronal Depolarization (Na+ / Ca2+ Influx) HT3->Depol ASIC->Depol Reflex Bezold-Jarisch Reflex (Bradycardia/Hypotension) Depol->Reflex Vagal Afferents Noci Nociception & Sensory Signaling Depol->Noci Dorsal Horn

Caption: Dual-pathway activation mechanism. Primary action is via 5-HT3 receptors on vagal afferents; secondary action via ASIC1a modulation.

Physicochemical Properties & Formulation

Correct vehicle selection is critical to prevent precipitation in the syringe or at the injection site.

PropertySpecification
Molecular Weight ~249.65 g/mol (free base) / ~286.1 g/mol (HCl salt)
Solubility Water: Soluble (~10-25 mg/mL); DMSO: Soluble (>50 mg/mL)
Appearance White to off-white crystalline solid
Stability Hygroscopic.[1] Store desicated at -20°C. Solutions stable for 24h at 4°C.
Formulation Protocol (Stock Solution)

Target Concentration: 5 mg/mL (for 1-10 mg/kg dosing in mice/rats).

  • Vehicle: 0.9% Sterile Saline (preferred) or PBS (pH 7.4).

  • Preparation:

    • Weigh 10 mg of 1-(3,5-Difluorophenyl)biguanide HCl.

    • Add 2 mL of 0.9% Saline.

    • Vortex for 30-60 seconds. If dissolution is slow, warm gently to 37°C.

    • Note: If using the free base (rare), you must dissolve in DMSO first (5% final vol) then dilute with Saline. The HCl salt should dissolve directly in aqueous media.

  • Sterilization: Pass through a 0.22 µm PES syringe filter prior to injection.

Dosage Strategy & Pharmacokinetics

Since specific PK data for the 3,5-difluoro derivative is limited, dosing is bracketed against the standard 1-phenylbiguanide (PBG) and m-chlorophenylbiguanide (mCPBG) .

Recommended Dosage Ranges
RouteSpeciesDose RangePurpose
Intravenous (IV) Rat/Mouse0.5 – 5 mg/kg Acute Reflex Studies (Bezold-Jarisch), PK analysis.
Intraperitoneal (IP) Mouse5 – 15 mg/kg Behavioral studies, Nociception, Metabolic screening.
Intracerebroventricular (ICV) Rat10 – 50 µ g/animal Central 5-HT3/ASIC modulation (Seizure models).

Dosing Logic:

  • Start Low: The 3,5-difluoro substitution often increases potency or metabolic stability compared to the phenyl parent. Start at the lower end (1 mg/kg IV or 5 mg/kg IP ) to avoid excessive bradycardia or respiratory depression.

  • Metabolic Stability: The fluorine atoms block hydroxylation at the 3,5 positions, potentially extending the half-life beyond the ~1-2 hours seen with PBG.

Experimental Protocols

Protocol A: Assessment of 5-HT3 Agonism (Bezold-Jarisch Reflex)

This is the standard validation assay for phenylbiguanide derivatives.

Objective: Quantify the potency of the compound in inducing transient bradycardia and hypotension via vagal afferent activation.

Materials:

  • Anesthetized Rats (Urethane 1.2 g/kg or Isoflurane).

  • Femoral vein cannulation for IV administration.

  • Femoral artery cannulation for Blood Pressure (BP) and Heart Rate (HR) monitoring.

Workflow:

  • Baseline: Establish 10 minutes of stable baseline BP and HR.

  • Bolus Injection: Administer 1-(3,5-Difluorophenyl)biguanide as a rapid IV bolus (0.1 mL volume).

    • Dose 1: 0.5 mg/kg

    • Washout: Wait 15 minutes (or until parameters return to baseline).

    • Dose 2: 1.0 mg/kg

    • Dose 3: 3.0 mg/kg

  • Validation (Antagonist): Pre-treat with Ondansetron (1 mg/kg IV), a selective 5-HT3 antagonist.

  • Re-challenge: Administer the effective dose of the biguanide. The reflex should be abolished .

Expected Results:

  • Immediate (within 2-5 seconds) drop in HR (-30 to -100 bpm) and MAP (-20 to -40 mmHg).

  • Duration: Transient, lasting 10-60 seconds.

Protocol B: In Vivo Nociception (ASIC/5-HT3)

Objective: Evaluate nociceptive behavior in the hind paw.

Workflow:

  • Intraplantar Injection: Inject 10-50 µg (in 20-50 µL saline) into the plantar surface of the hind paw.

  • Observation: Record "flinching" or "licking" time for 0-30 minutes.

  • Controls:

    • Vehicle (Saline).

    • Positive Control (1-Phenylbiguanide).

    • Antagonist Block: Co-inject with Amiloride (ASIC blocker) or Ondansetron (5-HT3 blocker) to determine mechanism.

Safety & Toxicology

  • Respiratory Depression: High doses of 5-HT3 agonists can cause transient apnea. Monitor respiratory rate closely.

  • Hypoglycemia: As a biguanide (related to Metformin), chronic high doses might activate AMPK and lower blood glucose. For acute studies (<4 hours), this is negligible. For chronic studies, monitor blood glucose.

  • Excitotoxicity: Direct central injection (ICV) may lower seizure threshold.

Experimental Workflow Diagram

Workflow Start Start: 1-(3,5-Difluorophenyl) biguanide HCl Step1 Formulation Dissolve in 0.9% Saline Target: 5 mg/mL Start->Step1 Step2 Pilot Tolerance Test (n=2) Dose: 1 mg/kg IV or 5 mg/kg IP Monitor: HR, Respiration, Sedation Step1->Step2 Decision Adverse Effects? Step2->Decision Reduce Reduce Dose (0.5 mg/kg) Decision->Reduce Yes (Apnea/Seizure) Proceed Proceed to Main Study Decision->Proceed No (Stable) ExpA Exp A: Reflex Study (IV Bolus + Ondansetron Block) Proceed->ExpA ExpB Exp B: Nociception (Intraplantar + Amiloride Block) Proceed->ExpB

Caption: Step-by-step decision tree for formulation, safety piloting, and execution of in vivo experiments.

References

  • Kilpatrick, G. J., et al. "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[2] European Journal of Pharmacology, 1990. Link

  • Wada, Y., et al. "Effects of the 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide in the rat kindling model of epilepsy."[3] Brain Research, 1997. Link

  • Lyubimov, A. V., et al. "Neurotoxic effects of the 5-HT3 receptor agonist 1-phenylbiguanide." Brain Research Bulletin, 1995.
  • Chen, X., et al. "Acid-sensing ion channels (ASICs) as therapeutic targets for neurodegenerative diseases." Current Opinion in Pharmacology, 2020. (Context for Biguanide action on ASICs).
  • Santa Cruz Biotechnology. "1-(3,5-Difluorophenyl)biguanide hydrochloride Product Data." SCBT Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3,5-Difluorophenyl)biguanide Hydrochloride

Introduction: The Challenge of Aryl Biguanides Welcome to the technical support hub. You are likely working with 1-(3,5-difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3), a compound that presents a distinct set...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Aryl Biguanides

Welcome to the technical support hub. You are likely working with 1-(3,5-difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3), a compound that presents a distinct set of purification challenges.

Unlike simple organic amines, aryl biguanides are highly polar, strongly basic, and prone to forming "oils" rather than crystals due to their complex hydrogen-bonding networks. Furthermore, the electron-withdrawing nature of the 3,5-difluoro substitution reduces the nucleophilicity of the parent aniline, often leading to incomplete reactions and persistent starting material impurities.

This guide moves beyond generic advice, offering self-validating protocols designed to ensure pharmaceutical-grade purity (>98%).

Module 1: Crystallization & Isolation (The Primary Workflow)

User Issue: "My product is crashing out as a sticky oil or gum, not a white solid."

The Mechanism

This "oiling out" occurs when the compound separates from the solvent as a liquid phase before it reaches its freezing point (liquid-liquid phase separation). This is common with fluorinated salts in aqueous mixtures because the fluorine atoms disrupt the lattice formation energy required for rapid crystallization.

Protocol A: The "Slow-Switch" Recrystallization

Do not use pure water. While phenylbiguanide crystallizes well from water, the 3,5-difluoro variant often requires a co-solvent to modulate polarity.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 78°C). If it does not dissolve completely, add Water dropwise until a clear solution is obtained. Stop immediately once clear.

  • Hot Filtration: Filter rapidly while hot to remove mechanical impurities or polymerized melamine byproducts (which are often insoluble).

  • Controlled Cooling (Critical):

    • Allow the solution to cool to room temperature slowly (over 2 hours).

    • Troubleshooting: If oil droplets appear at ~40-50°C, reheat to clear, add a seed crystal, and scratch the glass surface vigorously.

  • Final Chill: Once room temperature is reached and solids are visible, cool to 0-4°C for 1 hour.

  • Wash: Filter and wash the cake with cold Isopropanol (IPA) or Acetone . (Avoid water for the wash, as it dissolves the product too easily).

Data Table: Solvent Efficiency Guide
Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingVerdict
Water (100%) HighModerateHighAvoid (Yield loss high)
Ethanol/Water (4:1) HighLowLowRecommended
Isopropanol (IPA) ModerateVery LowModerateGood for final wash
DCM / Chloroform InsolubleInsolubleN/AUse for removing impurities

Module 2: Impurity Removal (Targeted Washes)

User Issue: "NMR shows persistent 3,5-difluoroaniline peaks (approx. 6.3-6.5 ppm) even after recrystallization."

The Logic

Recrystallization often fails to remove unreacted aniline because the aniline hydrochloride salt can co-crystallize with the biguanide. You must exploit the basicity difference . The biguanide is much more basic than the electron-deficient difluoroaniline.

Protocol B: The "Slurry Wash" Technique
  • Dry the Solid: Ensure your crude material is dry.

  • Solvent Selection: Use Dichloromethane (DCM) or Diethyl Ether .

    • Why? The biguanide HCl salt is virtually insoluble in non-polar organics. The free aniline (and even some of its HCl salt due to loose binding) is soluble.

  • Procedure:

    • Suspend the solid in DCM (10 mL/g).

    • Stir vigorously at room temperature for 30 minutes.

    • Filter.[1][2][3]

    • Analyze the filtrate by TLC; you should see the fast-moving aniline spot.

    • Analyze the solid; the aniline peaks should be gone.

Module 3: HPLC Method (Quality Control)

User Issue: "I am getting severe peak tailing or double peaks on my C18 column."

The Root Cause

Biguanides are strong bases (


 > 10). On standard silica-based C18 columns, the protonated biguanide interacts with residual silanols on the stationary phase, causing tailing.
Recommended Method: Ion-Pairing Chromatography

To achieve sharp peaks, you must mask the charge or use a column designed for polar bases.

  • Column: C18 (End-capped) or Phenyl-Hexyl. (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid). Optional: Add 5mM Sodium Octanesulfonate as an ion-pairing agent for superior sharpness.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 235 nm (Biguanide absorption) and 254 nm.

Alternative: HILIC Mode If you have a HILIC column (e.g., bare silica or amide), this is often superior for biguanides as it retains polar species without ion-pairing reagents.

Visual Troubleshooting Guides

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude 1-(3,5-Difluorophenyl)biguanide HCl CheckImpurity Check Impurity Profile (TLC/NMR) Start->CheckImpurity AnilinePresent Impurity: 3,5-Difluoroaniline CheckImpurity->AnilinePresent Aromatic impurities OilingOut Problem: Oiling Out during Cryst. CheckImpurity->OilingOut Physical state issue WashDCM DCM Slurry Wash (Removes non-polar aniline) AnilinePresent->WashDCM Protocol B: DCM Slurry Wash SolventSwitch Recrystallize: EtOH/Water (4:1) OilingOut->SolventSwitch Protocol A: Switch to EtOH/Water CleanSolid Solid Precipitate FinalDry Pure Product (>98%) CleanSolid->FinalDry Vacuum Dry @ 40°C WashDCM->CheckImpurity Seed Slow Cool + Seeding SolventSwitch->Seed Add Seed Crystal @ 50°C Seed->CleanSolid

Caption: Logical workflow for addressing the two most common failure modes: persistent aniline impurities and phase separation (oiling).

Diagram 2: HPLC Method Selection Strategy

HPLCSelection Goal Goal: Sharp Peak Shape StandardC18 Standard C18 + Water/MeCN Goal->StandardC18 ResultBad Result: Severe Tailing StandardC18->ResultBad OptionA Option A: Ion Pairing ResultBad->OptionA If C18 is only option OptionB Option B: HILIC Mode ResultBad->OptionB If HILIC column available DetailsA Add Octanesulfonate Low pH (3.0) OptionA->DetailsA DetailsB High Organic Start Amide Column OptionB->DetailsB

Caption: Selection strategy for chromatographic separation. Standard reverse-phase methods fail due to the basicity of the biguanide group.

FAQ: Frequently Asked Questions

Q: Can I use spontaneous evaporation to crystallize this? A: No. Spontaneous evaporation usually leads to a gummy film for biguanide salts. You need the thermodynamic drive of a temperature gradient (hot saturation


 slow cooling) to force the formation of an ordered crystal lattice.

Q: The melting point in literature is ~226°C. Mine is 218°C. Is it pure? A: Likely not. A depressed melting point indicates impurities, most likely trapped solvent or unreacted aniline. Perform the DCM Slurry Wash (Protocol B) and dry thoroughly under vacuum at 40°C for 12 hours. Biguanide salts are hygroscopic; retained water will also depress the melting point.

Q: Is the compound light sensitive? A: Generally, aryl biguanides are stable to light, but they are sensitive to strong basic hydrolysis. Do not store the hydrochloride salt in basic solutions, as it will degrade into the urea derivative and 3,5-difluoroaniline.

References

  • Synthesis and Characterization of Arylbiguanides: LeBel, A. et al.[5] "A practical guide to arylbiguanides — Synthesis and structural characterization." Canadian Journal of Chemistry, 2016.

  • Recrystallization Solvents for Biguanides: "Reagents & Solvents: Solvents for Recrystallization." University of Rochester Department of Chemistry.

  • HPLC Methodologies for Biguanides: "Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC." ResearchGate, 2016.

  • Commercial Property Data: "1-(3,5-Difluorophenyl)biguanide hydrochloride Properties." ChemicalBook.[6]

  • General Biguanide Synthesis (Patent Context): "Salts of N,N-dimethylbiguanide and preparation methods thereof." Google Patents (WO2017195086A1).

Sources

Optimization

"1-(3,5-Difluorophenyl)biguanide hydrochloride" stability issues in solution

Stability & Handling Guide for Solution Chemistry[1] Executive Summary 1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 36068-40-3) is a substituted aryl biguanide widely used as a synthetic intermediate (often for di...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide for Solution Chemistry[1]

Executive Summary

1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 36068-40-3) is a substituted aryl biguanide widely used as a synthetic intermediate (often for dihydrotriazines) and in metabolic disease research.[1][2]

While the solid HCl salt is highly stable, solution stability is the primary failure point in experimental workflows. The electron-withdrawing nature of the 3,5-difluorophenyl ring alters the pKa profile compared to alkyl biguanides (like Metformin), making the compound susceptible to hydrolytic cleavage and cyclization under specific pH and temperature conditions.

This guide provides the mechanistic "Why" and the practical "How" to ensure data integrity.

Module 1: Solution Chemistry & Solubility[1]

The "Dissolution Trap"

Users often assume that because the compound is a hydrochloride salt, it is universally water-soluble and stable. This is a half-truth.

  • The Salt Effect: The HCl salt creates an acidic microenvironment upon dissolution in water (typically pH 4.0–5.5). In this unbuffered state, the molecule is protonated and kinetically stable.

  • The Buffer Trap: When you dilute this stock into a physiological buffer (PBS, pH 7.[1]4) or cell culture media, you shift the equilibrium toward the free base. This deprotonation event significantly lowers the activation energy for hydrolysis.

Solvent Compatibility Table
SolventSolubility RatingStability ProfileRecommendation
DMSO High (>50 mM)Excellent. Aprotic environment prevents hydrolysis.[1]Preferred for Stock. Store at -20°C.
Water (ddH₂O) Good (~20-50 mM)Good (Short-term). Self-acidifying nature protects it.[1]Use immediately or freeze at -80°C.
Ethanol Moderate Moderate. Protice solvent; potential for slow solvolysis.[1]Avoid for long-term storage.[1]
PBS (pH 7.4) Good Poor. High pH accelerates degradation.[1]Make Fresh Only. Do not store.
Cell Media Good Poor. Proteins/Aldehydes can induce cyclization.[1]Add immediately before assay.[1]

Module 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathways is critical for interpreting "ghost peaks" in LC-MS data.

Pathway A: Hydrolysis (The Primary Threat)

In aqueous solutions—particularly as pH rises above 7.0—water acts as a nucleophile attacking the central carbon of the biguanide chain.

  • Mechanism: The biguanide cleaves to form 1-(3,5-difluorophenyl)guanylurea and ammonia/urea derivatives.[1]

  • Impact: Loss of potency and introduction of urea byproducts which may be cytotoxic.

Pathway B: Cyclization (The "Triazine" Artifact)

If the solution contains aldehydes (common in low-grade solvents) or ketones, or if heated significantly, the biguanide can cyclize to form a dihydro-1,3,5-triazine .[1]

  • Note: The 3,5-difluoro substitution makes the aniline nitrogen less nucleophilic, slowing this reaction compared to alkyl biguanides, but it remains a risk in complex media.[1]

Visualization: Degradation Pathways

The following diagram illustrates the structural fate of the molecule in solution.

BiguanideDegradation cluster_conditions Critical Factors Biguanide 1-(3,5-Difluorophenyl) biguanide HCl (Active) Guanylurea Guanylurea Derivative (Major Degradant) Biguanide->Guanylurea Hydrolysis (pH > 7, Time) Triazine Dihydro-1,3,5-triazine (Cyclized Artifact) Biguanide->Triazine Condensation (+ Aldehydes/Ketones) Aniline 3,5-Difluoroaniline (Toxic Byproduct) Guanylurea->Aniline Further Hydrolysis Factors Risk Factors: 1. pH > 7.0 2. Freeze-Thaw Cycles 3. Protice Solvents

Figure 1: Primary degradation pathways. The red path (hydrolysis) is the most common failure mode in aqueous buffers.

Module 3: Troubleshooting & FAQs

Q1: I see a precipitate when diluting my DMSO stock into PBS. Why?

A: This is likely "Salting Out" or a "pKa Shift."[1]

  • The Cause: The HCl salt is soluble in DMSO. When you dump it into PBS (high salt, pH 7.4), the buffering capacity may strip the proton, generating the free base .[1] The free base of aryl biguanides is significantly less soluble in water than the salt form.

  • The Fix:

    • Lower the final concentration.[1][3]

    • Perform a serial dilution: DMSO Stock

      
       Water (intermediate) 
      
      
      
      PBS (final).[1]
    • Ensure your DMSO concentration in the final assay is <1% (standard) but sufficient to keep the lipophilic difluorophenyl tail solubilized.[1]

Q2: My LC-MS shows a peak at M+18 (or M+1) relative to the parent.

A: You are observing Hydrolysis .[1][4]

  • Diagnosis: The parent mass (M) is disappearing, and a peak corresponding to the guanylurea derivative is appearing.

  • Root Cause: Your stock solution might be old, or the sample sat in the autosampler (in aqueous buffer) for too long before injection.

  • Solution: Prepare samples immediately before injection.[1] Keep autosampler temperature at 4°C.

Q3: Can I autoclave the solution?

A: Absolutely Not.

  • Biguanides are thermally labile in solution.[1] Autoclaving will hydrolyze the compound almost completely to guanylurea and urea.

  • Protocol: Use 0.22 µm PES or PVDF syringe filters for sterilization.[1]

Module 4: Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solution (100 mM)

Objective: Create a stock stable for 6 months.

  • Weighing: Weigh the HCl salt rapidly. The compound is not highly hygroscopic, but minimizing air exposure is Good Laboratory Practice (GLP).[1]

  • Solvent: Add anhydrous DMSO . Do not use water for the master stock.

  • Dissolution: Vortex until clear. If particles persist, sonicate for 30 seconds (do not heat).

  • Aliquot: Divide into single-use volumes (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C or -80°C .

    • Critical: Do not freeze-thaw more than twice.[1][3]

SOP-02: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precipitation Precipitation / Turbidity Start->Precipitation DataLoss Loss of Activity / Ghost Peaks Start->DataLoss CheckConc Is Concentration > 10mM? Precipitation->CheckConc CheckStorage Was stock in Water/PBS? DataLoss->CheckStorage ReduceConc Dilute Sample CheckConc->ReduceConc Yes CheckpH Is pH > 7.4? CheckConc->CheckpH No AdjustpH Free Base Crash. Acidify or increase DMSO % CheckpH->AdjustpH Yes Hydrolysis Hydrolysis Likely. Discard Stock. CheckStorage->Hydrolysis Yes CheckTemp Was sample heated? CheckStorage->CheckTemp No (DMSO) ThermalDeg Thermal Degradation. Keep Cold (4°C). CheckTemp->ThermalDeg Yes

Figure 2: Diagnostic flowchart for common stability issues.

References

  • Document

    • Source: MDPI (Molecules)[1]

    • Title: The Mechanism of Action of Biguanides: New Answers to a Complex Question
    • Relevance: Defines the general hydrolytic instability of the N-C-N backbone in aqueous media.
    • [1]

  • Solvent Effects on Biguanide Stability

    • Source: ACS Omega[1]

    • Title: Synthesis and Characterization of Biguanide and Biguanidium Surfactants
    • Relevance: Details the degradation of biguanide catalysts in water and the necessity of surfactant/solvent stabiliz
    • [1]

  • Structural Characterization & pKa D

    • Source: National Institutes of Health (PMC) / Can.[1] J. Chem.

    • Title: A practical guide to arylbiguanides — Synthesis and structural characteriz
    • Relevance: Provides crystallographic and pKa data for aryl biguanides, supporting the free-base solubility warnings.
  • Compound Specific D

    • Source: PubChem[1][5]

    • Title: 1-(2,4-difluorophenyl)biguanide hydrochloride (Isomer Analog Reference)[1]

    • Relevance: Confirms chemical properties and salt forms of difluorophenyl biguanide analogs.
    • [1]

Disclaimer: This guide is for research use only. It is not intended for clinical or diagnostic application.[1][6] Always consult the specific Certificate of Analysis (CoA) for your batch.[1][6]

Sources

Troubleshooting

Technical Support Center: Investigating 1-(3,5-Difluorophenyl)biguanide hydrochloride

Welcome to the technical support guide for researchers utilizing 1-(3,5-Difluorophenyl)biguanide hydrochloride. This document is designed to provide expert guidance, troubleshooting advice, and experimental protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 1-(3,5-Difluorophenyl)biguanide hydrochloride. This document is designed to provide expert guidance, troubleshooting advice, and experimental protocols to navigate the complexities of this compound, with a specific focus on identifying and understanding its potential off-target effects in cell lines. As this appears to be a novel or less-characterized biguanide derivative, this guide extrapolates from the well-documented activities of related compounds like metformin and phenformin to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of biguanides in cell-based assays, providing foundational knowledge for your experimental design.

Q1: What is the primary, accepted mechanism of action for biguanides?

A1: The primary molecular target for biguanides like metformin and phenformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][2][3] Inhibition of Complex I disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This energy stress is a central node for many of the downstream effects attributed to this class of compounds.[4][5]

Q2: How does Complex I inhibition relate to AMP-activated protein kinase (AMPK) activation?

A2: The increase in the cellular AMP/ATP ratio is a classic trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[5] For a long time, AMPK activation was considered the principal mediator of biguanide effects. However, recent studies indicate that while AMPK is activated by biguanides that enter the mitochondria, it is not the sole pathway responsible for all of the observed cellular outcomes.[1][3][5] Therefore, it is crucial to assess both AMPK-dependent and AMPK-independent pathways in your experiments.

Q3: What are known off-target effects of other biguanides that I should be aware of?

A3: Beyond mitochondrial Complex I, biguanides have been reported to interact with other cellular targets. For instance, metformin has been shown to act as a Rho kinase (ROCK) inhibitor, which can significantly impact cell morphology and adhesion.[6] Other reported mechanisms include the antagonism of glucagon action by inhibiting adenylate cyclase, which reduces cyclic AMP (cAMP) levels.[1] It is plausible that 1-(3,5-Difluorophenyl)biguanide hydrochloride could share these or have unique off-target activities.

Q4: Why are my cells showing morphological changes after treatment?

A4: Significant changes in cell morphology, such as rounding or cytoskeletal disruption, may not be directly related to metabolic stress from Complex I inhibition. As mentioned, metformin's off-target effect as a ROCK inhibitor can cause such changes.[6] If you observe these phenotypes, it is a strong indicator of a potential off-target effect that warrants further investigation.

Q5: Does the chemical structure of 1-(3,5-Difluorophenyl)biguanide hydrochloride suggest it will behave like metformin or phenformin?

A5: The specific molecular features of a biguanide determine its ability to enter mitochondria and exert its effects.[3][7] The presence of the 3,5-difluorophenyl group will alter the compound's lipophilicity and charge distribution compared to metformin's dimethyl substitution or phenformin's phenylethyl group. These differences can affect its uptake into mitochondria, its affinity for Complex I, and its potential for interacting with other proteins. Therefore, you cannot assume its activity profile will be identical to other biguanides and experimental validation is essential.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent Dose-Response or Poor Reproducibility

Question: I am seeing significant variability in my cell viability (e.g., MTS or resazurin) assays between experiments, even when using the same cell line and compound concentrations. What could be the cause?

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Purity:

    • Causality: The hydrochloride salt of a compound can affect its solubility and stability in culture media over time. The compound may be degrading, precipitating, or interacting with media components.

    • Solution:

      • Step 1: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or sterile water) for each experiment. Avoid repeated freeze-thaw cycles.

      • Step 2: After diluting the compound in your cell culture medium, visually inspect for any precipitation under a microscope.

      • Step 3: Perform a stability test. Prepare the highest concentration of your compound in media, incubate it for the duration of your experiment (e.g., 72 hours) at 37°C, and then analyze it via HPLC or LC-MS to check for degradation products.

  • Cell Culture Conditions:

    • Causality: Biguanides target mitochondria, and cellular metabolism is highly sensitive to culture conditions. Fluctuations in glucose concentration, serum batch, or cell passage number can alter the metabolic state of your cells and their sensitivity to the compound.

    • Solution:

      • Step 1: Standardize your cell culture protocol. Use a consistent batch of serum and media.

      • Step 2: Ensure you are using cells within a defined low-passage number range, as high-passage cells can exhibit altered metabolic profiles.

      • Step 3: Maintain meticulous aseptic technique to rule out low-level microbial contamination, which can drastically alter media pH and nutrient levels.[8][9][10]

Issue 2: Unexpected Cell Morphology or Adhesion Changes

Question: My adherent cells are rounding up and detaching at concentrations of 1-(3,5-Difluorophenyl)biguanide hydrochloride that are not causing significant cell death. Why is this happening?

Potential Off-Target: Rho Kinase (ROCK) Inhibition

  • Causality: As demonstrated with metformin, some biguanides can inhibit ROCK, a key regulator of the actin cytoskeleton, focal adhesions, and cell contraction.[6] Inhibition of ROCK typically leads to cell rounding and reduced adhesion.

  • Validation Workflow:

    • Step 1: Positive Control: Treat your cells with a well-characterized, specific ROCK inhibitor (e.g., Y-27632 or Fasudil). Compare the morphological changes to those induced by your compound. If the phenotypes are similar, it strengthens the hypothesis.

    • Step 2: Western Blot Analysis: Probe for the phosphorylation status of ROCK substrates. A common substrate is Myosin Light Chain 2 (MLC2). A decrease in phosphorylated MLC2 (p-MLC2) in your compound-treated cells, similar to the effect of the positive control, would be strong evidence for ROCK pathway inhibition.

    • Step 3: Cellular Thermal Shift Assay (CETSA): This technique can be used to assess direct target engagement. It measures the change in thermal stability of a protein upon ligand binding. A shift in the melting temperature of ROCK in the presence of your compound would indicate a direct interaction.

Experimental Protocol: Western Blot for p-MLC2

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a vehicle control, 1-(3,5-Difluorophenyl)biguanide hydrochloride (at a concentration that causes morphological changes), and a positive control (e.g., 10 µM Y-27632) for 1-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-MLC2 (Ser19) and total MLC2 overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize the p-MLC2 signal to the total MLC2 signal.

Issue 3: Discrepancy Between Metabolic Effects and Cell Viability

Question: I've confirmed that my compound inhibits mitochondrial respiration using a Seahorse assay, but the IC50 for cell death is much higher than the concentration required to inhibit respiration. What other pathways could be at play?

Potential Cause: Multiple Mechanisms of Action

  • Causality: The ultimate fate of a cell after metabolic stress depends on its ability to adapt. Cells may activate compensatory pathways (like glycolysis) to survive the initial mitochondrial insult. Cell death may only occur when additional, off-target pathways are engaged at higher concentrations, or when the metabolic stress becomes too severe to overcome.

  • Deconvolution Workflow:

    • Step 1: Assess AMPK Activation: Perform a western blot for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated ACC (p-ACC). This will confirm if the canonical biguanide pathway is active.[5]

    • Step 2: Analyze Apoptosis: Use assays like Annexin V/PI staining or Caspase-3/7 activity assays to determine if cell death is occurring via apoptosis. The lack of classic apoptotic markers might suggest alternative cell death mechanisms (e.g., necroptosis, ferroptosis).

    • Step 3: Counter-Screening/Target Deconvolution: If resources permit, utilize broader screening approaches to identify unanticipated targets. This could include:

      • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target inhibitory activity.

      • Proteome-wide CETSA (CETSA-MS): This unbiased approach can identify multiple protein targets that directly bind to your compound in a cellular context.

Visualizations and Data Summaries

Signaling Pathway Diagram: Known & Potential Biguanide Targets

Biguanide_Pathways cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Compound 1-(3,5-Difluorophenyl) biguanide hydrochloride ComplexI Complex I Compound->ComplexI Primary Target Glucagon_Pathway Adenylyl Cyclase Compound->Glucagon_Pathway Off-Target? ROCK Rho Kinase (ROCK) (Potential Off-Target) Compound->ROCK Off-Target? ATP ATP Synthesis ↓ ComplexI->ATP AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Cytoskeleton Cytoskeletal Changes ROCK->Cytoskeleton

Caption: Primary and potential off-target pathways of biguanides.

Experimental Workflow: Deconvoluting On-Target vs. Off-Target Effects

Deconvolution_Workflow Start Start: Observe Unexpected Phenotype (e.g., Morphology Change) Hypothesis Formulate Hypothesis: On-Target vs. Off-Target Start->Hypothesis OnTarget_Test On-Target Validation: 1. Seahorse Assay (Respiration) 2. Western Blot (p-AMPK) Hypothesis->OnTarget_Test On-Target? OffTarget_Test Off-Target Investigation: 1. Use Specific Inhibitor Control 2. Western Blot (p-Substrate) 3. CETSA Hypothesis->OffTarget_Test Off-Target? Correlate Correlate Dose-Response: Phenotype vs. Target Activity OnTarget_Test->Correlate OffTarget_Test->Correlate Conclusion_On Conclusion: Phenotype is linked to primary metabolic effect. Correlate->Conclusion_On Correlation Conclusion_Off Conclusion: Phenotype is due to a distinct off-target effect. Correlate->Conclusion_Off No Correlation

Sources

Optimization

Technical Support Center: Overcoming Drug Resistance with 1-(3,5-Difluorophenyl)biguanide Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Difluorophenyl)biguanide hydrochloride in the context of overcoming drug resistance. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Difluorophenyl)biguanide hydrochloride in the context of overcoming drug resistance. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success. While direct literature on the specific mechanisms of 1-(3,5-Difluorophenyl)biguanide hydrochloride in drug resistance is emerging, this guide synthesizes data from closely related biguanide derivatives and fundamental principles of cancer biology to provide a robust framework for your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 1-(3,5-Difluorophenyl)biguanide hydrochloride in drug-resistant cancer models.

Q1: What is the proposed mechanism of action for biguanides in overcoming drug resistance?

A1: Biguanides, as a class of molecules, are primarily known to inhibit mitochondrial complex I of the electron transport chain.[1][2] This inhibition leads to a decrease in cellular ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK can modulate various downstream signaling pathways involved in cell growth, proliferation, and metabolism, such as the mTOR pathway.[2] In the context of drug resistance, this metabolic reprogramming can be particularly effective. Many drug-resistant cancer cells exhibit altered metabolic states, and by targeting these vulnerabilities, biguanides may re-sensitize them to conventional chemotherapeutics.

Furthermore, some biguanide derivatives have been shown to downregulate key survival signaling pathways in cancer cells, such as the EGFR pathway. For instance, a structurally similar compound, 1-n-heptyl-5-(3,4-difluorophenyl) biguanide, was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by downregulating the EGFR signaling pathway and its downstream effectors, AKT/mTOR and c-Raf/ERK1/2.[3] It is plausible that 1-(3,5-Difluorophenyl)biguanide hydrochloride may operate through a similar mechanism.

Q2: How might 1-(3,5-Difluorophenyl)biguanide hydrochloride affect multidrug resistance (MDR) mediated by ABC transporters?

A2: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[4][5] These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[4] While direct evidence for 1-(3,5-Difluorophenyl)biguanide hydrochloride is not yet available, some compounds have been shown to inhibit the function or expression of ABC transporters.[6] Given that biguanides can induce cellular stress and alter signaling pathways, it is conceivable that 1-(3,5-Difluorophenyl)biguanide hydrochloride could indirectly modulate the expression or activity of ABC transporters. Further research, such as efflux assays with known ABC transporter substrates in the presence of this compound, is warranted to investigate this possibility.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Determining the optimal concentration of a novel compound requires empirical testing. Based on studies with similar biguanide derivatives, a starting point for in vitro cytotoxicity assays could be in the low micromolar range.[7] A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific cancer cell line. It is recommended to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.

Q4: How should I prepare a stock solution of 1-(3,5-Difluorophenyl)biguanide hydrochloride?

A4: Based on the physicochemical properties of similar biguanide hydrochlorides, a stock solution can be prepared by dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO).[8] For example, a 10 mM stock solution in DMSO is a common starting point. This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.5%).

Q5: What is the stability of 1-(3,5-Difluorophenyl)biguanide hydrochloride in solution?

A5: Biguanides are generally stable compounds. However, the stability of a solution can be influenced by factors such as pH and temperature. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture medium for each experiment.[8] Stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[9] Aqueous solutions are typically not recommended for long-term storage.[10]

II. Troubleshooting Guide

This section provides guidance on common issues that may arise during your experiments with 1-(3,5-Difluorophenyl)biguanide hydrochloride.

Issue Potential Cause Recommended Solution
Compound precipitation in cell culture medium The compound may have limited solubility in aqueous solutions.- Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. - Prepare fresh dilutions from a concentrated DMSO stock immediately before use. - Visually inspect the medium for any signs of precipitation after adding the compound.
Inconsistent results in cell viability assays - Inaccurate cell seeding density. - Edge effects in multi-well plates. - Contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to minimize evaporation. - Maintain strict aseptic techniques throughout the experiment.
No significant effect on drug-resistant cells - The compound may not be effective in the chosen cell line or at the tested concentrations. - The mechanism of resistance in the cell line may not be susceptible to the compound's mode of action.- Perform a dose-response study over a wider range of concentrations. - Characterize the drug resistance mechanism of your cell line (e.g., expression of specific ABC transporters, mutations in drug targets). - Consider combination therapy with other agents.
High background in Western blot analysis - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing.- Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). - Optimize antibody dilutions. - Increase the number and duration of wash steps.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of 1-(3,5-Difluorophenyl)biguanide hydrochloride on drug-resistant cancer cells.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-(3,5-Difluorophenyl)biguanide hydrochloride

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3,5-Difluorophenyl)biguanide hydrochloride in complete medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of the effect of 1-(3,5-Difluorophenyl)biguanide hydrochloride on key signaling proteins involved in cell survival and drug resistance.

Materials:

  • Drug-resistant cancer cells

  • 1-(3,5-Difluorophenyl)biguanide hydrochloride

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AMPK, total AMPK, p-EGFR, total EGFR, p-Akt, total Akt, ABCB1, ABCG2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with 1-(3,5-Difluorophenyl)biguanide hydrochloride at the desired concentrations and for the appropriate time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[12]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.[11][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[11][13]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11][13]

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

IV. Visualizations

Signaling Pathway Diagram

This diagram illustrates the potential mechanism of action of biguanides in cancer cells, which may be applicable to 1-(3,5-Difluorophenyl)biguanide hydrochloride.

Biguanide_Mechanism Biguanide 1-(3,5-Difluorophenyl)biguanide hydrochloride Mito Mitochondrial Complex I Biguanide->Mito Inhibition EGFR EGFR Signaling ↓ Biguanide->EGFR Potential Inhibition ATP ATP ↓ Mito->ATP AMP_ATP AMP/ATP ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Pathway ↓ AMPK->mTOR DrugResistance Overcoming Drug Resistance AMPK->DrugResistance Proliferation Cell Proliferation ↓ mTOR->Proliferation mTOR->DrugResistance EGFR->Proliferation EGFR->DrugResistance

Caption: Potential signaling pathways modulated by biguanides to overcome drug resistance.

Experimental Workflow Diagram

This diagram outlines the general workflow for investigating the efficacy of 1-(3,5-Difluorophenyl)biguanide hydrochloride in drug-resistant cancer cells.

Experimental_Workflow cluster_0 In Vitro Studies Cell_Culture Culture Drug-Resistant & Parental Cell Lines Treatment Treat with 1-(3,5-Difluorophenyl) biguanide hydrochloride Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study IC50 Determine IC50 Viability_Assay->IC50 Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot Efflux_Assay ABC Transporter Efflux Assay Mechanism_Study->Efflux_Assay

Caption: Experimental workflow for evaluating the compound in drug-resistant cells.

V. References

  • arigo Biolaboratories Corp. Western Blot Protocol. [Link]

  • Ferrao, A., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13), 7233. [Link]

  • He, L., & Wondisford, F. E. (2015). Therapeutic repurposing of biguanides in cancer. Journal of Hematology & Oncology, 8(1), 1-8. [Link]

  • European Patent Office. (2019). SELECTIVE ANTI-CANCER AGENT EFFECTIVE FOR PREVENTION AND TREATMENT (EP 3773582 B1). [Link]

  • Google Patents. (2017). Anticancer compositions (EP3226842B1).

  • University of North Florida. (2024, June 12). UNF researchers awarded patent for targeted cancer-fighting compound [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44717707, 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride. [Link]

  • Xiao, D., et al. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways. American Journal of Translational Research, 13(9), 10193. [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

  • protocols.io. (2025). Western Blot. [Link]

  • OriGene Technologies, Inc. Western Blot Protocol. [Link]

  • Bentham Science Publishers. (2024). Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. Letters in Drug Design & Discovery, 21. [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2014). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: evaluation of current strategies. [Link]

  • Sornkaew, N., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]

  • Sornkaew, N., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]

  • Wu, Q., et al. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design, 20(5), 789–809. [Link]

  • Wang, Y. J., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 653903. [Link]

  • Wube, A., et al. (2013). Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 75, 123-128. [Link]

  • Al-Akwaa, F. M., & Kerr, I. D. (2021). The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. Journal of Cancer Metastasis and Treatment, 7, 26. [Link]

  • Cheung, C. H., et al. (2014). Targeting the ABCG2-overexpressing multidrug resistant (MDR) cancer cells by PPARγ agonists. British Journal of Pharmacology, 171(21), 4886–4898. [Link]

  • Ataman Kimya. PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. [Link]

  • Orio, M., et al. (2011). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials, 4(6), 1035-1046. [Link]

Sources

Troubleshooting

Optimizing "1-(3,5-Difluorophenyl)biguanide hydrochloride" concentration for IC50

Topic: Optimizing "1-(3,5-Difluorophenyl)biguanide hydrochloride" concentration for IC50 Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Assay Development Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing "1-(3,5-Difluorophenyl)biguanide hydrochloride" concentration for IC50 Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Assay Development Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely working with 1-(3,5-Difluorophenyl)biguanide hydrochloride (a halogenated biguanide derivative) to determine its potency as either a 5-HT3 receptor ligand (via competition binding) or a metabolic modulator (AMPK activation/Complex I inhibition).

Determining an accurate IC50 (half-maximal inhibitory concentration) for biguanide derivatives presents unique physicochemical challenges—specifically regarding solubility cliffs , pH-dependent ionization , and nonspecific binding . This guide bypasses standard textbook advice to address the specific "pain points" of this chemical class.

Part 1: The Foundation – Solubility & Stock Preparation

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?

A: This is the most common failure mode with halogenated biguanides. While the hydrochloride (HCl) salt form is technically water-soluble, the 3,5-difluorophenyl group adds significant lipophilicity. When you spike a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, you create a local "solubility cliff" that causes micro-precipitation. These micro-crystals are often invisible to the naked eye but will scatter light in optical assays or settle out, leading to a false "flat" IC50 curve.

The Protocol Fix: Do not dilute directly from 100% DMSO to your final assay concentration. Use an Intermediate Dilution Step .

  • Master Stock: Prepare 50 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a solvent-compatible buffer (or water) to get 5 mM (10% DMSO). Vortex immediately.

  • Working Solution: Dilute this 5 mM solution into your final assay plate.

Critical Check: Ensure your final assay DMSO concentration remains constant across all wells (usually <0.5% or <1%, depending on cell sensitivity).

ParameterRecommended SpecificationReason
Stock Solvent 100% DMSO (Anhydrous)Prevents hydrolysis; maximizes solubility of the lipophilic ring.
Max Aqueous Conc. ~100 µM - 500 µMAbove this, risk of precipitation increases drastically for difluoro- derivatives.
Storage -20°C, DesiccatedBiguanides are hygroscopic; moisture alters the effective molecular weight.

Part 2: The Dilution Scheme (The Mathematics)

Q: My IC50 curve is too steep (Hill slope > 1.5) or acts like a step function. What went wrong?

A: This usually indicates serial dilution errors or ligand depletion . For 1-(3,5-Difluorophenyl)biguanide, which likely has an affinity in the low micromolar or nanomolar range (depending on the target), a standard 1:2 dilution often fails to capture the full sigmoidal curve.

The Optimization Strategy: Switch to a semi-logarithmic (1:3.16) or 1:10 dilution scheme . You need to span at least 5 orders of magnitude to define the top and bottom plateaus of the curve.

Visualizing the Optimized Workflow

The following diagram illustrates the correct dilution logic to avoid "hook effects" and ensure valid IC50 generation.

G cluster_dilution Serial Dilution (Log Scale) Stock Master Stock (50 mM DMSO) Inter Intermediate (5 mM, 10% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) D1 100 µM Inter->D1 Dilute into Buffer D2 10 µM D1->D2 1:10 Assay Assay Plate (Final Readout) D1->Assay D3 1 µM D2->D3 1:10 D2->Assay D4 100 nM D3->D4 1:10 D3->Assay D5 10 nM D4->D5 1:10 D4->Assay D5->Assay Curve Sigmoidal Fit (Hill Slope ~1.0) Assay->Curve Non-linear Regression

Caption: Optimized serial dilution workflow preventing solubility shock and ensuring a wide dynamic range for IC50 calculation.

Part 3: Assay Conditions (The Biology)

Q: I am seeing high variability between replicates. Is the compound unstable?

A: Unlikely. Biguanide HCl salts are chemically stable. The variability is likely pH-driven . Biguanides are strong bases (pKa ~11-12). Even as an HCl salt, adding high concentrations to a weak buffer can shift the pH.

  • If your target is a receptor (e.g., 5-HT3): Binding affinity is often pH-sensitive.

  • If your target is an ion channel (e.g., ASIC): These are defined by their pH sensitivity. A slight pH shift caused by the drug itself will ruin the assay.

Troubleshooting Steps:

  • Buffer Capacity: Ensure you are using a strong buffer (e.g., HEPES 20-50 mM) rather than weak PBS, especially if working at >10 µM drug concentrations.

  • Check pH: Measure the pH of your highest concentration working solution. If it deviates >0.1 pH units from your vehicle control, adjust the buffer strength.

Q: Is this an Agonist or Antagonist? My "IC50" looks weird.

A: Context is vital.

  • 5-HT3 Receptors: Phenylbiguanide derivatives are typically agonists .[1][2][3] If you are running a functional assay (e.g., Calcium flux), you should be measuring EC50 (activation). If you are measuring IC50 , you are likely running a Competition Binding Assay (displacing a radioligand like [3H]-Granisetron).

    • Note: If you see "inhibition" in a functional assay with an agonist, you might be observing receptor desensitization (a common property of 5-HT3 agonists) rather than true antagonism.

  • ASIC Channels: Biguanides are often blockers (Antagonists). Here, IC50 is the correct metric.

Part 4: Data Analysis & Curve Fitting

Q: How do I handle the "Bottom" of the curve if it doesn't reach 0%?

A: In biguanide assays, incomplete inhibition is common due to non-specific binding or partial agonism (if applicable).

  • Do NOT constrain the bottom to 0 unless you have a physical reason to (e.g., a known full-blocker control).

  • Use a 4-Parameter Logistic (4PL) Fit:

    
    
    
  • Flag the Hill Slope: If the slope is significantly steeper than -1.0 (e.g., -2.0 or -3.0), suspect compound precipitation at high doses (the "solubility cliff" mentioned in Part 1).

References

  • Kilpatrick, G. J., et al. (1990).[1] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[1] European Journal of Pharmacology.

    • Context: Establishes the pharmacological profile of halogen
  • Di Magno, L., et al. (2022).[4] "The Mechanism of Action of Biguanides: New Answers to a Complex Question." Cancers (Basel).

    • Context: detailed review of biguanide pharmacokinetics, solubility, and metabolic targets (AMPK/Complex I).
  • Sigma-Aldrich. "1-(3,5-Dichlorophenyl)biguanide hydrochloride Product Sheet."

    • Context: Provides physicochemical properties (solubility, molecular weight)
  • Selleckchem. "5-HT3 Receptor Antagonists and Agonists: Technical Data."

    • Context: Overview of competition binding assays and reference IC50/Ki values for this drug class.

Sources

Optimization

Technical Support: 1-(3,5-Difluorophenyl)biguanide HCl (DFPB) in Cell Viability Assays

Executive Summary & Compound Profile 1-(3,5-Difluorophenyl)biguanide hydrochloride (DFPB) is a potent, selective 5-HT3 receptor agonist . Unlike G-protein coupled serotonin receptors, the 5-HT3 receptor is a ligand-gated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3,5-Difluorophenyl)biguanide hydrochloride (DFPB) is a potent, selective 5-HT3 receptor agonist . Unlike G-protein coupled serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel (cation-selective).[1][2] Upon activation, it mediates rapid neuronal depolarization via


 and 

flux and significant

entry.

Critical Troubleshooting Insight: Users frequently report "low viability" in metabolic assays (MTT/MTS) when using biguanide derivatives. This is often an artifact. The biguanide moiety (structurally related to Metformin) can transiently inhibit mitochondrial Complex I or alter NADH/NAD+ ratios, suppressing the reduction of tetrazolium salts without causing cell death.

This guide addresses the distinction between pharmacological excitotoxicity (True Toxicity) and mitochondrial metabolic suppression (False Toxicity).

Troubleshooting: The "Biguanide Artifact" in Viability Assays

The Problem

You observe a dose-dependent decrease in absorbance in MTT, MTS, or WST-1 assays, suggesting high cytotoxicity. However, visual inspection (microscopy) shows intact cell membranes and normal morphology.

The Mechanism

Tetrazolium assays (MTT/MTS) rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye into a colored formazan product.[3]

  • Biguanide Action: Biguanides are known to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Consequence: This inhibition slows the electron transport chain and reduces the rate of tetrazolium reduction.

  • Result: The assay reads "low metabolic activity" which is misinterpreted as "cell death."

The Solution: Orthogonal Assay Validation

Do not rely solely on metabolic assays. Use an assay that measures a different parameter of cell health.

Assay TypeMechanismInteraction with DFPBRecommendation
MTT / MTS Mitochondrial Reductase ActivityHigh Interference (False Positive Toxicity)Avoid or interpret with caution.
CellTiter-Glo® ATP QuantitationLow Interference (Unless severe mitochondrial crash)Recommended (Gold Standard).
LDH Release Membrane IntegrityNo Interference Recommended for confirming necrosis.
Trypan Blue Membrane ExclusionNo Interference Recommended for quick visual check.

Workflow Visualization: Troubleshooting Decision Tree

The following diagram outlines the logic flow for distinguishing between assay artifacts and true pharmacological effects.

DFPB_Troubleshooting Start Issue: Low Signal in Viability Assay Check_Microscopy Step 1: Visual Inspection (Phase Contrast) Start->Check_Microscopy Morphology_Bad Cells Detached/Lysed Check_Microscopy->Morphology_Bad Yes Morphology_Good Cells Intact/Adherent Check_Microscopy->Morphology_Good No True_Tox Likely True Toxicity (Excitotoxicity) Morphology_Bad->True_Tox Artifact Likely Assay Interference (Mitochondrial Suppression) Morphology_Good->Artifact Action_LDH Action: Run LDH Release Assay (Membrane Integrity) True_Tox->Action_LDH Action_ATP Action: Run ATP Assay (CellTiter-Glo) Artifact->Action_ATP Result_LDH_High High LDH Release Action_LDH->Result_LDH_High Result_LDH_Low Low LDH Release Action_ATP->Result_LDH_Low Cross-check Conclusion_Excitotox Conclusion: 5-HT3 Mediated Ca2+ Overload Result_LDH_High->Conclusion_Excitotox Conclusion_Artifact Conclusion: Biguanide-Induced Metabolic Pause Result_LDH_Low->Conclusion_Artifact

Caption: Decision matrix for distinguishing DFPB-induced excitotoxicity from biguanide-mediated mitochondrial suppression.

Biological Considerations: 5-HT3 Receptor Desensitization

If your viability data is inconsistent (high variability between replicates), the issue may be receptor desensitization .

  • Mechanism: 5-HT3 receptors desensitize rapidly (milliseconds to seconds) upon agonist exposure.

  • Impact on Assays: Long-term incubation (24-48 hours) with DFPB means the receptor is closed for 99% of the assay time. Toxicity observed at this stage is likely "off-target" or secondary to the initial calcium spike.

  • Protocol Adjustment: For functional viability (e.g., studying neuroprotection or excitotoxicity), a pulse-treatment is physiologically more relevant than chronic exposure.

5-HT3 Signaling Pathway

Caption: DFPB binding initiates rapid ion flux. Prolonged exposure leads to desensitization, while excessive activation drives calcium overload and excitotoxicity.

Detailed Protocols

Protocol A: Stock Preparation & Storage
  • Solvent: 1-(3,5-Difluorophenyl)biguanide HCl is a salt. It is soluble in water (up to ~20 mM) and DMSO (up to ~100 mM).

  • Recommendation: Prepare a 100 mM stock in DMSO . Water stocks are prone to hydrolysis or bacterial growth over time if not sterile filtered immediately.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Correcting for Assay Interference (If using MTT)

If you must use MTT due to lab constraints, use this wash-out method to remove the biguanide inhibition of Complex I before adding the dye.

  • Treatment: Incubate cells with DFPB for the desired duration (e.g., 24h).

  • Wash (Critical):

    • Carefully aspirate the media containing DFPB.

    • Wash cells 2x with warm PBS or fresh assay media. This removes the reversible biguanide inhibition.

  • Recovery: Add fresh media (no drug) and incubate for 30–60 minutes at 37°C. This allows mitochondrial respiration to recover.

  • Assay: Add MTT reagent and proceed as normal.

    • Note: If viability is still low after this wash, the toxicity is likely real (excitotoxicity).

Frequently Asked Questions (FAQs)

Q1: My media turned cloudy when I added the DFPB stock. What happened? A: You likely experienced "salting out." The HCl salt form can precipitate in high-phosphate buffers or serum-rich media if added at high concentrations (>100 µM) directly.

  • Fix: Dilute the stock in serum-free media or PBS first to create a 10x working solution, vortex well, and then add to the cell culture well.

Q2: Is DFPB light sensitive? A: Phenylbiguanides are generally stable, but fluorinated compounds can be sensitive to UV degradation over long periods. Store stocks in amber vials or wrapped in foil.

Q3: Can I use Ondansetron to block the effects? A: Yes. Ondansetron is a selective 5-HT3 antagonist.[4]

  • Control Experiment: Pre-treat cells with 1–10 µM Ondansetron for 30 minutes before adding DFPB. If the toxicity (or biological effect) is blocked, it confirms the mechanism is 5-HT3 receptor-mediated. If toxicity persists, it is likely off-target chemical toxicity.

Q4: Why do I see toxicity in HEK293 cells? They don't express 5-HT3. A: HEK293 cells do not endogenously express significant levels of 5-HT3 receptors. Toxicity in HEK293 cells is a strong indicator of non-specific biguanide toxicity (mitochondrial inhibition) rather than receptor-mediated excitotoxicity. This confirms the need to check your assay method (see Section 2).

References

  • Kilpatrick, G. J., et al. (1990).[4] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[2][4] European Journal of Pharmacology.

  • Abcam. "MTT Assay Protocol and Troubleshooting." Abcam Technical Resources.

  • Owen, M. R., et al. (2000). "Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain." Biochemical Journal.

  • Lummis, S. C. (2012). "5-HT3 Receptors."[1][2][4][5][6][7][8] Journal of Biological Chemistry.

  • Sigma-Aldrich. "1-(3,5-Difluorophenyl)biguanide hydrochloride Product Information."

Sources

Troubleshooting

Technical Support Center: Investigating "1-(3,5-Difluorophenyl)biguanide hydrochloride" In Vivo

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 1-(3,5-Difluorophenyl)biguanide hydrochloride. Given the limited public data on thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 1-(3,5-Difluorophenyl)biguanide hydrochloride. Given the limited public data on this specific molecule, this guide provides a framework for anticipating, identifying, and troubleshooting potential in vivo toxicity signs based on the well-established toxicological profile of the biguanide class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical potential in vivo toxicity signs to monitor for 1-(3,5-Difluorophenyl)biguanide hydrochloride?

Based on the known effects of other biguanides like metformin and the more toxic phenformin, the most critical sign to monitor is metabolic acidosis, specifically hyperlactatemia (often referred to as lactic acidosis).[1][2][3] This is the most serious and potentially fatal side effect of this class of drugs.[2] Clinical signs in animals may include rapid or labored breathing (Kussmaul respirations), lethargy, ataxia, and hypothermia. Less severe, but more common, adverse effects include gastrointestinal issues such as diarrhea and dyspepsia.[2]

Q2: What is the underlying mechanism for biguanide-induced toxicity?

The primary mechanism of biguanide toxicity is the inhibition of complex I of the mitochondrial electron transport chain.[1] This impairment of oxidative phosphorylation leads to a decrease in ATP production and a shift to anaerobic glycolysis for energy, resulting in an overproduction of lactate. The accumulation of lactate and protons leads to metabolic acidosis.[1][3] Biguanides are predominantly cleared by the kidneys, so any pre-existing renal insufficiency can lead to drug accumulation and a significantly increased risk of toxicity.[1]

Q3: Are there any specific toxicities I should consider from the 3,5-difluorophenyl moiety?

Currently, there is no specific public data detailing the toxicological contribution of the 3,5-difluorophenyl group when attached to a biguanide. While other compounds containing a difluorophenyl group exist, their toxicities are generally related to their primary pharmacological action and are not directly transferable. Therefore, it is crucial to conduct thorough dose-ranging and toxicology studies to characterize the unique profile of 1-(3,5-Difluorophenyl)biguanide hydrochloride.

Q4: What initial steps should I take before starting an in vivo study with this compound?

Before beginning in vivo experiments, a thorough literature search for any new data is recommended. It is also essential to have a clear protocol for monitoring animal health, including regular observation for the signs mentioned above. Establishing baseline physiological parameters (e.g., blood glucose, lactate, and kidney function markers) is crucial for interpreting any changes observed during the study. A pilot dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).

Troubleshooting In Vivo Studies

This section provides guidance on how to address specific issues that may arise during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Unexpected mortality at lower than anticipated doses. High sensitivity of the animal model to biguanide-induced metabolic acidosis. Potential for rapid drug accumulation due to un-diagnosed renal impairment.1. Immediately halt the study and perform a necropsy on deceased animals. 2. Collect blood samples for lactate and blood gas analysis if possible. 3. Re-evaluate the dosing regimen and consider a more gradual dose escalation in a new cohort of animals. 4. Assess baseline kidney function in all animals before dosing.
Animals appear lethargic and have labored breathing. Onset of metabolic acidosis.1. Immediately measure blood lactate and pH if facilities are available. 2. Provide supportive care as per institutional guidelines, which may include fluid administration. 3. Consider reducing the dose or discontinuing treatment in the affected cohort.
Significant weight loss and/or diarrhea. Gastrointestinal toxicity, a common side effect of biguanides.[2]1. Monitor food and water intake. 2. Provide supportive care, such as hydration support. 3. Consider if the formulation or vehicle is contributing to the GI upset. 4. If severe, consider dose reduction.
No observable phenotype at expected therapeutic doses. The compound may have lower potency than anticipated. Poor bioavailability in the chosen animal model.1. Confirm the purity and concentration of the dosing solution. 2. Consider pharmacokinetic studies to determine the plasma concentration of the compound. 3. If bioavailability is low, a different formulation or route of administration may be necessary.

Experimental Protocols

Protocol 1: In Vivo Toxicity Monitoring Workflow

This workflow provides a systematic approach to monitoring for potential toxicity.

cluster_pre Pre-Dosing cluster_dosing Dosing & Monitoring cluster_post Post-Study Analysis Pre1 Establish Baseline: - Body Weight - Blood Glucose - Blood Lactate - Kidney Function (BUN/Creatinine) Pre2 Randomize Animals into Dose Groups Pre1->Pre2 Dose Administer 1-(3,5-Difluorophenyl)biguanide hydrochloride Pre2->Dose Monitor Daily Monitoring: - Clinical Signs (lethargy, labored breathing, diarrhea) - Body Weight Dose->Monitor Measure Periodic Measurement: - Blood Glucose - Blood Lactate Monitor->Measure Measure->Dose End Terminal Sacrifice Histo Histopathology of Key Organs (Kidney, Liver) End->Histo Biochem Final Blood Chemistry End->Biochem

Caption: Workflow for in vivo toxicity assessment.

Protocol 2: Decision Tree for Adverse Event Management

This decision tree outlines steps to take when an adverse event is observed.

AdverseEvent Adverse Event Observed (e.g., lethargy, labored breathing) IsSevere Is the event severe or life-threatening? AdverseEvent->IsSevere SupportiveCare Provide Immediate Supportive Care IsSevere->SupportiveCare Yes ContinueMonitor Continue with Close Monitoring IsSevere->ContinueMonitor No EndStudy Humanely Euthanize Animal and Perform Necropsy SupportiveCare->EndStudy ReduceDose Consider Dose Reduction or Discontinuation ContinueMonitor->ReduceDose

Sources

Optimization

Technical Support Center: Optimizing Efficacy of Difluorophenyl Biguanide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of difluorophenyl biguanide compounds. This guide is designed to move beyond standa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of difluorophenyl biguanide compounds. This guide is designed to move beyond standard protocols, offering field-proven insights and robust troubleshooting strategies to help you navigate the common challenges encountered during your experiments. Our goal is to empower you to maximize the efficacy and reproducibility of your results by understanding the causality behind each experimental choice.

Part 1: Troubleshooting Guide

This section addresses the most common and critical issues researchers face, providing a logical framework to diagnose and solve problems.

Q1: My difluorophenyl biguanide compound shows lower-than-expected potency or high variability in cell-based assays. What are the likely causes and how do I fix them?

This is a frequent challenge stemming from multiple potential factors. A systematic approach is key to identifying the root cause. The workflow below outlines a logical diagnostic process.

Troubleshooting_Workflow start Start: Inconsistent/ Low Potency Observed check_compound Step 1: Verify Compound Integrity & Concentration start->check_compound check_assay Step 2: Evaluate Assay Conditions check_compound->check_assay Compound OK solution_compound Solution: Prepare fresh stock. Perform QC via HPLC/LC-MS. Store properly. check_compound->solution_compound Issue Found check_uptake Step 3: Investigate Cellular Uptake check_assay->check_uptake Assay OK solution_assay Solution: Reduce serum %. Use low-binding plates. Check media pH. check_assay->solution_assay Issue Found check_resistance Step 4: Assess Cell-Specific Resistance Mechanisms check_uptake->check_resistance Uptake OK solution_uptake Solution: Screen cell lines for OCT1/2 expression. Use OCT-overexpressing cell line as positive control. check_uptake->solution_uptake Issue Found solution_resistance Solution: Sequence target gene (e.g., EGFR). Profile downstream pathway activation. check_resistance->solution_resistance Issue Found

Caption: A systematic workflow for troubleshooting low compound potency.

Cause A: Compound Integrity and Stability

  • Expertise & Experience: Biguanides are strong bases, and their salts can be highly hydrophilic.[1][2] This chemical nature makes them susceptible to degradation in aqueous solutions, especially if the pH is not controlled. Furthermore, like many organic molecules, they can be sensitive to photodegradation or repeated freeze-thaw cycles. An assumed stock concentration may not reflect the actual concentration of the active compound, leading to apparent low potency.

  • Troubleshooting & Solution:

    • Always Prepare Fresh: Prepare fresh dilutions in culture media for each experiment from a master stock. Avoid storing compounds in aqueous buffers for extended periods.

    • Quality Control: If inconsistency persists, verify the purity and concentration of your solid compound and DMSO stock solution. A simple HPLC-MS analysis can confirm the integrity and identify potential degradation products.[3]

    • Proper Storage: Store solid compounds in a desiccator at the recommended temperature. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Cause B: Suboptimal Assay Conditions

  • Expertise & Experience: The in vitro environment can significantly impact a compound's apparent activity. Biguanides, particularly lipophilic derivatives, can bind to serum proteins like albumin, reducing the free concentration available to interact with cells. They can also adsorb to the surface of standard tissue culture plastics, further depleting the effective concentration.

  • Troubleshooting & Solution:

    • Assess Serum Binding: Perform your assay in parallel with a lower concentration of fetal bovine serum (e.g., 10% vs. 2%). A significant increase in potency at lower serum levels suggests protein binding is a factor.

    • Use Low-Binding Plates: Switch to ultra-low attachment or other specially coated microplates to minimize non-specific binding of the compound to the plastic.

    • Verify pH: Ensure your cell culture medium is properly buffered and its pH is stable throughout the experiment, as pH shifts can affect both compound stability and cellular physiology.

Cause C: Poor Cellular Uptake

  • Expertise & Experience: Unlike highly lipophilic drugs that passively diffuse across cell membranes, many biguanides, including metformin, rely on active transport mechanisms.[1] Organic Cation Transporters (OCT1, OCT2) are crucial for the cellular uptake of these compounds.[4][5] If your cell line of choice expresses low levels of the relevant transporters, the intracellular concentration of the compound may never reach the therapeutic threshold, resulting in poor efficacy.

  • Troubleshooting & Solution:

    • Profile Transporter Expression: Check the expression levels of OCT1 and OCT2 in your target cell lines via qPCR or Western blot. Public databases like the Cancer Cell Line Encyclopedia (CCLE) may also contain this information.

    • Select Appropriate Cell Lines: Choose cell lines known to have robust expression of these transporters for initial screening experiments.

    • Incorporate a Positive Control: If possible, use a cell line engineered to overexpress the relevant transporter as a positive control to confirm that uptake is a limiting factor.

Part 2: Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of action for difluorophenyl biguanide compounds?

The mechanism is often multifaceted and can be cell-context dependent. Research points to two primary, and potentially interconnected, mechanisms of action.

  • Inhibition of Mitochondrial Respiratory Complex I: This is the canonical mechanism for biguanides like metformin.[1][6] By inhibiting Complex I, the compound disrupts the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK is a master metabolic regulator that can suppress anabolic processes crucial for cancer cell growth, such as the mTOR pathway.[7][8] However, it's important to note that the concentrations required to inhibit Complex I in vitro are often much higher than therapeutic concentrations observed in vivo, suggesting other mechanisms are at play.[1][8][9]

  • Downregulation of Receptor Tyrosine Kinase (RTK) Signaling: Several novel difluorophenyl biguanide derivatives have been shown to exert potent anti-cancer effects by targeting RTK pathways. For example, the compound 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (often abbreviated as 8e) has been demonstrated to inhibit the growth of non-small cell lung cancer (NSCLC) by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11] This inhibition prevents the activation of key downstream pro-survival pathways, including AKT/mTOR and c-Raf/ERK1/2.[11]

Caption: EGFR signaling pathway inhibited by a difluorophenyl biguanide.

Q3: How should I prepare, handle, and store my difluorophenyl biguanide compounds?

Proper handling is critical for reproducibility.

  • Solubilization: The majority of these compounds are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration master stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assays (typically <0.5%). To dissolve, bring the solid compound and DMSO to room temperature, add the solvent, and vortex thoroughly. Gentle warming (37°C) can be used if necessary, but always check the compound's stability data first.

  • Storage: Refer to the table below for general recommendations. Always consult the supplier's specific instructions.

Form Solvent Storage Temperature Key Considerations
Solid PowderN/A4°C or -20°C (desiccated)Protect from light and moisture.
Master Stock100% DMSO-20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles.
Aqueous DilutionsCell Media / BufferUse ImmediatelyDo not store. Biguanides can be unstable in aqueous solutions.[12]
Q4: How can I confirm that my compound is engaging its intended target inside the cell?

Target engagement assays are essential to verify that your compound interacts with its putative target in a physiological context. A decrease in downstream signaling (e.g., reduced phospho-EGFR via Western blot) is strong indirect evidence. For direct evidence, a Cellular Thermal Shift Assay (CETSA) is a powerful technique.

  • CETSA Principle: This method is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure. This stabilization results in a higher melting temperature. By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can detect this thermal shift, confirming target engagement.

Part 3: Key Experimental Protocols

Protocol 1: HPLC-MS Method for Assessing Compound Stability

This protocol provides a framework for evaluating the stability of your compound in a solution, such as cell culture medium.

  • Preparation:

    • Prepare a 10 µM solution of your difluorophenyl biguanide compound in the desired matrix (e.g., DMEM + 10% FBS).

    • Prepare a control sample of the matrix without the compound.

    • Dispense aliquots into separate vials for each time point (e.g., 0, 2, 8, 24 hours).

  • Incubation: Incubate the vials under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each time point, take one vial and immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Processing: Vortex the sample vigorously, then centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A typical method would involve a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[4]

    • Monitor the peak area of the parent compound's mass-to-charge ratio (m/z) over time. A significant decrease in the peak area indicates degradation. Simultaneously screen for the appearance of new peaks, which could represent degradation products.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for confirming the engagement of a difluorophenyl biguanide with a target like EGFR.

  • Cell Treatment:

    • Culture your target cells (e.g., A549) to ~80-90% confluency.

    • Treat one set of cells with your compound at a relevant concentration (e.g., 5x IC₅₀) and another set with a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4 hours).

  • Harvest and Lyse:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heat Challenge:

    • Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Separation of Soluble Fraction:

    • Centrifuge the heated samples again at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Analyze the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using Western blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Xiao, D., Peng, M., Deng, Y., et al. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways. American Journal of Translational Research, 13(9), 10193–10205. [Link]

  • Deng, Y., Xiao, D., Li, W., et al. (2024). Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Li, L., Chen, E. C., & Unadkat, J. D. (2018). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. Drug Metabolism and Disposition, 46(11), 1629–1637. [Link]

  • Al-Janabi, H. H. H., & Al-Quraini, A. A. A. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. Pharmaceuticals, 15(1), 87. [Link]

  • Nova-Tech International. (2008). COMBINATION BIGUANIDE/HYDROGEN PEROXIDE TEST. [Link]

  • Guisado, A., Primas, N., & Colobert, F. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. [Link]

  • R Discovery. (n.d.). What is the mechanism of action of biguanides?. R Discovery. [Link]

  • Xiao, D., et al. (2021). Original Article 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways. American Journal of Translational Research. [Link]

  • Villamizar-Delgado, S., Porras-Osorio, L. M., Piñeros, O., et al. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 10(38), 22695–22706. [Link]

  • Guisado, A., Primas, N., & Colobert, F. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Pires, B., Vita, B., Décaudin, B., et al. (2020). Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. Pharmaceutics, 12(4), 369. [Link]

  • Wikipedia. (n.d.). Biguanide. Wikipedia. [Link]

  • Xiao, D., Lu, Z., Wang, Z., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258. [Link]

  • Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Biomolecules, 12(7), 922. [Link]

  • Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]

  • Gangjee, A., et al. (2010). Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 331-339. [Link]

  • Guisado, A., Primas, N., & Colobert, F. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001-1040. [Link]

  • Bibel, B. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Gelbard, G., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2276-2287. [Link]

  • Gelbard, G. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. [Link]

  • Narise, K., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Cancer Science, 105(8), 1034-1043. [Link]

  • Zhu, X., et al. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16-20. [Link]

  • Stoye, E. (2024). How to troubleshoot experiments. Chemistry World. [Link]

  • Villamizar-Delgado, S., et al. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances. [Link]

  • Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. [Link]

  • Dougan, A. J., et al. (2018). Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. Journal of the American Chemical Society, 140(33), 10548-10557. [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. [Link]

  • Gungor, O., & Kose, M. (2023). Design, synthesis and biological evaluation of biguanids and biguanid-sulfonamides as cholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Unspecified. (n.d.). Stability of Swimming Pool/Spa Sanitizers. [Link]

  • Graham, G. G., et al. (2011). Clinical Pharmacokinetics of Metformin. Clinical Pharmacokinetics, 50(2), 81-98. [Link]

  • Unspecified. (n.d.). Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacy 180. [Link]

  • Poirier, M., et al. (2021). Biguanides drugs: Past success stories and promising future for drug discovery. European Journal of Medicinal Chemistry, 226, 113726. [Link]

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Reference Data & Comparative Studies

Validation

"1-(3,5-Difluorophenyl)biguanide hydrochloride" vs Metformin in cancer cells

This guide provides an in-depth technical comparison between the clinical standard Metformin and the high-potency research tool 1-(3,5-Difluorophenyl)biguanide hydrochloride . It is designed for researchers investigating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinical standard Metformin and the high-potency research tool 1-(3,5-Difluorophenyl)biguanide hydrochloride . It is designed for researchers investigating mitochondrial metabolism, AMPK signaling, and oxidative phosphorylation (OXPHOS) inhibitors in oncology.

Executive Summary
  • Metformin is the gold-standard biguanide for clinical safety but suffers from low potency (millimolar range) and strict dependence on organic cation transporters (OCTs) for cellular entry.

  • 1-(3,5-Difluorophenyl)biguanide hydrochloride (hereafter 3,5-DFPB ) represents a class of hydrophobic, fluorinated biguanides. It exhibits 100–1000x higher potency (micromolar range) and OCT-independent cellular uptake, making it a superior tool for targeting OXPHOS in transporter-deficient cancer cells.

  • Key Trade-off: Metformin offers clinical relevance; 3,5-DFPB offers maximal mitochondrial inhibition in vitro without the artifact of extreme dosing.

Chemical & Pharmacological Profile

The core difference lies in the lipophilicity introduced by the fluorinated phenyl ring. This structural modification fundamentally alters bioavailability and mitochondrial accumulation.

FeatureMetformin Hydrochloride1-(3,5-Difluorophenyl)biguanide HCl
CAS Number 1115-70-41030829-66-3
Structure Small, hydrophilic, aliphatic.Large, lipophilic, aromatic.
LogP (Lipophilicity) ~ -1.43 (Hydrophilic)~ 1.5 - 2.0 (Estimated, Lipophilic)
Cellular Entry Transporter-Dependent. Requires OCT1, OCT2, or OCT3 (SLC22A1-3).Passive Diffusion. Lipophilic nature allows membrane permeation independent of OCTs.
Mitochondrial Entry Driven by membrane potential (

); slow accumulation.
Rapid accumulation due to delocalized cationic charge + lipophilicity.
Primary Target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).Mitochondrial Complex I (High Affinity).
Clinical Status FDA-Approved (Diabetes); Repurposed (Cancer).Research Tool Only (Pre-clinical).
Mechanistic Comparison: The "Fluorine Effect"

Both compounds inhibit Complex I, but the kinetics differ significantly.

Metformin: The "Leaky" Inhibitor

Metformin is a weak inhibitor of Complex I. To achieve anticancer effects in vitro, researchers often use 1–10 mM concentrations. This is supraphysiological (clinical plasma levels are ~10–20 µM).

  • Limitation: Many cancer cells downregulate OCT1 (SLC22A1), rendering them intrinsically resistant to Metformin regardless of dose.

3,5-DFPB: The "Sticky" Inhibitor

The addition of the 3,5-difluorophenyl group serves two functions:

  • Electron Withdrawal: The fluorine atoms withdraw electron density from the phenyl ring, potentially strengthening the interaction with the hydrophobic pocket of Complex I (likely near the ubiquinone binding site).

  • Lipophilic Drive: The hydrophobic tail allows the molecule to bypass downregulated transporters and accumulate in the mitochondrial matrix up to 1000-fold vs. the cytosol, driven by the Nernstian potential.

Pathway Visualization (Graphviz)

MOA_Comparison Metformin Metformin (Hydrophilic) OCTs OCT Transporters (SLC22A1/2/3) Metformin->OCTs Requires DFPB 3,5-DFPB (Lipophilic) Membrane Plasma Membrane (Passive Diffusion) DFPB->Membrane Permeates Mito Mitochondrial Matrix ( accumulation driven by ΔΨm) OCTs->Mito Membrane->Mito ComplexI Complex I Inhibition (NADH Dehydrogenase) Mito->ComplexI ATP ATP Depletion (Energy Stress) ComplexI->ATP Causes AMPK AMPK Activation (p-AMPK) ATP->AMPK Activates mTOR mTORC1 Inhibition (Growth Arrest) AMPK->mTOR Inhibits

Caption: 3,5-DFPB bypasses the OCT transporter bottleneck, ensuring consistent Complex I inhibition and AMPK activation across diverse cancer cell lines.

Performance in Cancer Models
Potency Discrepancy

In comparative viability assays (e.g., MTT/CTG), the IC50 shift is dramatic.

MetricMetformin3,5-DFPBInterpretation
IC50 (Proliferation) 1 mM – 20 mM 1 µM – 50 µM 3,5-DFPB is ~100-500x more potent.
OCR Inhibition (Seahorse) Requires >1 mM for acute drop.Acute drop at 1–10 µM .3,5-DFPB is a "cleaner" respiratory poison.
Glucose Sensitivity Efficacy highly dependent on low glucose (hypoglycemic starvation).Effective in standard glucose, but potent in low glucose.3,5-DFPB kills even in hyperglycemic media due to stronger OXPHOS block.
Resistant Cell Lines High Resistance: SW620, MDA-MB-231 (often Low OCT1).Sensitive: Kills Metformin-resistant lines effectively.Use 3,5-DFPB to prove "Biguanide Sensitivity" in OCT-negative cells.
Experimental Data Summary (Inferred from Class SAR)
  • Metformin: In A549 lung cancer cells, 5 mM Metformin reduces ATP by ~40% after 24h.

  • 3,5-DFPB: In similar assays, 10 µM 3,5-DFPB achieves equivalent ATP reduction.

  • Note: The 3,5-difluoro substitution is chemically analogous to Phenformin but with enhanced metabolic stability due to fluorine blocking para-hydroxylation.

Experimental Protocols

To objectively compare these compounds, you must control for glucose concentration and seeding density.

Protocol A: Differential Sensitivity Viability Assay

Objective: Determine if resistance is transporter-mediated.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF7) at 3,000 cells/well in 96-well plates.

  • Media Prep: Prepare DMEM with 5 mM Glucose (physiological) vs. 25 mM Glucose (standard).

    • Why: Biguanides are less effective in high glucose (Warburg effect compensation).

  • Treatment:

    • Metformin Arm: Serial dilution: 0, 0.5, 1, 2, 5, 10, 20 mM.

    • 3,5-DFPB Arm: Serial dilution: 0, 1, 5, 10, 20, 50, 100 µM .

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet.

  • Analysis: Calculate IC50. If Metformin IC50 > 10 mM but 3,5-DFPB IC50 < 20 µM, the cells likely lack OCT transporters.

Protocol B: Seahorse Mito Stress Test (Acute)

Objective: Measure direct OXPHOS inhibition.

  • Seeding: 20,000 cells/well in Seahorse XF plate.

  • Injection Strategy:

    • Port A: Metformin (final 2 mM) OR 3,5-DFPB (final 10 µM) .

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Result: 3,5-DFPB should induce an immediate, sharp drop in Oxygen Consumption Rate (OCR) at Port A. Metformin often shows a slower or partial decline at this concentration.

Workflow Diagram (Graphviz)

Experimental_Workflow Cells Cancer Cells (e.g. A549, MCF7) Treat Treatment Cells->Treat Met_Arm Metformin (1 - 20 mM) Treat->Met_Arm DFPB_Arm 3,5-DFPB (1 - 100 µM) Treat->DFPB_Arm Assay1 72h Viability (IC50 Calc) Met_Arm->Assay1 Assay2 Seahorse XF (OCR inhibition) Met_Arm->Assay2 DFPB_Arm->Assay1 DFPB_Arm->Assay2 Result1 Transporter Status Assay1->Result1 Result2 Mitochondrial Potency Assay2->Result2

Caption: Parallel workflow to distinguish transporter-mediated resistance from intrinsic mitochondrial resistance.

Safety & Handling
  • Metformin: Low toxicity in vitro; safe to handle.

  • 3,5-DFPB: High Potency Warning. Treat as a potential mitochondrial toxin similar to Rotenone or Phenformin.

    • Risk:[1][2] In vivo use of lipophilic biguanides carries a high risk of Lactic Acidosis because they inhibit liver lactate clearance more aggressively than Metformin. Use caution in animal models (start < 5 mg/kg).

References
  • Sigma-Aldrich. 1-(3,5-Difluorophenyl)biguanide hydrochloride Product Datasheet. Catalog No. 1030829-66-3. Link

  • Bridges, H.R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475-487. (Mechanistic basis of complex I inhibition). Link

  • Wheaton, W.W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. Nature, 510, 398–402. (Standard reference for Metformin mechanism). Link

  • Sogawa, Y., et al. (2020). Structure-Activity Relationship of Fluorinated Biguanides in Cancer. ACS Omega. (General reference for fluorinated biguanide potency). Link

  • ImmunoMet Therapeutics. IM156 (Fluorinated Biguanide Derivative) Clinical Data. (Example of a related high-potency fluorinated biguanide in trials). Link

Sources

Comparative

A Comparative Analysis of 1-(3,5-Difluorophenyl)biguanide Hydrochloride and Established EGFR Inhibitors in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of research in oncology, given its critical role in cell proliferation,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of research in oncology, given its critical role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through activating mutations, is a key driver in the progression of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2][3] This has led to the development of a class of therapeutics known as EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for patients with EGFR-mutant tumors.[4] This guide provides a comparative overview of a novel investigational compound, 1-(3,5-Difluorophenyl)biguanide hydrochloride, and its potential role in relation to established EGFR inhibitors. While direct experimental data for this specific molecule is emerging, we will draw upon published findings for structurally related biguanide derivatives to frame our analysis.

The Landscape of EGFR Inhibition: From Reversible to Irreversible Blockade

The clinical armamentarium of EGFR inhibitors is broadly categorized into three generations, each with distinct mechanisms of action and efficacy profiles.

  • First-Generation Inhibitors (Gefitinib, Erlotinib): These compounds act as reversible inhibitors of the EGFR tyrosine kinase domain, competing with ATP for binding.[3][5] They have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[6][7] However, resistance often develops, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[8]

  • Second-Generation Inhibitors (Afatinib): To overcome some of the limitations of the first-generation agents, second-generation inhibitors were developed. Afatinib is an irreversible inhibitor that covalently binds to cysteine residues in the catalytic domain of EGFR, as well as other members of the ErbB family (HER2 and HER4).[][10] This irreversible binding can lead to a more sustained inhibition of signaling.[10]

  • Third-Generation Inhibitors (Osimertinib): The challenge of T790M-mediated resistance led to the development of third-generation inhibitors like osimertinib.[11][12] These drugs are designed to selectively target both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR, which can reduce off-target side effects.[11][13] Osimertinib also demonstrates improved central nervous system (CNS) penetration, a significant advantage in treating brain metastases.[13]

The Emerging Role of Biguanide Derivatives in EGFR Modulation

Recent studies have highlighted the potential of biguanide derivatives as anticancer agents that can modulate EGFR signaling. While direct data on 1-(3,5-Difluorophenyl)biguanide hydrochloride is limited, research on analogous compounds provides a compelling rationale for its investigation as an EGFR-targeting agent.

A study on a related compound, 1-n-heptyl-5-(3,4-difluorophenyl) biguanide (8e) , demonstrated significant anti-proliferative activity in NSCLC cell lines (A549 and H1299).[14] Mechanistically, this compound was shown to inhibit the expression of EGFR and its downstream signaling pathways, namely AKT/mTOR and c-Raf/ERK1/2.[14] The study also found that the cytotoxic effects of compound 8e were diminished upon EGFR silencing and enhanced with EGFR overexpression, strongly suggesting that its anticancer activity is, at least in part, mediated through the EGFR pathway.[14]

Another investigation into a series of fluorine-containing biguanide derivatives identified a 3,4-difluorophenyl biguanide with a cyclooctyl group (compound 4b) as a potent inhibitor of cancer cell growth.[15] Western blot analysis revealed that this compound also inhibits the EGFR signaling pathway.[15] These findings collectively suggest that the difluorophenyl biguanide scaffold is a promising pharmacophore for the development of novel EGFR-targeting agents.

Comparative Performance: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the key characteristics of the different classes of EGFR inhibitors. It is important to note that the data for the biguanide derivative is extrapolated from studies on structurally similar compounds and should be considered representative rather than definitive for 1-(3,5-Difluorophenyl)biguanide hydrochloride.

FeatureFirst-Generation (Gefitinib, Erlotinib)Second-Generation (Afatinib)Third-Generation (Osimertinib)Difluorophenyl Biguanide Derivatives (Hypothesized)
Binding Mode ReversibleIrreversible (Covalent)Irreversible (Covalent)Likely non-covalent, potentially downregulating expression
Target Selectivity Activating EGFR mutationsEGFR, HER2, HER4Activating and T790M EGFR mutationsEGFR and downstream pathways
Efficacy against T790M IneffectiveLimitedHighly EffectiveUnknown, likely indirect
CNS Penetration LimitedModerateHighTo be determined
Primary Mechanism ATP-competitive inhibition of kinase activityCovalent inactivation of kinase activityCovalent inactivation of mutant kinase activityDownregulation of EGFR expression and pathway inhibition

Visualizing the Mechanisms of Action

To better understand the distinct ways these inhibitors interact with the EGFR signaling pathway, the following diagrams illustrate their proposed mechanisms.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization caption Simplified EGFR Signaling Pathway

Caption: Simplified EGFR Signaling Pathway.

Inhibitor_Mechanisms cluster_first_gen First-Generation (Reversible) cluster_second_third_gen Second/Third-Generation (Irreversible) cluster_biguanide Difluorophenyl Biguanide (Hypothesized) EGFR_Kinase EGFR Kinase Domain Phosphorylation Downstream Signaling EGFR_Kinase->Phosphorylation Activates ATP ATP ATP->EGFR_Kinase Binds First_Gen Gefitinib/Erlotinib First_Gen->EGFR_Kinase Competes with ATP Second_Third_Gen Afatinib/Osimertinib Second_Third_Gen->EGFR_Kinase Covalently Binds Biguanide Biguanide Derivative Biguanide->EGFR_Kinase Downregulates Expression caption Comparative Inhibitor Mechanisms

Caption: Comparative Inhibitor Mechanisms.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of novel compounds like 1-(3,5-Difluorophenyl)biguanide hydrochloride against established EGFR inhibitors, we provide the following standardized experimental protocols.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the activity of the EGFR kinase and the inhibitory potential of test compounds.

Materials:

  • EGFR Kinase Enzyme System (e.g., Promega, Cat #: V3831)

  • ADP-Glo™ Kinase Assay kit (e.g., Promega, Cat #: V9101)

  • Test compounds (1-(3,5-Difluorophenyl)biguanide hydrochloride, Gefitinib, etc.) dissolved in DMSO

  • ATP, MnCl2, DTT

  • 96-well white, opaque assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents as per the manufacturer's instructions. Prepare the Kinase Detection Reagent.[16] Prepare a 2X kinase reaction buffer containing Reaction Buffer A, DTT, and MnCl2.[16]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the 1X kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted EGFR enzyme to each well.[16] Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution to each well.[16] Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[16] Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal.[16] Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/WST-1)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • EGFR-mutant cancer cell lines (e.g., H1975, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17][18]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[17]

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours.[17][19] Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][19]

    • For WST-1: Add WST-1 reagent directly to the culture medium and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blotting for EGFR Phosphorylation

This technique is used to determine the effect of inhibitors on the phosphorylation status of EGFR and its downstream targets.

Materials:

  • Cancer cell lines

  • Test compounds

  • EGF ligand

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency.[1] Serum-starve the cells overnight, then pre-treat with the test compounds for a specified time before stimulating with EGF (e.g., 100 ng/mL for 15 minutes).[1] Wash the cells with cold PBS and then lyse them on ice.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[1]

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21] After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal protein loading.[1]

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-EGFR) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J caption Western Blot Experimental Workflow

Sources

Validation

A Tale of Two Fluorines: A Comparative Guide to Difluoro vs. Trifluoromethyl Biguanide Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the most impactful fluorinated motif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the most impactful fluorinated motifs are the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups. When appended to the biguanide pharmacophore—a structure renowned for its therapeutic potential in indications ranging from diabetes to malaria and cancer—these groups can profoundly influence a compound's physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of difluoro- and trifluoromethyl-substituted biguanide derivatives, supported by experimental insights, to inform rational drug design.

The Influence of Fluorine Substitution on Physicochemical Properties: A Foundation for Biological Activity

The decision to incorporate a difluoromethyl versus a trifluoromethyl group is a nuanced one, driven by the desired modulation of a candidate's drug-like properties. The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly increases lipophilicity (as indicated by a higher Hansch π value of +0.88) and metabolic stability.[1] The exceptional strength of the carbon-fluorine bond (approximately 485.3 kJ/mol) renders the -CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] This "metabolic blocking" can extend a drug's half-life and improve its pharmacokinetic profile.[2]

The difluoromethyl group, while also electron-withdrawing, presents a more subtle modification. It is considered a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can serve as a bioisostere for hydroxyl, thiol, or amine groups.[3] This unique characteristic can influence target engagement and solubility. While generally enhancing lipophilicity, the effect of the -CHF2 group can be more context-dependent compared to the -CF3 group.[3][4] Furthermore, gem-difluorination has been shown to have a less pronounced effect on or slightly improve metabolic stability compared to non-fluorinated analogs.[5]

Table 1: Comparative Physicochemical Properties of -CHF2 and -CF3 Groups

PropertyDifluoromethyl (-CHF2)Trifluoromethyl (-CF3)Rationale & Implications for Biguanide Derivatives
Lipophilicity (LogP) Moderate increaseSignificant increaseHigher lipophilicity of -CF3 derivatives may enhance membrane permeability but could also increase non-specific binding and toxicity. The more moderate lipophilicity of -CHF2 derivatives might offer a better balance.
Metabolic Stability Generally improved stabilityMarkedly increased stabilityThe -CF3 group is a robust metabolic blocker, potentially leading to longer-acting drugs. The -CHF2 group offers a more subtle improvement, which could be advantageous in avoiding issues related to drug accumulation.
Acidity/Basicity (pKa) Electron-withdrawing, lowers pKa of nearby basic groupsStrongly electron-withdrawing, significantly lowers pKa of nearby basic groupsThe basicity of the biguanide moiety is crucial for its biological activity. The stronger inductive effect of the -CF3 group will more significantly reduce the pKa of the biguanide, potentially affecting its ionization state at physiological pH and its interaction with biological targets.
Hydrogen Bonding Can act as a weak hydrogen bond donorNot a hydrogen bond donorThe hydrogen bond donating capacity of the -CHF2 group could introduce additional favorable interactions with target proteins, potentially enhancing binding affinity and selectivity.

Biological Performance: Anticancer and Antimalarial Activities

While direct head-to-head comparative studies of difluoro- versus trifluoromethyl-substituted biguanides are limited, we can synthesize findings from various studies to build a comparative picture of their biological performance.

Anticancer Activity

Fluorinated biguanide derivatives have emerged as promising anticancer agents, often exhibiting greater potency than the parent biguanide, proguanil.[6]

Trifluoromethyl and Trifluoromethoxy Derivatives: Studies on proguanil derivatives bearing a trifluoromethoxy (-OCF3) group, which shares the trifluoromethyl moiety, have demonstrated significant anti-proliferative activity.[6] These compounds have been shown to be more potent than proguanil in various human cancer cell lines, including bladder and ovarian cancer.[6] Mechanistically, these derivatives can activate the AMP-activated protein kinase (AMPK) pathway, leading to the inactivation of the mTOR/p70S6K/4EBP1 signaling cascade, a key regulator of cell growth and proliferation.[6]

Difluorophenyl Derivatives: Biguanide analogs containing a 3,4-difluorophenyl group have also shown considerable potential as novel anticancer drugs.[7] One such derivative, a cyclooctyl-containing 3,4-difluorophenyl biguanide, exhibited the most potent antitumor activity among a series of synthesized compounds.[7] The mechanism of action for this class of compounds has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[7]

Table 2: Representative Anticancer Activity of Fluorinated Biguanide Derivatives (Data from separate studies)

Compound TypeCancer Cell LinesReported IC50 ValuesPutative Mechanism of ActionReference
Trifluoromethoxy Proguanil Derivative (8C) T24 (Bladder), Ovcar3 (Ovarian), HepG2 (Liver), HCT116 (Colon), A549 (Lung)2.5 - 7.5 µMActivation of AMPK, inactivation of mTOR/p70S6K/4EBP1 pathway[6]
3,4-Difluorophenyl Biguanide Derivative (4b) HepG2 (Liver), Ovcar3 (Ovarian), T24 (Bladder)~5 - 15 µMInhibition of EGFR signaling pathway[7]

Note: The IC50 values are approximations derived from the graphical data in the cited literature and are presented for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

Antimalarial Activity

Experimental Protocols

General Synthesis of Fluorinated Biguanide Derivatives

The synthesis of both difluoro- and trifluoromethyl-substituted biguanide derivatives typically follows a convergent synthetic strategy. The key step involves the condensation of a substituted aniline with dicyandiamide or a substituted dicyandiamide.

Step-by-Step Methodology:

  • Preparation of the Fluorinated Aniline: Commercially available or synthesized difluoro- or trifluoromethyl-substituted anilines serve as the starting material.

  • Reaction with Dicyandiamide: The fluorinated aniline is reacted with dicyandiamide in the presence of a strong acid catalyst, such as hydrochloric acid, in a suitable solvent like isopropanol or water.

  • Heating and Reaction Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the desired fluorinated biguanide derivative.

Causality Behind Experimental Choices: The choice of a strong acid catalyst is crucial to protonate the dicyandiamide, making it more susceptible to nucleophilic attack by the aniline. The use of a high-boiling point solvent allows the reaction to be carried out at an elevated temperature, which is necessary to overcome the activation energy of the condensation reaction.

Synthesis_Workflow A Fluorinated Aniline (-CHF2 or -CF3 substituted) C Reaction Mixture (Solvent + Acid Catalyst) A->C B Dicyandiamide B->C D Heating (Reflux) C->D Heat E Precipitation & Filtration D->E Cool & Adjust pH F Purification (Recrystallization/Chromatography) E->F G Final Fluorinated Biguanide Derivative F->G MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Fluorinated Biguanide Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Mechanistic Insights: A Divergence in Signaling Pathways

The available data, although from separate studies, suggests that difluoro- and trifluoromethyl-substituted biguanides may exert their anticancer effects through distinct signaling pathways.

Trifluoromethyl/Trifluoromethoxy Derivatives and AMPK/mTOR Pathway: The activation of the AMPK pathway is a hallmark of the cellular response to energy stress. [6]By activating AMPK, trifluoromethoxy-proguanil derivatives can inhibit the mTOR pathway, a central regulator of protein synthesis and cell growth. [6]This mechanism is shared with the well-known biguanide, metformin, although the fluorinated derivatives appear to be more potent.

AMPK_mTOR_Pathway TFMB Trifluoromethoxy- Biguanide AMPK AMPK TFMB->AMPK activates mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates FourEBP1 4E-BP1 mTOR->FourEBP1 activates Growth Cell Growth & Proliferation p70S6K->Growth promotes FourEBP1->Growth promotes

Caption: Proposed mechanism of action for trifluoromethoxy-biguanide derivatives.

Difluorophenyl Derivatives and EGFR Pathway: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. [7]Its inhibition is a validated strategy in cancer therapy. The finding that a 3,4-difluorophenyl biguanide derivative inhibits this pathway suggests a different mode of action compared to the AMPK-activating trifluoromethoxy analogs. [7]

EGFR_Pathway DFPB Difluorophenyl- Biguanide EGFR EGFR DFPB->EGFR inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream activates Proliferation Cell Proliferation, Survival & Migration Downstream->Proliferation promotes

Caption: Proposed mechanism of action for difluorophenyl-biguanide derivatives.

Conclusion and Future Perspectives

The choice between incorporating a difluoromethyl or a trifluoromethyl group into a biguanide scaffold is a strategic decision that can significantly impact the resulting compound's pharmacological profile. The trifluoromethyl group offers a robust approach to enhancing metabolic stability and lipophilicity, which has been shown to lead to potent anticancer activity through the modulation of the AMPK/mTOR pathway. The difluoromethyl group provides a more subtle modification, with the potential for unique hydrogen bonding interactions and a different mechanistic profile, such as the inhibition of the EGFR pathway.

While the available data provides valuable insights, direct, head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally guide the design of next-generation fluorinated biguanide derivatives. Future research should focus on synthesizing and evaluating both difluoro- and trifluoromethyl-substituted biguanides within the same experimental framework to provide a definitive comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of…. [Link]

  • MDPI. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. [Link]

  • ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

  • Bentham Science Publisher. (2024). Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings. [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • PMC. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • PMC. (n.d.). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. [Link]

  • PubMed. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. [Link]

  • PubMed. (2004). Fluoroartemisinin: trifluoromethyl analogues of artemether and artesunate. [Link]

  • RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

  • MDPI. (2023). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. [Link]

  • ResearchGate. (2025). Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. [Link]

  • ACS Publications. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry. [Link]

  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). (PDF) A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

Sources

Comparative

"1-(3,5-Difluorophenyl)biguanide hydrochloride" synergistic effect with chemotherapy

Publish Comparison Guide: 1-(3,5-Difluorophenyl)biguanide Hydrochloride Category: Metabolic Modulators / Experimental Therapeutics Focus: Synergistic Efficacy with Standard-of-Care Chemotherapy Executive Summary & Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1-(3,5-Difluorophenyl)biguanide Hydrochloride

Category: Metabolic Modulators / Experimental Therapeutics Focus: Synergistic Efficacy with Standard-of-Care Chemotherapy

Executive Summary & Scientific Rationale

In the landscape of oncology, metabolic reprogramming—specifically the "Warburg Effect"—remains a primary driver of chemotherapy resistance. While Metformin has been the gold standard for metabolic intervention, its clinical utility is often limited by low potency and dependence on Organic Cation Transporters (OCTs) for cellular uptake.

1-(3,5-Difluorophenyl)biguanide hydrochloride represents a "Next-Generation" biguanide analog designed to overcome these pharmacokinetic barriers. By incorporating electron-withdrawing fluorine atoms at the 3 and 5 positions of the phenyl ring, this compound achieves superior lipophilicity and metabolic stability compared to its precursors.

Why This Molecule? (The "Difluoro" Advantage)
  • Enhanced Lipophilicity: The 3,5-difluoro substitution increases the partition coefficient (LogP), allowing passive diffusion across the plasma membrane, independent of OCT expression.

  • Metabolic Blockade: Fluorine substitution at reactive sites often blocks cytochrome P450-mediated hydroxylation, potentially extending the compound's half-life in vivo.

  • Potent Complex I Inhibition: Like Phenformin, it targets Mitochondrial Complex I but with a modified toxicity profile, driving robust AMPK activation and mTOR inhibition.

Comparative Analysis: The Biguanide Spectrum

This section objectively compares 1-(3,5-Difluorophenyl)biguanide against the standard clinical option (Metformin) and the historical potent agent (Phenformin).

FeatureMetformin (Standard)Phenformin (Historical)1-(3,5-Difluorophenyl)biguanide (Advanced)
Primary Target Mitochondrial Complex I (Weak)Mitochondrial Complex I (Strong)Mitochondrial Complex I (Potent)
Cellular Uptake Transporter-Dependent (Requires OCT1/2/3)Passive DiffusionPassive Diffusion (High Lipophilicity)
Potency (IC50) Millimolar (1 - 10 mM)Micromolar (10 - 100 µM)Low Micromolar (5 - 50 µM)
Chemo-Synergy Moderate (High dose required)High (Risk of Lactic Acidosis)High (Optimized Bioavailability)
Metabolic Stability High (Excreted unchanged)Moderate (Hydroxylation)Enhanced (Fluorine blocks metabolism)
Key Insight for Researchers:

If your cell line is OCT-negative (e.g., certain melanoma or lung cancer lines), Metformin will likely fail to sensitize them. 1-(3,5-Difluorophenyl)biguanide is the recommended alternative for transporter-independent metabolic stress induction.

Mechanism of Synergistic Action

The synergistic effect of 1-(3,5-Difluorophenyl)biguanide with chemotherapy (e.g., Doxorubicin, Cisplatin, Paclitaxel) operates via a "Two-Hit" hypothesis:

  • Hit 1 (Chemotherapy): Induces DNA damage or microtubule stress.

  • Hit 2 (Biguanide): Depletes ATP and inhibits mTOR-mediated survival signaling, preventing the cell from repairing the damage.

Signaling Pathway Visualization

The following diagram illustrates how 1-(3,5-Difluorophenyl)biguanide (3,5-DFPB) integrates into the apoptotic signaling cascade.

G DFPB 1-(3,5-Difluorophenyl) biguanide HCl Mito Mitochondria (Complex I) DFPB->Mito Inhibits ATP ATP Depletion (AMP:ATP Ratio ↑) Mito->ATP Causes AMPK AMPK (Activation) ATP->AMPK Activates mTOR mTORC1 (Inhibition) AMPK->mTOR Phosphorylates (TSC2) ProteinSyn Protein Synthesis (S6K1/4E-BP1) mTOR->ProteinSyn Promotes Apoptosis Synergistic Apoptosis ProteinSyn->Apoptosis Blockade prevents repair Chemo Chemotherapy (Doxorubicin/Cisplatin) DNA_Damage DNA Damage / Cellular Stress Chemo->DNA_Damage Induces DNA_Damage->Apoptosis Triggers

Caption: Mechanism of Action: 3,5-DFPB inhibits mitochondrial respiration, activating AMPK to shut down mTOR-driven survival pathways, thereby preventing cancer cells from recovering from chemotherapy-induced stress.

Experimental Validation Protocols

To validate the synergistic effect of 1-(3,5-Difluorophenyl)biguanide in your specific cancer model, follow this standardized workflow.

Protocol A: Determination of Combination Index (CI)

Objective: Quantify synergy using the Chou-Talalay method.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Preparation:

    • Dissolve 1-(3,5-Difluorophenyl)biguanide HCl in DMSO or Water (Stock: 10-50 mM).

    • Prepare serial dilutions (e.g., 0, 5, 10, 20, 40, 80 µM).

    • Prepare Chemotherapy dilutions (e.g., Doxorubicin 0–1 µM).

  • Treatment Matrix: Treat cells with:

    • Biguanide alone.

    • Chemo alone.

    • Constant ratio combination (e.g., IC50:IC50 ratio).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: MTT or CellTiter-Glo assay.

  • Analysis: Use CompuSyn software to calculate the Combination Index (CI).

    • CI < 1.0: Synergism

    • CI = 1.0: Additive

    • CI > 1.0: Antagonism

Protocol B: Western Blot for Target Confirmation

Objective: Confirm the mechanism (AMPK/mTOR axis).

  • Lysate Preparation: Treat cells for 4–24 hours. Lyse in RIPA buffer with phosphatase inhibitors.

  • Primary Antibodies:

    • p-AMPK (Thr172): Marker of activation (Expect Increase).

    • p-S6 Ribosomal Protein (Ser235/236): Marker of mTOR activity (Expect Decrease).

    • p-4E-BP1: Downstream mTOR target (Expect Decrease).

    • Cleaved PARP / Caspase-3: Marker of Apoptosis (Expect Increase in Combination).

Experimental Workflow Diagram

Workflow Step1 Day 0: Seed Cells (96-well / 6-well) Step2 Day 1: Treat with 3,5-DFPB + Chemo Step1->Step2 Step3 Day 3: Assay Readout Step2->Step3 Analysis1 MTT Assay (Viability) Step3->Analysis1 Analysis2 Western Blot (Pathway) Step3->Analysis2 Output1 Calculate CI (Synergy) Analysis1->Output1 Output2 Quantify p-AMPK / p-S6 Analysis2->Output2

Caption: Step-by-step workflow for validating the synergistic efficacy of 3,5-DFPB in vitro.

Expected Results & Data Interpretation

AssayControl (Untreated)Chemo Alone3,5-DFPB AloneCombination (Chemo + 3,5-DFPB)
Cell Viability (%) 100%~60%~80%< 30% (Synergistic Kill)
p-AMPK Levels LowLow/ModerateHighHigh
p-S6 (mTOR) Levels HighHighLowVery Low / Absent
Apoptosis (Cleaved PARP) Negative+++++ (Strong Induction)

Note on Toxicity: While 1-(3,5-Difluorophenyl)biguanide is more potent, researchers must monitor for potential lactic acidosis in in vivo models, a known class effect of lipophilic biguanides.

References

  • Pollak, M. (2012). "Metformin and other biguanides in oncology: advancing the research agenda." Cancer Prevention Research. Link

  • Shackelford, D. B., & Shaw, R. J. (2009). "The LKB1-AMPK pathway: metabolism and growth control in tumour suppression." Nature Reviews Cancer. Link

  • Wheaton, W. W., et al. (2014). "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife. Link

  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

  • Purnapatre, K., et al. (2005). "Structure-activity relationship of biguanides: Fluorination and its effect on antidiabetic and antitumor potency." Journal of Medicinal Chemistry (Representative SAR context). Link

  • Sogawa, H., et al. (2021). "Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity." Molecules. Link

Validation

Publish Comparison Guide: 1-(3,5-Difluorophenyl)biguanide Hydrochloride Efficacy in Resistant Cancer Cell Lines

Executive Summary & Compound Profile 1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a synthetic biguanide derivative designed to overcome the pharmacokinetic limitations of Metformin. While Metformi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a synthetic biguanide derivative designed to overcome the pharmacokinetic limitations of Metformin. While Metformin is the clinical standard for metabolic modulation in cancer, its efficacy is often limited by its hydrophilicity (requiring OCT1/OCT2 transporters for uptake) and low potency.

This guide evaluates the "3,5-Difluoro" analog as a High-Potency OXPHOS Inhibitor . By incorporating a difluorophenyl ring, this compound exhibits increased lipophilicity compared to Metformin, theoretically allowing for transporter-independent mitochondrial accumulation—a critical feature for targeting drug-resistant cancer cells (e.g., Cancer Stem Cells or Drug-Tolerant Persisters) that often downregulate solute carriers but rely heavily on Oxidative Phosphorylation (OXPHOS).

Chemical Identity & Classification
FeatureDetail
Compound Name 1-(3,5-Difluorophenyl)biguanide hydrochloride
CAS Number 1030829-66-3
Class Fluorinated Biguanide / Complex I Inhibitor
Target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)
Key Property Enhanced Lipophilicity (vs. Metformin)

Comparative Analysis: The "Biguanide Spectrum"

To understand the efficacy of the 3,5-Difluoro analog, it must be benchmarked against the established biguanide hierarchy.

Table 1: Physicochemical & Functional Comparison
FeatureMetformin (Standard)Phenformin (Potent/Toxic)IM156 (Lixumistat) (Clinical)1-(3,5-Difluoro) Analog (Subject)
Structure Dimethyl-biguanidePhenethyl-biguanideFluorinated derivativeDifluorophenyl-biguanide
Lipophilicity (LogP) -1.43 (Hydrophilic)-0.8 (Moderate)High (Hydrophobic)High (Predicted > 0)
Cell Entry Transporter Dependent (OCT1/2/3)Passive Diffusion + TransporterPassive DiffusionPassive Diffusion (Predicted)
Mito. Accumulation Low (<100x)High (~1000x)Very HighHigh
IC50 (OXPHOS) Millimolar (1-5 mM)Micromolar (10-100 µM)Low MicromolarLow Micromolar (Est. 5-50 µM)
Efficacy in Resistant Lines Poor (if OCT low)HighHighHigh (Theoretical)

Analyst Insight: The 3,5-difluoro substitution mimics the lipophilic benefits of Phenformin and IM156. The fluorine atoms likely enhance metabolic stability (blocking P450 oxidation at the ring) and membrane permeability, making this compound a superior candidate for resistant clones that have downregulated OCT transporters to evade Metformin.

Mechanistic Rationale: Targeting Resistance

Resistant cancer cells (e.g., Cisplatin-resistant Ovarian or Gemcitabine-resistant Pancreatic lines) frequently undergo a "Metabolic Switch" toward OXPHOS dependency to survive stress.

Pathway Visualization (DOT)

The following diagram illustrates how the 3,5-Difluoro analog bypasses transport bottlenecks to inhibit Complex I, triggering energy stress in resistant cells.

BiguanideMechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Resistant Cell) cluster_mito Mitochondrial Matrix Metformin Metformin (Hydrophilic) OCT OCT1 Transporter (Downregulated) Metformin->OCT Requires Difluoro 1-(3,5-Difluoro) Biguanide (Lipophilic) Mito Mitochondria Difluoro->Mito Passive Diffusion (Bypasses OCT) OCT->Mito Blocked in Resistant Cells ComplexI Complex I (ETC) Mito->ComplexI ATP ATP Production ComplexI->ATP Inhibition ROS ROS Generation ComplexI->ROS Increase Death Apoptosis in Resistant Cells ATP->Death Energy Crisis ROS->Death Oxidative Stress

Caption: Mechanism of Action. Unlike Metformin, 1-(3,5-Difluorophenyl)biguanide enters cells passively, effectively inhibiting Complex I in transporter-deficient resistant tumors.

Experimental Protocols for Validation

To objectively validate the efficacy of 1-(3,5-Difluorophenyl)biguanide hydrochloride, use the following self-validating experimental systems.

Protocol A: The "Galactose Challenge" (Specificity Test)

Cancer cells forced to grow in Galactose (instead of Glucose) cannot use glycolysis for ATP and become 100% dependent on OXPHOS. A true OXPHOS inhibitor will be significantly more potent in Galactose media.

  • Cell Lines: Use a matched pair (e.g., Parental vs. Cisplatin-Resistant).

  • Media Prep:

    • Glycolytic Condition: DMEM + 25 mM Glucose.

    • OXPHOS Condition:[1][2] DMEM (No Glucose) + 10 mM Galactose + 1 mM Pyruvate + 2 mM Glutamine.

  • Dosing: Treat with 0, 10, 50, 100, 500, 1000 µM of 1-(3,5-Difluoro)biguanide .

    • Control: Metformin (needs mM doses), Rotenone (positive control).

  • Readout: CellTiter-Glo (ATP) at 72 hours.

  • Success Criteria: The IC50 in Galactose media should be >10-fold lower than in Glucose media. If IC50 is identical, the compound is not acting via OXPHOS inhibition (off-target toxicity).

Protocol B: Seahorse XF Mito Stress Test (Direct Target Engagement)

This assay confirms the compound inhibits mitochondrial respiration (Oxygen Consumption Rate, OCR).

  • Seeding: 20,000 resistant cells/well (XF96 plate).

  • Injection Strategy:

    • Port A: 1-(3,5-Difluoro)biguanide (Titration: 1 µM – 100 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Analysis: Measure the drop in Basal Respiration and Maximal Respiration immediately after Port A injection.

  • Comparison: Plot OCR inhibition % vs. Concentration. Compare the curve to Metformin.

    • Expected Result: The 3,5-Difluoro analog should achieve 50% OCR inhibition at significantly lower concentrations (e.g., 10-50 µM) compared to Metformin (>1 mM).

Protocol C: 3D Spheroid Penetration (Resistance Model)

Resistant cells often form dense clusters. Lipophilic biguanides penetrate these better than hydrophilic ones.

  • Formation: Form spheroids (ULA plates) of resistant cells (e.g., HCT116-Res).

  • Treatment: Treat with IC50 dose (determined from 2D) for 7 days.

  • Imaging: Live/Dead staining (Calcein AM / EthD-1).

  • Metric: Measure the "Dead Core" volume. 1-(3,5-Difluoro)biguanide should induce a larger necrotic core than Metformin due to better tissue penetration.

Data Reporting Template

When publishing your results, summarize the comparative efficacy using this structure:

Cell LinePhenotypeMetformin IC50 (mM)1-(3,5-Difluoro) IC50 (µM) Potency Shift (Fold)Galactose Sensitivity Index*
A549 Sensitive (Parental)5.050100xHigh
A549-DDP Cisplatin Resistant>20.0 (Resistant)40>500x Very High
HCT116 KRAS Mutant2.525100xHigh

*Galactose Sensitivity Index = (IC50 Glucose) / (IC50 Galactose). A value >5 indicates strong OXPHOS targeting.

References

  • Wheaton, W. W., et al. (2014). "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife. Link

    • Context: Establishes the foundational mechanism of biguanide action on Complex I.
  • Viale, A., et al. (2014). "Oncogene ablation-resistant pancreatic cancer cells depend on mitochondrial function." Nature.[1][3] Link

    • Context: Validates OXPHOS as the key vulnerability in resistant/persister cancer cells.
  • ImmunoMet Therapeutics. "Lixumistat (IM156) Mechanism of Action." ImmunoMet Pipeline. Link

    • Context: Provides comparative data for fluorinated biguanides (IM156) vs Metformin, supporting the lipophilicity hypothesis.
  • Sigma-Aldrich. "1-(3,5-Difluorophenyl)biguanide hydrochloride Product Information." Sigma Catalog. Link

    • Context: Source for chemical identity and physical properties of the specific subject compound.
  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

    • Context: Detailed methodology for assessing biguanide effects on mitochondrial respiration (Seahorse/Clark electrode protocols).

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-(3,5-Difluorophenyl)biguanide hydrochloride

This guide provides an in-depth technical analysis of the cross-reactivity profile for the novel biguanide derivative, 1-(3,5-Difluorophenyl)biguanide hydrochloride. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile for the novel biguanide derivative, 1-(3,5-Difluorophenyl)biguanide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale and experimental methodologies required to comprehensively characterize its selectivity against established biguanides like Metformin and Phenformin.

Introduction: The Biguanide Class and the Imperative of Selectivity

The biguanide class of drugs, most notably represented by Metformin, forms the cornerstone of therapy for type 2 diabetes.[1][2] Their primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of the master metabolic regulator, AMP-activated protein kinase (AMPK).[3][4][5] This activation cascade ultimately suppresses hepatic gluconeogenesis and improves insulin sensitivity.[6]

1-(3,5-Difluorophenyl)biguanide hydrochloride is a novel analogue featuring a difluorophenyl moiety. This structural modification is anticipated to alter its lipophilicity and electronic properties compared to Metformin, potentially influencing its potency, cellular uptake, and off-target interactions. While increased potency can be therapeutically advantageous, it may also introduce undesirable cross-reactivities. The historical withdrawal of Phenformin, a more potent but less safe biguanide, due to a high incidence of lactic acidosis, underscores the critical importance of rigorous cross-reactivity profiling.[5][7]

This guide details a systematic approach to de-risk the development of 1-(3,5-Difluorophenyl)biguanide hydrochloride by establishing its selectivity profile. We will explore its interactions with the primary therapeutic target (AMPK), key drug transporters, and a panel of potential off-targets.

Defining the Target Landscape for Biguanides

A thorough cross-reactivity assessment requires screening against a logically selected panel of biological targets. For a novel biguanide, this panel must include its intended target, known class-wide interactors, and potential off-targets predicted by its chemical structure.

  • Primary Therapeutic Target (AMPK): The principal objective is to confirm and quantify the activation of AMPK. This establishes the compound's on-target potency.[4][8]

  • Key Drug Transporters (OCTs & MATEs): The bioavailability, tissue distribution, and clearance of hydrophilic biguanides like Metformin are heavily dependent on Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins.[9][10] OCT1 is crucial for hepatic uptake, while OCT2 is key for renal excretion.[10] Assessing interaction with these transporters is vital for predicting the pharmacokinetic profile and potential for drug-drug interactions.[11][12][13]

  • Known Off-Targets: Studies on Metformin have revealed interactions with other proteins, including diamine oxidase (DAO) and transporters for serotonin and histamine, which may contribute to its gastrointestinal side effects.[14] These represent important potential cross-reactivity targets.

  • Broader Selectivity Screening: A comprehensive screen should also include panels of other kinases, G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes to unearth any unanticipated interactions that could lead to toxicity.

Experimental Workflows for Cross-Reactivity Profiling

To objectively compare 1-(3,5-Difluorophenyl)biguanide hydrochloride with its alternatives, a series of validated, quantitative assays must be employed. Here, we provide detailed protocols for key experiments.

On-Target Potency: AMPK Activation Assay

This assay quantifies the compound's ability to activate the AMPK enzyme complex. The ADP-Glo™ Kinase Assay is a robust method that measures the ADP produced from the kinase's consumption of ATP.

Experimental Protocol: ADP-Glo™ AMPK Kinase Assay

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, AMP (as an allosteric activator), and a suitable AMPK substrate peptide (e.g., AMARA).[15]

    • Serially dilute 1-(3,5-Difluorophenyl)biguanide hydrochloride, Metformin, and Phenformin in 1x Kinase Assay Buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM final concentration).

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted test compounds or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction Initiation:

    • Thaw and dilute recombinant human AMPK (A1/B1/G1) enzyme to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.[15]

    • Initiate the reaction by adding 10 µL of the diluted AMPK enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for another 45 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Normalize the data to the "Positive Control" (vehicle) signal.

    • Plot the normalized activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

AMPK_Assay_Workflow start Start prep Prepare Reagents (Compounds, Master Mix) start->prep 1. plate Plate Compounds & Master Mix prep->plate 2. enzyme Add AMPK Enzyme (Initiate Reaction) plate->enzyme 3. incubate1 Incubate (30°C, 45 min) enzyme->incubate1 4. adpglo Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate1->adpglo 5. incubate2 Incubate (RT, 45 min) adpglo->incubate2 6. detect Add Kinase Detection Reagent incubate2->detect 7. incubate3 Incubate (RT, 45 min) detect->incubate3 8. read Measure Luminescence incubate3->read 9. end End (Calculate EC50) read->end 10. Binding_Assay_Workflow start Start cells Prepare HEK-OCT1 Expressing Cells start->cells plate Plate Unlabeled Competitors (Test Compounds) cells->plate ligand Add Labeled Substrate (e.g., [3H]-Metformin) plate->ligand reaction Add Cells to Initiate Binding ligand->reaction incubate Incubate to Equilibrium reaction->incubate filter Vacuum Filtration (Separate Bound/Unbound) incubate->filter detect Scintillation Counting filter->detect end End (Calculate Ki) detect->end

Caption: Workflow for an OCT1 Competitive Binding Assay.

Off-Target Profile: General Enzyme Inhibition Assay

This workflow provides a template for assessing inhibitory activity against enzymes like diamine oxidase (DAO) or cytochrome P450s (CYPs). The specific substrate and detection method will vary depending on the enzyme. [16][17] Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer optimized for the target enzyme's activity.

    • Prepare serial dilutions of the test compounds.

    • Prepare a solution of the purified enzyme and its specific substrate. The substrate may be chromogenic, fluorogenic, or require a secondary detection system. [18]2. Assay Plate Setup (96- or 384-well plate):

    • Add a fixed amount of the enzyme to each well.

    • Add the different concentrations of the inhibitor compounds. Include a "no inhibitor" control.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) to allow for binding. [18]3. Reaction Initiation and Monitoring:

    • Start the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction rate using a microplate reader (measuring absorbance, fluorescence, or luminescence over time).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Normalize the data by expressing the velocities as a percentage of the "no inhibitor" control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Inhibition_Assay_Workflow start Start plate_enzyme Plate Enzyme & Test Inhibitors start->plate_enzyme 1. pre_incubate Pre-incubate (Allow Binding) plate_enzyme->pre_incubate 2. add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate 3. monitor Monitor Reaction Rate (Plate Reader) add_substrate->monitor 4. end End (Calculate IC50) monitor->end 5.

Caption: General workflow for an enzyme inhibition assay.

Comparative Data Analysis

The data generated from these assays allow for a direct, quantitative comparison of 1-(3,5-Difluorophenyl)biguanide hydrochloride against established benchmarks. The following tables present a hypothetical dataset to illustrate the interpretation of such results.

Table 1: Comparative Potency at the Primary Target (AMPK)

CompoundAMPK Activation EC50 (µM)
1-(3,5-Difluorophenyl)biguanide HCl 25
Metformin HCl75
Phenformin HCl5

Interpretation: In this hypothetical scenario, 1-(3,5-Difluorophenyl)biguanide HCl is approximately 3-fold more potent than Metformin but 5-fold less potent than Phenformin at activating AMPK. This places its on-target activity between the two established drugs.

Table 2: Comparative Affinity for Organic Cation Transporters

CompoundOCT1 Ki (µM)OCT2 Ki (µM)OCT3 Ki (µM)
1-(3,5-Difluorophenyl)biguanide HCl 150 > 500 220
Metformin HCl377 [11][13]> 1000~1500 [14]
Phenformin HCl16 [11][13]Not ReportedNot Reported

Interpretation: The difluorophenyl derivative shows a higher affinity for OCT1 than Metformin but a lower affinity than Phenformin, suggesting its hepatic uptake may be efficient. Its weak interaction with OCT2 suggests renal clearance might be less dependent on this transporter compared to other biguanides. The incorporation of a biguanide scaffold is known to enhance uptake by OCT1 and OCT2. [9][10][12] Table 3: Off-Target Interaction Profile (Selectivity)

CompoundDiamine Oxidase (DAO) IC50 (µM)Representative Kinase 'X' IC50 (µM)CYP3A4 IC50 (µM)
1-(3,5-Difluorophenyl)biguanide HCl > 1000 > 100 > 100
Metformin HCl~1500 [14]> 100> 100
Phenformin HCl> 500> 100> 100

Interpretation: A clean profile, as shown hypothetically above, where the IC50 values for off-targets are significantly higher (at least 10-fold, ideally >100-fold) than the on-target EC50, indicates high selectivity. This would suggest a lower risk of toxicity and side effects stemming from these specific off-target interactions.

Conclusion and Strategic Outlook

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(3,5-Difluorophenyl)biguanide hydrochloride. The central tenet of this analysis is that a desirable therapeutic candidate should exhibit potent on-target activity combined with minimal interaction with off-targets.

Based on our hypothetical data, 1-(3,5-Difluorophenyl)biguanide hydrochloride presents an interesting profile: more potent than Metformin with a potentially favorable transporter interaction profile and high selectivity. The increased lipophilicity conferred by the difluorophenyl group, unlike the highly lipophilic nature of Phenformin, does not appear to introduce broad off-target liabilities in this scenario.

The logical next steps in the development of this compound would be to validate these in vitro findings in cell-based functional assays (e.g., measuring glucose uptake in hepatocytes or muscle cells) and subsequently in preclinical in vivo models to assess its efficacy, pharmacokinetic profile, and overall safety. This systematic, data-driven approach is essential for making informed decisions in the progression of novel therapeutic candidates.

References

  • AMPK Assay. (2005, November 24).
  • AMPK (A1/B1/G1) Kinase Assay. Promega Corporation.
  • Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. BPS Bioscience.
  • Wang, D. S., Jonker, J. W., Kato, Y., et al. (2002). Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin. Journal of Pharmacology and Experimental Therapeutics, 302(2), 510-515.
  • Liang, X., et al. (2017). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. Molecular Pharmaceutics.
  • A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). (2017, October 13). MDPI.
  • Liang, X., et al. (2017). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. PMC.
  • An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). (2024, August 21). bioRxiv.org.
  • IgE-mediated chlorhexidine allergy-Cross-reactivity with other biguanide disinfectants. (2020, December 15). PubMed.
  • Assay setup for competitive binding measurements. NanoTemper Technologies.
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  • Wang, D. S., et al. (2023, October 1). Involvement of Organic Cation Transporter 1 in Hepatic and Intestinal Distribution of Metformin. CORE.
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Validation

A Comparative Guide to AMPK Activators: Profiling 1-(3,5-Difluorophenyl)biguanide Hydrochloride Against Established Modulators

In the landscape of metabolic research and drug discovery, the 5' AMP-activated protein kinase (AMPK) stands as a pivotal regulator of cellular energy homeostasis.[1][2] Its activation offers a promising therapeutic aven...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and drug discovery, the 5' AMP-activated protein kinase (AMPK) stands as a pivotal regulator of cellular energy homeostasis.[1][2] Its activation offers a promising therapeutic avenue for a myriad of metabolic disorders, including type 2 diabetes and obesity, and even extends to oncology.[3][4] This has spurred the development of a diverse array of AMPK activators, each with distinct mechanisms of action and pharmacological profiles. This guide provides an in-depth comparison of a novel biguanide derivative, 1-(3,5-Difluorophenyl)biguanide hydrochloride, with established AMPK activators such as metformin, AICAR, and A-769662. We will delve into their mechanisms, potency, and provide detailed experimental protocols for their characterization.

The Central Role of AMPK in Cellular Metabolism

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[2][5] It functions as a cellular energy sensor, activated by an increase in the cellular AMP:ATP ratio, a hallmark of metabolic stress.[6] Upon activation, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][4] This is achieved through the phosphorylation of a multitude of downstream targets, leading to effects such as increased glucose uptake and fatty acid oxidation, and decreased protein and lipid synthesis.[7][8]

Mechanisms of AMPK Activation: A Diverse Landscape

AMPK activators can be broadly categorized into two classes based on their mechanism of action: indirect and direct activators.

Indirect Activators: These compounds do not interact directly with the AMPK enzyme. Instead, they induce a state of cellular energy stress, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.

  • Biguanides (Metformin and its derivatives): Metformin, a cornerstone in the treatment of type 2 diabetes, and other biguanides primarily act by inhibiting Complex I of the mitochondrial respiratory chain.[3] This disruption of cellular respiration leads to a decrease in ATP synthesis and a subsequent rise in AMP levels, triggering AMPK activation. While there is a wealth of information on metformin and phenformin, specific data on the AMPK-activating properties of 1-(3,5-Difluorophenyl)biguanide hydrochloride is limited in publicly available literature. However, based on the well-established mechanism of the biguanide class, it is hypothesized to act as an indirect AMPK activator through mitochondrial complex I inhibition. Studies on other novel biguanide derivatives have shown potent anti-proliferative effects in cancer cells, which are often linked to metabolic reprogramming via AMPK.[9][10][11]

  • AICAR (Acadesine): 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that is intracellularly converted to ZMP, an AMP mimetic.[3] ZMP allosterically activates AMPK by binding to the γ-subunit, mimicking the effect of AMP.[3]

Direct Activators: These molecules bind directly to the AMPK complex to induce a conformational change that leads to its activation.

  • A-769662: This thienopyridone derivative is a potent, allosteric activator of AMPK. It binds to a site on the β1 subunit, leading to activation and protection from dephosphorylation.[3]

The diverse mechanisms of these activators are summarized in the signaling pathway diagram below.

AMPK_Activation_Pathways cluster_indirect Indirect Activation cluster_direct Direct Activation cluster_downstream Downstream Effects Mitochondrial Stress Mitochondrial Stress Increased AMP:ATP Ratio Increased AMP:ATP Ratio Mitochondrial Stress->Increased AMP:ATP Ratio AMPK AMPK Increased AMP:ATP Ratio->AMPK Allosteric Activation Metformin Metformin Metformin->Mitochondrial Stress Inhibits Complex I 1-(3,5-Difluorophenyl)biguanide 1-(3,5-Difluorophenyl)biguanide 1-(3,5-Difluorophenyl)biguanide->Mitochondrial Stress Inhibits Complex I (Hypothesized) AICAR_prodrug AICAR ZMP ZMP (AMP mimetic) AICAR_prodrug->ZMP Cellular uptake & phosphorylation ZMP->Increased AMP:ATP Ratio Mimics AMP A769662 A769662 A769662->AMPK Allosteric Activation (β1 subunit) Metabolic_Switch Metabolic Reprogramming AMPK->Metabolic_Switch Anabolic_Inhibition Inhibition of Anabolic Pathways (e.g., mTORC1) Metabolic_Switch->Anabolic_Inhibition Catabolic_Activation Activation of Catabolic Pathways (e.g., Fatty Acid Oxidation) Metabolic_Switch->Catabolic_Activation caption Figure 1: Mechanisms of AMPK Activation.

Figure 1: Mechanisms of AMPK Activation. This diagram illustrates the distinct pathways by which different classes of activators converge on AMPK, leading to downstream metabolic reprogramming.

Comparative Analysis of AMPK Activators

A direct comparison of the pharmacological properties of these activators is crucial for selecting the appropriate tool for a given research application.

ActivatorClassMechanism of ActionPotency (EC50)Key Characteristics & Potential Off-Target Effects
1-(3,5-Difluorophenyl)biguanide HCl Indirect (Biguanide)Hypothesized to inhibit mitochondrial complex I, increasing the AMP:ATP ratio.Not reportedLimited data available. Other novel biguanides show potent anticancer effects.[9][10][11]
Metformin Indirect (Biguanide)Inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[3]mM range in most cell typesWell-established safety profile. Can cause gastrointestinal side effects.
AICAR Indirect (AMP Mimetic)Converted to ZMP, which allosterically activates AMPK.[3]µM to mM range depending on cell typeCan have off-target effects due to ZMP accumulation, affecting other AMP-sensitive enzymes.
A-769662 DirectAllosterically activates AMPK by binding to the β1 subunit.[3]~0.8 µM (cell-free)Highly potent and specific for AMPK.

Experimental Protocols for Characterizing AMPK Activation

To empirically compare the effects of these activators, standardized and robust experimental protocols are essential.

Experimental Workflow: From Cell Treatment to Data Analysis

Experimental_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis western Western Blotting (p-AMPK, p-ACC) lysis->western kinase_assay In Vitro Kinase Assay lysis->kinase_assay imaging Imaging & Densitometry western->imaging data_analysis Data Analysis & Comparison kinase_assay->data_analysis imaging->data_analysis caption Figure 2: Experimental Workflow.

Figure 2: Experimental Workflow. A schematic representation of the key steps involved in assessing AMPK activation in a laboratory setting.

Protocol 1: Western Blotting for Phosphorylated AMPK and ACC

This protocol allows for the semi-quantitative assessment of AMPK activation by measuring the phosphorylation status of AMPK at Threonine 172 (p-AMPK) and its key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC).[12][13][14]

Materials:

  • Cell culture reagents

  • AMPK activators (1-(3,5-Difluorophenyl)biguanide hydrochloride, Metformin, AICAR, A-769662)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of AMPK activators for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol 2: In Vitro AMPK Kinase Assay

This assay directly measures the catalytic activity of purified AMPK in a cell-free system, providing a quantitative measure of activation by direct activators or the intrinsic activity of the enzyme.[15][16][17][18]

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (a specific AMPK substrate)

  • Kinase assay buffer

  • ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or components for non-radioactive assays like ADP-Glo)

  • AMPK activators

  • Phosphocellulose paper (for radioactive assays) or microplate reader (for non-radioactive assays)

  • Scintillation counter (for radioactive assays)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, recombinant AMPK enzyme, and the AMPK activator to be tested.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 30°C to allow the activator to bind to the enzyme.

  • Initiation of Reaction: Add the SAMS peptide and ATP (spiked with [γ-³²P]ATP for radioactive assays) to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

  • Detection of Phosphorylation:

    • Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the specific activity of the enzyme and compare the activity in the presence of different activators.

Conclusion and Future Perspectives

The study of AMPK activators is a dynamic field with significant therapeutic implications. While established compounds like metformin, AICAR, and A-769662 have been instrumental in elucidating the roles of AMPK, the development of novel activators such as 1-(3,5-Difluorophenyl)biguanide hydrochloride holds the promise of improved potency, specificity, and pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these compounds, enabling researchers to make informed decisions in their quest to harness the therapeutic potential of AMPK activation. Further investigation into the specific molecular interactions and off-target effects of new biguanide derivatives will be crucial for their translation into clinical applications.

References

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  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism.
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  • Yan, Y., Gu, X., Xu, H. E., & Melcher, K. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Methods and Protocols, 1(1), 3.
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  • Li, S., et al. (2020). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Open Bio, 10(5), 856-864.
  • Srinivasan, S., & Amshumali, M. K. (2015). Molecular Docking Studies of Substituted Biguanides Against AMP activated Protein Kinase. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1339-1345.
  • Lee, J. H., et al. (2019). A novel biguanide derivative, IM176, induces prostate cancer cell death by modulating the AMPK-mTOR and androgen receptor signaling pathways. Investigational and Clinical Urology, 60(5), 346-356.
  • Li, S., et al. (2020). An Enzyme-Linked Immunosorbent Assay (ELISA)
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  • Western blot analysis of the phosphorylation of AMPK-Thr 172 and... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ben Khedher, M. R., et al. (2023). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Molecules, 28(13), 5085.
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  • Schwartz, G. J., & Guan, Y. (2014). AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis). Journal of comparative physiology. B, Biochemical, systemic, and environmental physiology, 184(4), 483–494.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(3,5-Difluorophenyl)biguanide Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical reagents, from...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of this culture. This guide provides an in-depth, procedural framework for the safe disposal of 1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS No. 1030829-66-3), ensuring the protection of laboratory personnel and the environment. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(3,5-Difluorophenyl)biguanide hydrochloride is classified with specific risks that dictate its handling and disposal requirements.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Hazard StatementGHS ClassificationDescriptionImplication for Disposal
H315Skin Irritation (Category 2)Causes skin irritation.Requires use of nitrile or other chemical-resistant gloves. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
H319Serious Eye Irritation (Category 2)Causes serious eye irritation.Mandates the use of safety glasses or goggles. Any spill or splash risk necessitates extreme caution.
H335Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

GHS Hazard information sourced from Sigma-Aldrich.

The biguanide functional group, while essential for its pharmacological activity, also warrants careful environmental consideration. Related biguanide compounds have been shown to be toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][2] Therefore, under no circumstances should this chemical or its residues be discharged into the sanitary sewer system .[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(3,5-Difluorophenyl)biguanide hydrochloride is a multi-step process that begins with waste segregation at the point of generation. This entire process is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[4]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against the hazards identified above.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option). Gloves must be inspected before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for solid waste. An empty, original manufacturer's bottle is often a good choice.[5][6] The container must have a secure, tightly-fitting lid.[2][6]

  • Label the Container: This is a critical step for regulatory compliance and safety. The label must include:

    • The words "HAZARDOUS WASTE".[2]

    • The full chemical name: "Waste 1-(3,5-Difluorophenyl)biguanide hydrochloride". Avoid using abbreviations or chemical formulas.[2]

    • The accumulation start date (the date the first waste is added to the container).

    • The primary hazard(s): "Irritant".

  • Collect the Waste:

    • Solid Waste: Carefully transfer any un-used or contaminated solid 1-(3,5-Difluorophenyl)biguanide hydrochloride into the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in a designated solid chemical waste container.[6]

The logical flow for waste segregation can be visualized as follows:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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